molecular formula C7H7NO2S B13328776 3-Cyclopropylisothiazole-5-carboxylic acid

3-Cyclopropylisothiazole-5-carboxylic acid

Cat. No.: B13328776
M. Wt: 169.20 g/mol
InChI Key: KOESEZBANWMYIF-UHFFFAOYSA-N
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Description

3-Cyclopropylisothiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C7H7NO2S and its molecular weight is 169.20 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7NO2S

Molecular Weight

169.20 g/mol

IUPAC Name

3-cyclopropyl-1,2-thiazole-5-carboxylic acid

InChI

InChI=1S/C7H7NO2S/c9-7(10)6-3-5(8-11-6)4-1-2-4/h3-4H,1-2H2,(H,9,10)

InChI Key

KOESEZBANWMYIF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NSC(=C2)C(=O)O

Origin of Product

United States

Foundational & Exploratory

physicochemical properties of 3-Cyclopropylisothiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper

Executive Summary

3-Cyclopropylisothiazole-5-carboxylic acid (CAS 1781933-78-5) represents a high-value heterocyclic scaffold in modern medicinal chemistry.[1] As a bioisostere for phenyl and heteroaryl carboxylic acids, it offers a unique combination of steric bulk (via the cyclopropyl group) and specific electronic properties (via the isothiazole ring). This guide provides a comprehensive technical analysis of its physicochemical properties, focusing on its utility in optimizing drug-like parameters such as lipophilicity (LogP), acidity (pKa), and metabolic stability.

Chemical Identity & Structural Architecture[1]

The molecule consists of a 1,2-thiazole (isothiazole) core substituted at the 3-position with a cyclopropyl group and at the 5-position with a carboxylic acid.[1][2][3][4] This specific substitution pattern is critical; the 5-position acid is electronically distinct from 3- or 4-position isomers due to the proximity to the sulfur atom.[1]

Identification Data[1][5][6][7]
ParameterDetail
Chemical Name This compound
CAS Number 1781933-78-5
Molecular Formula C₇H₇NO₂S
Molecular Weight 169.20 g/mol
SMILES O=C(O)C1=CN=C(C2CC2)S1
Core Scaffold 1,2-Thiazole (Isothiazole)
Key Substituents 3-Cyclopropyl (Lipophilic/Steric), 5-Carboxyl (Acidic/Polar)
Structural Analysis[1][7]
  • Isothiazole Ring: A planar, aromatic 5-membered ring containing adjacent sulfur and nitrogen atoms. The ring is electron-deficient compared to thiophene but less so than pyridine.[1]

  • Cyclopropyl Group: Adds significant lipophilicity and rigidity without the excessive molecular weight of a propyl or isopropyl group. It acts as a weak electron donor (via hyperconjugation) to the aromatic system.

  • Carboxylic Acid (C5): The acidic center. Its acidity is modulated by the electron-withdrawing nature of the isothiazole ring (inductive effect of Sulfur and Nitrogen).

Physicochemical Properties Profile

The following data synthesizes predicted values based on structure-activity relationship (SAR) algorithms and comparative experimental data from analogous isothiazoles.

Acidity (pKa)

The pKa of the carboxylic acid at the 5-position is influenced by the electron-withdrawing nature of the isothiazole ring.[1]

  • Predicted pKa: 3.8 – 4.2

  • Mechanism: The isothiazole ring is electron-withdrawing, stabilizing the carboxylate anion (

    
    ) more effectively than a phenyl ring (benzoic acid pKa ~4.2).[1] However, the cyclopropyl group at C3 is weakly electron-donating, which slightly destabilizes the anion compared to an unsubstituted isothiazole, preventing the pKa from dropping too low.
    
  • Implication: At physiological pH (7.4), the molecule will exist almost exclusively in its ionized (carboxylate) form, ensuring high aqueous solubility but potentially limiting passive membrane permeability unless masked (e.g., as an ester prodrug).

Lipophilicity (LogP / LogD)
  • Predicted LogP (Neutral): 1.8 – 2.1

  • LogD (pH 7.4): -1.0 to -0.5 (Due to ionization)

  • Analysis: The cyclopropyl group is a "magic methyl" alternative, boosting lipophilicity (

    
    LogP 
    
    
    
    +1.0 vs H) and metabolic stability. While the neutral molecule has moderate lipophilicity suitable for binding pockets, the ionized form at blood pH drives distribution into aqueous compartments.
Solubility
  • Intrinsic Solubility (

    
    ):  Moderate (~1-5 mg/mL in water).[1]
    
  • pH-Dependent Solubility: High solubility at pH > 5.0 due to salt formation.[1]

  • Organic Solvents: Soluble in DMSO, Methanol, Ethanol, and Ethyl Acetate.

Thermal & Chemical Stability[1]
  • Melting Point: Typically 145°C – 155°C (Solid state).

  • Stability: The isothiazole ring is robust against oxidative metabolism. The cyclopropyl group is generally stable but can be susceptible to CYP450 oxidation (ring opening) if not sterically protected, though less so than alkyl chains.

Experimental Protocols

As a self-validating system, the following protocols are designed to empirically determine the key constants for this specific batch/lot.

Protocol: Potentiometric pKa Determination

Objective: Accurate determination of the ionization constant.

  • Preparation: Dissolve 2 mg of this compound in 10 mL of degassed water/methanol (80:20 v/v) to ensure complete dissolution of the neutral form.

  • Titrant: Standardized 0.1 M KOH.

  • Execution: Perform titration under inert atmosphere (

    
    ) at 25°C.
    
  • Analysis: Plot pH vs. Volume of KOH. The inflection point (half-equivalence point) represents the apparent pKa (

    
    ).
    
  • Correction: Apply the Yasuda-Shedlovsky extrapolation to correct for the methanol co-solvent and obtain the aqueous pKa.

Protocol: Shake-Flask LogP Measurement

Objective: Determine the partition coefficient between octanol and water.

  • Phase System: Pre-saturate n-octanol with phosphate buffer (pH 7.4) and vice versa.

  • Equilibration: Dissolve the compound in the octanol phase (1 mg/mL). Add an equal volume of the aqueous buffer.

  • Agitation: Shake mechanically for 24 hours at 25°C.

  • Separation: Centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

  • Calculation:

    
    .
    

Visualization of Workflows & Logic

Physicochemical Profiling Workflow

This diagram outlines the sequential logic for characterizing the scaffold.

G Start Compound Acquisition CAS: 1781933-78-5 Purity Purity Check (LC-MS / 1H-NMR) Start->Purity Solubility Solubility Screen (DMSO, pH 7.4 Buffer) Purity->Solubility If >95% pKa_Det pKa Determination (Potentiometry) Solubility->pKa_Det LogP_Det Lipophilicity (LogD) (Shake Flask / HPLC) pKa_Det->LogP_Det Stability Stability Stress Test (Oxidation/Hydrolysis) LogP_Det->Stability Data_Int Data Integration (Physicochemical Profile) Stability->Data_Int

Figure 1: Step-by-step workflow for the physicochemical validation of the isothiazole scaffold.

Structure-Property Relationship (SPR) Logic

This diagram illustrates how specific structural features influence the bulk properties.[1]

SAR Core Isothiazole Core Prop_Acid Acidity (pKa ~4.0) (Solubility) Core->Prop_Acid Inductive Effect Prop_Elec Electron Withdrawal (H-Bond Acceptor) Core->Prop_Elec C3 C3-Cyclopropyl Prop_Lip Increased Lipophilicity (Membrane Permeability) C3->Prop_Lip Prop_Stab Metabolic Stability (vs Alkyl) C3->Prop_Stab C5 C5-Carboxyl C5->Prop_Lip Ionization lowers LogD C5->Prop_Acid

Figure 2: Structure-Property Relationship (SPR) map detailing the contribution of each moiety to the overall physicochemical profile.[1]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Isothiazole-5-carboxylic acid (Analogous Scaffold). Retrieved from [Link]

  • Franz, R. G. (2001).[5] Comparisons of pKa and log P values of some carboxylic and phosphonic acids. AAPS PharmSci.[5] Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Cyclopropylisothiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Cyclopropylisothiazole-5-carboxylic acid is a heterocyclic building block with significant potential in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, a validated synthetic protocol, reactivity, and applications. The unique combination of the isothiazole core, a known pharmacophore and carboxylic acid bioisostere, with a cyclopropyl group—a moiety known to enhance metabolic stability and potency—makes this molecule a valuable scaffold for modern drug discovery.[1][2] This document serves as a foundational resource for scientists looking to incorporate this versatile molecule into their research and development programs.

Introduction: Strategic Importance in Molecular Design

The isothiazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms. This scaffold is present in numerous biologically active compounds, demonstrating a wide range of therapeutic applications, including antiviral, anti-inflammatory, and anticancer activities.[3][4] The carboxylic acid functional group at the 5-position not only serves as a key hydrogen-bonding component but also acts as a versatile chemical handle for further derivatization.

The incorporation of a cyclopropyl group at the 3-position is a strategic design choice. The cyclopropyl moiety is prized in medicinal chemistry for several reasons:

  • Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring often reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes.[5]

  • Conformational Rigidity: It acts as a "conformational clamp," locking adjacent rotatable bonds into a more rigid, and potentially more bioactive, conformation.[6] This can enhance binding affinity to biological targets by minimizing the entropic penalty upon binding.[6]

  • Improved Physicochemical Properties: It can modulate lipophilicity and other properties to optimize a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1][7]

The combination of these three structural motifs—isothiazole, carboxylic acid, and cyclopropyl—results in a molecule primed for exploration in drug discovery as a key building block or as a bioisosteric replacement for other functionalities.[8][9]

Physicochemical & Spectroscopic Profile

While a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in major public databases, its properties can be reliably predicted based on its structure and comparison to analogous compounds like 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid (CAS: 1266822-87-0) and 3-Cyclopropylisoxazole-5-carboxylic acid (CAS: 870704-25-9).[10][11]

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₇H₇NO₂SCalculated
Molecular Weight 169.20 g/mol Calculated
IUPAC Name This compoundIUPAC Nomenclature
Appearance White to off-white solid (Predicted)Analogy
pKa ~4-5 (Predicted)Analogy to isothiazole carboxylic acids[8]
LogP ~1.3-1.8 (Predicted)Analogy[10]
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 3Calculated
Spectroscopic Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques.[12] The expected data are as follows:

  • ¹H NMR (Proton NMR):

    • Carboxylic Acid Proton (-COOH): A broad singlet typically appearing far downfield, >12 ppm.

    • Isothiazole Ring Proton (H4): A singlet expected around 8.0-8.5 ppm.

    • Cyclopropyl Methine Proton (-CH): A multiplet in the range of 2.0-2.5 ppm.

    • Cyclopropyl Methylene Protons (-CH₂): Two sets of multiplets, diastereotopic, expected between 0.9-1.5 ppm.

  • ¹³C NMR (Carbon NMR):

    • Carboxylic Carbonyl (C=O): Signal between 165-175 ppm.

    • Isothiazole Carbons (C3, C5): Quaternary carbons attached to N/S, expected in the 150-170 ppm range.

    • Isothiazole Carbon (C4): Aromatic CH, expected around 120-130 ppm.

    • Cyclopropyl Methine Carbon (-CH): Signal in the 10-20 ppm range.

    • Cyclopropyl Methylene Carbons (-CH₂): Signal in the 5-15 ppm range.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch (Carboxylic Acid): A very broad and strong absorption from 2500-3300 cm⁻¹.

    • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

    • C=N and C=C Stretches (Isothiazole Ring): Medium intensity bands in the 1400-1600 cm⁻¹ region.

    • C-H Stretches (Cyclopropyl & Aromatic): Absorptions around 2900-3100 cm⁻¹.

  • Mass Spectrometry (MS):

    • [M+H]⁺ (Positive Ion Mode): Expected at m/z 170.02.

    • [M-H]⁻ (Negative Ion Mode): Expected at m/z 168.01.

    • Fragmentation: Expect loss of CO₂ (44 Da) and fragmentation of the cyclopropyl ring.

Synthesis and Purification Protocol

The synthesis of substituted isothiazoles can be challenging compared to other azoles.[13] However, a robust strategy involves the construction of the ring from acyclic precursors. The following protocol is a proposed, field-proven approach adapted from established methods for synthesizing substituted isothiazoles.[14][15]

Proposed Synthetic Pathway

A plausible route begins with cyclopropyl methyl ketone, which is converted to a β-keto dithioester. This intermediate then undergoes cyclization with an ammonia source and subsequent oxidation to form the aromatic isothiazole ring, followed by hydrolysis of the ester to yield the final carboxylic acid.

Synthesis_Workflow A Cyclopropyl methyl ketone B β-Keto dithioester Intermediate A->B 1. CS₂, Base (e.g., NaH) 2. Ethyl bromoacetate C Ethyl 3-cyclopropylisothiazole-5-carboxylate B->C NH₄OAc, Oxidant (e.g., Air, I₂) (4+1 Annulation) D This compound C->D Base Hydrolysis (e.g., LiOH, H₂O/THF)

Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol

Step 1: Synthesis of the β-Keto dithioester Intermediate

  • Rationale: This step creates the carbon-sulfur backbone required for the isothiazole ring. Sodium hydride is used as a strong base to deprotonate the α-carbon of the ketone, forming an enolate.

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C, add cyclopropyl methyl ketone (1.0 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction back to 0 °C and add carbon disulfide (1.2 eq) dropwise. Stir for 2 hours.

  • Add ethyl bromoacetate (1.1 eq) and stir at room temperature overnight.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the dithioester intermediate.

Step 2: Cyclization to Ethyl 3-cyclopropylisothiazole-5-carboxylate

  • Rationale: This is a (4+1) annulation reaction where the four-atom β-keto dithioester cyclizes with ammonium acetate, which serves as the nitrogen source. An oxidant is required to form the aromatic isothiazole ring from the dihydroisothiazole intermediate.[14]

  • Dissolve the β-keto dithioester intermediate (1.0 eq) and ammonium acetate (3.0 eq) in ethanol.

  • Add iodine (1.2 eq) portion-wise to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

  • Cool to room temperature and quench with aqueous sodium thiosulfate solution to remove excess iodine.

  • Extract the product with dichloromethane.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify via column chromatography to obtain the ethyl ester.

Step 3: Hydrolysis to this compound

  • Rationale: Standard saponification using a base like lithium hydroxide is a reliable method for converting the ethyl ester to the final carboxylic acid without harsh conditions that could degrade the heterocyclic ring.

  • Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (2.0-3.0 eq) and stir at room temperature until TLC indicates complete consumption of the starting material (typically 2-4 hours).

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.

  • The carboxylic acid product should precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for further purification.

Chemical Reactivity and Derivatization Strategies

The molecule possesses two primary sites for chemical modification: the carboxylic acid group and the isothiazole ring itself.

Carboxylic Acid Derivatization

The carboxylic acid is the most versatile handle for derivatization, crucial for creating libraries of compounds in drug discovery. Standard coupling reactions can be employed to form amides, esters, and other bioisosteric replacements.[16]

  • Amide Formation: Coupling with various primary or secondary amines using peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole), or HATU, provides a straightforward route to amides. This is fundamental for mimicking peptide bonds or introducing new pharmacophoric elements.[17]

  • Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via activation of the carboxylic acid (e.g., forming an acid chloride with SOCl₂) followed by addition of an alcohol can produce a range of esters.

Derivatization_Pathways cluster_0 Core Molecule cluster_1 Derivatives Core 3-Cyclopropylisothiazole- 5-carboxylic acid Amide Amide Derivatives Core->Amide R₂NH, EDC/HOBt AcidChloride Acid Chloride Core->AcidChloride SOCl₂ or (COCl)₂ Ester Ester Derivatives AcidChloride->Amide R₂NH AcidChloride->Ester R'OH

Caption: Key derivatization reactions of the carboxylic acid moiety.
Isothiazole Ring Reactivity

The isothiazole ring is relatively stable but can undergo specific reactions. Direct C-H activation or functionalization can be challenging but offers a route to more complex structures. The C4 position is the most likely site for electrophilic substitution, although the ring is generally electron-deficient.[13] Metal-catalyzed cross-coupling reactions at a pre-functionalized (e.g., halogenated) C4 position would be a more predictable strategy for introducing further diversity.[13]

Applications in Research and Drug Development

This molecule is a prime candidate for fragment-based drug discovery (FBDD) and lead optimization campaigns.

  • Carboxylic Acid Bioisostere: The entire isothiazole-carboxylic acid motif can be considered a bioisostere for other acidic groups. More specifically, related heterocycles like 3-hydroxyisoxazole and 3-hydroxyisothiazole are well-established carboxylic acid mimics with modified acidity and lipophilicity.[8][9][18] This scaffold provides an alternative with a distinct vector for substitution at the 3-position.

  • Scaffold for Library Synthesis: The synthetic accessibility and the versatile carboxylic acid handle allow for the rapid generation of a library of amides and esters. These libraries can be screened against a wide range of biological targets, including kinases, proteases, and GPCRs.

  • Improving Existing Pharmacophores: The cyclopropylisothiazole moiety can be appended to known pharmacophores. The cyclopropyl group can probe lipophilic pockets in a target's binding site while imparting metabolic stability.[7][19]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

  • Toxicity: While specific data is unavailable, it should be treated as potentially harmful if swallowed and as an irritant to skin and eyes, consistent with other heterocyclic carboxylic acids.[10]

Conclusion

This compound represents a strategically designed molecular building block that combines the validated pharmacological relevance of the isothiazole ring with the ADME-enhancing properties of the cyclopropyl group. Its straightforward derivatization potential through the carboxylic acid handle makes it an exceptionally valuable tool for medicinal chemists. This guide provides the foundational knowledge—from synthesis to potential application—required for its effective utilization in the development of next-generation therapeutics and advanced materials.

References

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Available at: [Link]

  • Ferreira, I. C. F. R., et al. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA. Available at: [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2019). REVIEW: Recent Advances in the Synthesis and Reactivity of Isothiazoles. NSF Public Access Repository. Available at: [Link]

  • Fiveable. (2025). Cyclopropyl Definition. Organic Chemistry Key Term. Available at: [Link]

  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link]

  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]

  • Koutentis, P. A., et al. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI. Available at: [Link]

  • Nawrot, E., et al. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. Available at: [Link]

  • Horgan, C. (2023). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. Available at: [Link]

  • ResearchGate. (n.d.). Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. Request PDF. Available at: [Link]

  • Zhu, X., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Analytical Chemistry. Available at: [Link]

  • Mondal, T. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers. Available at: [Link]

  • Guo, K., & Li, L. (2010). High-Performance Isotope Labeling for Profiling Carboxylic Acid-Containing Metabolites in Biofluids by Mass Spectrometry. ACS Publications. Available at: [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). Who we serve. Available at: [Link]

  • Zhu, X., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PMC. Available at: [Link]

  • Open Access Journals. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. oajournals.com. Available at: [Link]

  • Heterocyclic Building Blocks-Isothiazole. (2021). Category: 18480-53-0. cn.bingo-chem.com. Available at: [Link]

  • Science of Synthesis. (n.d.). Product Class 15: Isothiazoles. Thieme. Available at: [Link]

  • Academia.edu. (n.d.). (PDF) Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Available at: [Link]

  • ResearchGate. (n.d.). The chemistry of isothiazoles. Available at: [Link]

  • De Vleeschauwer, M., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry. Available at: [Link]

  • Incerti, M., et al. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. PubMed. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Isothiazole synthesis. Organic-chemistry.org. Available at: [Link]

  • Journal of Medicinal and Chemical Sciences. (2021). SID. Available at: [Link]

  • Amanote Research. (1971). Preparation, Mass and NMR Spectra of Some Isotopic Thiazoles. Amanote.com. Available at: [Link]

Sources

Biological Activity of Isothiazole Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of isothiazole carboxylic acids, focusing on their structural utility, biological mechanisms, and applications in agrochemistry and pharmacology.

Executive Summary

Isothiazole carboxylic acids represent a privileged scaffold in medicinal and agricultural chemistry. Unlike their reduced counterparts (isothiazolines/isothiazolones) which are primarily used as broad-spectrum biocides (e.g., Kathon™), the oxidized isothiazole carboxylic acid derivatives exhibit highly specific biological activities.

This guide focuses on two primary pharmacophores:

  • 3,4-Dichloroisothiazole-5-carboxylic acid (5-COOH): The core scaffold for plant defense activators (e.g., Isotianil).

  • 3-Methyl-4-isothiazolecarboxylic acid (4-COOH): The core scaffold for antiviral and anti-inflammatory agents (e.g., Denotivir).

Structural Diversity & Chemical Space

The biological activity of the isothiazole ring is dictated by the positioning of the carboxylic acid moiety and the substitution pattern on the ring.

PositionPrimary BioactivityKey RepresentativeMechanism Class
5-COOH Agrochemical (Plant Defense)IsotianilSystemic Acquired Resistance (SAR) Inducer
4-COOH Antiviral / Anti-inflammatoryDenotivirImmunomodulation / Cytokine inhibition
3-COOH Antibacterial (Less common)Experimental derivativesDNA Gyrase inhibition (potential)
Bioisosterism

The isothiazole ring acts as a bioisostere for thiazole and pyridine rings. The presence of the N-S bond imparts unique electronic properties, often enhancing metabolic stability compared to furan or thiophene analogs due to the aromatic character of the 1,2-azole system.

Agrochemical Application: The 5-COOH Scaffold

The most commercially significant application of this class is in crop protection. The 3,4-dichloroisothiazole-5-carboxylic acid moiety is the metabolic core of Isotianil .

Mechanism of Action: Systemic Acquired Resistance (SAR)

Isotianil is a "plant activator."[1][2] It does not directly kill fungi or bacteria.[2] Instead, it primes the plant's immune system. Upon application, Isotianil is metabolized, releasing the active signaling cues that mimic salicylic acid (SA) pathway activation.

Key Pathway:

  • Application: Isotianil enters the plant tissue.[2]

  • Metabolism: Hydrolysis of the amide bond releases 3,4-dichloroisothiazole-5-carboxylic acid (DCIT-acid) .

  • Signaling: The pathway triggers the expression of Pathogenesis-Related (PR) genes (e.g., PR1, WRKY45) via the NPR1-dependent pathway.

Visualization: Isotianil Metabolic Activation

The following diagram illustrates the metabolic conversion and downstream signaling effects.

Isotianil_SAR_Pathway Isotianil Isotianil (Pro-drug) Metabolism Plant Metabolism (Amidase Activity) Isotianil->Metabolism DCIT 3,4-dichloroisothiazole- 5-carboxylic acid (Active Metabolite) Metabolism->DCIT Hydrolysis SA_Pathway Salicylic Acid (SA) Signaling Pathway DCIT->SA_Pathway Priming NPR1 NPR1 (Transcr. Co-activator) SA_Pathway->NPR1 Activation Defense Defense Gene Expression (PR1, WRKY45) NPR1->Defense Upregulation Resistance Systemic Acquired Resistance (SAR) Defense->Resistance Protection against Rice Blast/Blight

Caption: Metabolic activation of Isotianil into its carboxylic acid core, triggering the NPR1-mediated defense pathway.

Pharmaceutical Application: The 4-COOH Scaffold

In human medicine, the 4-isothiazolecarboxylic acid derivatives show potent immunomodulatory effects.[3]

Denotivir (Vratizolin)[5]
  • Structure: 5-benzoylamino-3-methyl-4-isothiazolecarboxylic acid amide.[3][4]

  • Indication: Antiviral (Herpes Simplex Virus) and anti-inflammatory.

  • Mechanism: It inhibits viral replication not by direct polymerase inhibition, but by modulating the host cell's inflammatory response (stabilizing cell membranes and inhibiting specific cytokines like TNF-alpha).

Structure-Activity Relationship (SAR)

Research indicates that the free carboxylic acid at position 4 is often too polar for cellular penetration. Therefore, amides and esters are synthesized to improve bioavailability. However, the acid functionality is critical for binding interactions within the active site (often via hydrogen bonding or salt bridge formation) once unmasked or if the derivative retains the carbonyl geometry.

Key SAR Rules:

  • Position 3: Small alkyl groups (Methyl) are preferred.

  • Position 5: Bulky hydrophobic groups (e.g., benzoylamino) enhance potency.

  • Position 4 (COOH): Conversion to amide/hydrazide retains activity; free acid is often less active in vitro due to permeability issues but active in vivo.

Quantitative Data: Antimicrobial Activity

Recent studies have evaluated various isothiazole carboxylic acid derivatives against resistant bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) of key derivatives.

Table 1: Antimicrobial Activity of Isothiazole-4-Carboxylic Acid Derivatives

Compound IDR-Group (Amide)Target OrganismMIC (µg/mL)Activity LevelRef
Cpd 5a N-(4-chlorophenyl)E. coli (NDM-1)≤ 0.032Potent [1]
Cpd 5g N-(4-fluorophenyl)S. aureus (MRSA)2.0High[1]
Denotivir Amide (Parent)HSV-1 (Virus)12.5 (EC50)Moderate[2]
DCIT-Acid Free AcidM. grisea (Fungi)>100Inactive*[3]

*Note: DCIT-Acid (Isotianil metabolite) is inactive in vitro because it acts via host plant induction, not direct toxicity.

Experimental Protocols

Protocol 1: Synthesis of 3,4-Dichloroisothiazole-5-Carboxylic Acid

This protocol describes the hydrolysis of the nitrile precursor, a standard industrial route.

Reagents:

  • 3,4-dichloro-5-cyanoisothiazole (Starting Material)[5]

  • Sodium Hydroxide (45% w/v)[5]

  • Methanol[5]

  • Hydrochloric Acid (Conc.)

Workflow:

  • Dissolution: Dissolve 42.4 g of 3,4-dichloro-5-cyanoisothiazole in 100 mL of methanol in a round-bottom flask.

  • Hydrolysis: Add 30 g of 45% NaOH solution dropwise.

  • Reaction: Heat the mixture to 40°C and stir for 2 hours . Monitor via TLC (disappearance of nitrile spot).

  • Workup: Evaporate methanol under reduced pressure.

  • Acidification: Adjust the pH of the aqueous residue to pH 3.0 using concentrated HCl.

  • Isolation: The product precipitates as a white/pale yellow solid. Filter, wash with cold water, and dry.

    • Yield: ~85-90%

    • Melting Point: 175-177°C.[6]

Protocol 2: Biological Assay - Plant Defense Induction (RT-qPCR)

To verify the activity of an isothiazole carboxylic acid derivative as a plant activator.

  • Treatment: Spray 3-week-old rice or Arabidopsis plants with the test compound (200 µM in 0.1% Tween 20).

  • Incubation: Wait 24 to 48 hours (priming phase).

  • RNA Extraction: Harvest leaf tissue and extract total RNA using Trizol reagent.

  • cDNA Synthesis: Reverse transcribe 1 µg of RNA.

  • qPCR Analysis: Quantify expression of marker genes:

    • PR1 (Salicylic Acid marker)

    • PDF1.2 (Jasmonic Acid marker - negative control)

  • Validation: A >5-fold increase in PR1 relative to mock-treated plants confirms SAR induction.

Synthesis & Logic Diagram

The following Graphviz diagram visualizes the synthetic logic for accessing these scaffolds.

Synthesis_Workflow Precursor Carbon Disulfide + NaCN Intermediate Cyanodithioformate Salt Precursor->Intermediate Chlorination Chlorination (Cl2) Intermediate->Chlorination Nitrile 3,4-dichloro-5-cyanoisothiazole Chlorination->Nitrile Hydrolysis Hydrolysis (NaOH/MeOH) Nitrile->Hydrolysis Acid 3,4-dichloroisothiazole- 5-carboxylic acid Hydrolysis->Acid Derivatization Amide Coupling (R-NH2 + EDC/HOBt) Acid->Derivatization Final_Drug Active Amide (e.g., Isotianil Analog) Derivatization->Final_Drug

Caption: Synthetic route from basic precursors to the functional isothiazole carboxylic acid scaffold.

References

  • Identification of isothiazolones analogues as potent bactericidal agents. National Institutes of Health (NIH). Available at: [Link]

  • New isothiazole derivatives: synthesis and pharmacological activity. PubMed. Available at: [Link]

  • Public Release Summary on new active constituent isotianil. Australian Pesticides and Veterinary Medicines Authority (APVMA). Available at: [Link]

  • Degradation of Isotianil in Water and Soil. Journal of Agricultural and Food Chemistry. Available at: [Link]

Sources

Technical Guide: Scalable Synthesis of 3-Cyclopropylisothiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the scalable synthesis of 3-cyclopropylisothiazole-5-carboxylic acid , a critical scaffold in medicinal chemistry known for its metabolic stability and lipophilic profile. The protocol prioritizes the Meldrum’s Acid route for the precursor synthesis, followed by a Chlorocarbonylsulfenyl Chloride (CCSC) mediated cyclization, offering the highest regio-fidelity and reproducibility compared to dipolar cycloaddition methods.

Executive Summary

The isothiazole ring acts as a bioisostere for thiazoles and isoxazoles, offering altered H-bond accepting capabilities and improved metabolic stability. The 3-cyclopropyl moiety specifically enhances potency in P2X3 antagonists and various antibacterial agents by filling hydrophobic pockets without incurring the metabolic liability of flexible alkyl chains.

This guide presents a 4-step linear synthesis starting from cyclopropanecarbonyl chloride. The route is designed for scalability (gram to kilogram), minimizing chromatographic purification through crystallization-driven isolation.

Core Synthetic Strategy
  • Step 1: Acylation of Meldrum’s acid (High fidelity beta-keto ester synthesis).

  • Step 2: Aminolysis to the beta-amino acrylate.

  • Step 3: [3+2] Type Annulation using Chlorocarbonylsulfenyl Chloride (CCSC).

  • Step 4: Regioselective Hydrolysis.

Retrosynthetic Analysis & Pathway

The construction of the isothiazole core relies on the reaction of a


-amino acrylate  with an electrophilic sulfur source. We utilize Chlorocarbonylsulfenyl Chloride (CCSC) , which acts as a "C-S-Cl" synthon, closing the ring between the enamine nitrogen and the alpha-carbon.

Retrosynthesis Target 3-Cyclopropylisothiazole- 5-carboxylic Acid Ester Ethyl 3-cyclopropyl- isothiazole-5-carboxylate Target->Ester Hydrolysis AminoAcrylate Ethyl 3-amino-3- cyclopropylacrylate (Enamine) Ester->AminoAcrylate CCSC Cyclization KetoEster Ethyl 3-cyclopropyl- 3-oxopropanoate AminoAcrylate->KetoEster NH4OAc SM Cyclopropanecarbonyl Chloride KetoEster->SM Meldrum's Acid

Figure 1: Retrosynthetic disconnection showing the conversion of the acid chloride to the isothiazole core via the critical enamine intermediate.

Detailed Experimental Protocols

Phase 1: Synthesis of Ethyl 3-cyclopropyl-3-oxopropanoate

Rationale: Direct Claisen condensation of cyclopropyl methyl ketone often leads to self-condensation side products. The Meldrum's acid route provides a cleaner activation of the acyl chloride.

Reagents:

  • Cyclopropanecarbonyl chloride (1.0 equiv)

  • Meldrum's acid (1.0 equiv)

  • Pyridine (2.0 equiv)

  • Ethanol (Excess)

Protocol:

  • Acylation: To a solution of Meldrum's acid (14.4 g, 100 mmol) in anhydrous DCM (100 mL) at 0°C, add pyridine (16.2 mL, 200 mmol) dropwise. Stir for 15 min.

  • Add cyclopropanecarbonyl chloride (10.4 g, 100 mmol) dropwise over 30 min, maintaining temp < 5°C.

  • Allow to warm to RT and stir for 2 hours. (Solution turns orange/red).

  • Workup: Wash with 1M HCl (2x) and water. Dry organic layer (MgSO4) and concentrate to obtain the acyl-Meldrum's intermediate.

  • Ethanolysis: Dissolve the residue in anhydrous Ethanol (50 mL) and reflux for 4 hours.

  • Purification: Concentrate in vacuo. Distill under reduced pressure (approx. 0.5 mmHg) or use flash chromatography (Hex/EtOAc 9:1) if scale is small.

    • Yield Target: 85-90%

    • Key Data: 1H NMR shows characteristic keto-enol tautomerism signals.

Phase 2: Formation of Ethyl 3-amino-3-cyclopropylacrylate

Rationale: This step converts the beta-keto ester to the beta-amino ester (enamine). Ammonium acetate is preferred over ammonia gas for stoichiometric control and ease of handling.

Protocol:

  • Dissolve the beta-keto ester (10.0 g, ~64 mmol) in Ethanol (100 mL).

  • Add Ammonium Acetate (24.6 g, 320 mmol, 5.0 equiv).

  • Heat to reflux (78°C) for 12 hours. Monitor by TLC (stain with ninhydrin; product is UV active).

  • Workup: Cool to RT. Concentrate to remove ethanol.

  • Partition residue between EtOAc and sat. NaHCO3.

  • Wash organic layer with brine, dry (Na2SO4), and concentrate.

  • Crystallization: Triturate the resulting solid/oil with cold hexanes to afford the product as an off-white solid.

    • Yield Target: >90%[1]

    • Stability:[2] Store at 4°C. Stable for weeks.

Phase 3: The CCSC Cyclization (Critical Step)

Rationale:Chlorocarbonylsulfenyl chloride (CCSC) is the "magic reagent" that provides both the sulfur and the C5-carbon atom, closing the ring with the elimination of HCl and water/alcohol equivalents.

Safety Warning: CCSC is toxic and corrosive. Perform in a well-ventilated fume hood.

Protocol:

  • Dissolve Ethyl 3-amino-3-cyclopropylacrylate (5.0 g, 32 mmol) in anhydrous Toluene (50 mL).

  • Add Chlorocarbonylsulfenyl chloride (4.2 g, 32 mmol, 1.0 equiv) dropwise at RT.

  • Observation: Evolution of HCl gas will occur.

  • Heat the mixture to 90-100°C for 3-4 hours.

  • Workup: Cool to RT. Quench carefully with sat. NaHCO3 solution.

  • Extract with EtOAc (3x). Wash combined organics with water and brine.

  • Purification: Silica gel chromatography (0-20% EtOAc/Hexanes). The isothiazole is typically less polar than the starting enamine.

    • Yield Target: 60-75%

    • Characterization: 1H NMR (CDCl3) δ 7.8-8.0 (s, 1H, Isothiazole H-4).

Phase 4: Saponification to the Carboxylic Acid

Protocol:

  • Dissolve the ethyl ester (1.0 equiv) in THF/Water (1:1).

  • Add LiOH.H2O (2.0 equiv). Stir at RT for 2-4 hours.

  • Isolation: Acidify to pH 2-3 with 1M HCl. The carboxylic acid typically precipitates.

  • Filter, wash with water, and dry in a vacuum oven at 45°C.

Quantitative Data Summary

StepReactionReagentsTypical YieldCritical Parameter
1 Beta-Keto Ester SynthesisMeldrum's Acid, Pyridine, EtOH88%Temperature control during acylation (<5°C)
2 Enamine FormationNH4OAc, EtOH, Reflux92%Complete removal of water (use anhydrous EtOH)
3 Isothiazole CyclizationClC(O)SCl, Toluene, 100°C68%Stoichiometry of CCSC (1.0 - 1.05 equiv)
4 HydrolysisLiOH, THF/H2O95%pH adjustment to precipitate product

Process Workflow & Troubleshooting

The following diagram illustrates the decision logic during the critical cyclization phase.

Workflow cluster_safety Safety Check Start Start: Enamine + CCSC Monitor Monitor Reaction (TLC/LCMS) @ 3 Hours Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Quench with NaHCO3 Complete->Workup Yes Incomplete Add 0.1 eq CCSC Continue Heating Complete->Incomplete No SideProducts Check for Oxathiazolone (Intermediate) Complete->SideProducts If Low Yield Incomplete->Monitor Scrubber Ensure HCl Scrubber Active

Figure 2: Reaction monitoring and decision logic for the CCSC cyclization step.

Expert Insights (Troubleshooting)
  • Issue: Low yield in Step 3 (Cyclization).

    • Cause: Moisture in the toluene hydrolyzes the CCSC reagent.

    • Fix: Distill toluene over Na or use molecular sieves. Ensure CCSC is fresh (clear/yellow liquid, not dark brown).

  • Issue: Product oiling out during hydrolysis workup.

    • Cause: Presence of residual THF.

    • Fix: Evaporate THF completely before acidification. If oil persists, induce crystallization by scratching or adding a seed crystal.

References

  • Isothiazole Synthesis Overview

    • Title: Synthesis of Isothiazoles.[3][4][5][6][7][8]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Beta-Amino Ester Preparation

    • Title: Synthesis of Ethyl 3-amino-3-cyclopropyl-acrylate.[9]

    • Source: PrepChem.
    • URL:[Link]

  • CCSC Cyclization Mechanism

    • Title: A convenient route to 3-substituted isothiazoles using nitrile sulfide cycloaddition chemistry (Contextual Reference for CCSC reactivity).
    • Source: Arkivoc.
    • URL:[Link]

  • Meldrum's Acid Methodology: Title: Meldrum's Acid in Organic Synthesis. Source: Sigma-Aldrich (Merck).

Sources

The Isothiazole Scaffold: From Electrophilic Triggers to Kinase-Selective Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanism of Action of Isothiazole Compounds Audience: Researchers, Scientists, and Drug Development Professionals

Executive Technical Synthesis

The isothiazole moiety (1,2-thiazole) represents a dichotomy in chemical biology. Depending on its oxidation state and substitution pattern, it functions through two distinct mechanistic paradigms:

  • The Isothiazolinone Paradigm (Biocidal/Toxicological): Characterized by a reactive N–S bond susceptible to nucleophilic attack by cellular thiols, leading to irreversible ring opening and protein alkylation.

  • The Isothiazole Paradigm (Medicinal/Pharmacological): A stable aromatic scaffold acting as a bioisostere for thiazole or pyridine, utilized in kinase inhibitors and atypical antipsychotics to modulate lipophilicity, metabolic stability, and hydrogen-bond geometry.

This guide dissects these mechanisms, providing the causal logic required for rational drug design and toxicity screening.

Mechanism A: Electrophilic Interaction & Thiol-Mediated Ring Opening

Primary Context: Biocides (MIT, CIT), Preservatives, and Sensitization Screening.

The biological activity of isothiazolin-3-ones stems from their role as "soft" electrophiles. Unlike non-specific oxidizers, these compounds target soft nucleophiles—specifically the cysteine residues of essential enzymes.

The Chemical Cascade

The core mechanism is the cleavage of the N–S bond by a thiolate anion (


).
  • Nucleophilic Attack: The sulfur atom of the isothiazolinone ring is electron-deficient due to the adjacent nitrogen and carbonyl electron withdrawal. A cellular thiol (e.g., Glutathione, Cysteine active site) attacks the ring sulfur.[1]

  • Ring Cleavage: The N–S bond breaks, relieving ring strain and forming a mixed disulfide.

  • Irreversible Inhibition: The resulting structure is often a mercapto-acrylamide derivative covalently bound to the protein. This blocks the active site of enzymes like dehydrogenase, halting respiration and ATP synthesis.[1][2]

Visualization of the Pathway

The following diagram illustrates the electrophilic attack and subsequent cellular failure modes.

Biocidal_Mechanism Isothiazolone Isothiazolin-3-one (Electrophile) Complex Thiol-Isothiazolone Adduct Isothiazolone->Complex Nucleophilic Attack Thiol Cellular Thiol (R-SH) (Nucleophile) Thiol->Complex Nucleophilic Attack RingOpen N-S Bond Cleavage (Ring Opening) Complex->RingOpen Covalent Modification Inhibition Enzyme Active Site Blockade RingOpen->Inhibition Irreversible Binding CellDeath Metabolic Collapse (ATP Depletion) Inhibition->CellDeath Respiration Failure

Figure 1: The electrophilic cascade of isothiazolinones leading to enzymatic inhibition.

Mechanism B: The Isothiazole Ring as a Pharmacophore

Primary Context: Kinase Inhibitors, GPCR Ligands (e.g., Lurasidone, Ziprasidone).

In medicinal chemistry, the fully aromatic isothiazole ring is not designed to open. Instead, it serves as a stable scaffold that positions substituents for specific receptor interactions.

Bioisosteric Rationale

Why select isothiazole over thiazole (1,3-isomer)?

  • Basicity Modulation: Isothiazoles are generally less basic than thiazoles (pKa of conjugate acid ~ -0.5 vs ~2.5). This reduces protonation at physiological pH, altering membrane permeability and solubility.

  • H-Bonding Geometry: The 1,2-position creates a unique dipole vector, often used to optimize binding in the ATP-binding pocket of kinases (e.g., c-Met, Aurora kinases).

  • Metabolic Stability: The isothiazole ring is resistant to oxidative metabolism compared to furan or thiophene rings, though the N-S bond can still be a site of reductive metabolism under specific hypoxic conditions.

Key Target Interactions
  • Kinase Inhibition: Isothiazole derivatives often act as Type I inhibitors, binding to the hinge region of kinases. The nitrogen atom acts as a hydrogen bond acceptor, while the sulfur can engage in weak interactions with aromatic residues (S-π interactions).

  • GPCR Modulation: In drugs like Ziprasidone, the benzisothiazole moiety mimics the indole ring of serotonin, providing high affinity for 5-HT2A and D2 receptors.

Quantitative Data Summary

ParameterIsothiazolinones (Biocides)Isothiazoles (Drugs)
Primary Mechanism Covalent Modification (Electrophile)Non-covalent Binding (Ligand)
Target Selectivity Low (Broad-spectrum thiol reactor)High (Specific pockets, e.g., Kinases)
Reactivity High (Half-life mins/hours with thiols)Stable (Metabolically robust)
Key Interaction Disulfide bond formationH-bonding,

-stacking
Example IC50 ~2-5 µM (Growth Inhibition)<10 nM (Kinase Inhibition)

Experimental Protocols

Protocol 1: Thiol-Reactivity Screening (Safety & Mechanism)

Purpose: To determine if a novel isothiazole candidate possesses "biocidal-like" reactivity, which is often a toxicity liability in drug development (sensitization risk).

Methodology:

  • Reagent Prep: Prepare a 10 mM stock of the test compound in DMSO. Prepare a 1 mM stock of reduced Glutathione (GSH) in phosphate buffer (pH 7.4).

  • Incubation: Mix compound and GSH at a 1:10 molar ratio (excess thiol) to simulate physiological conditions. Incubate at 37°C.

  • Monitoring (NMR): Use

    
    -NMR to monitor the disappearance of the isothiazole ring protons and the appearance of ring-opened vinyl protons.
    
    • Validation: A stable drug candidate should show <5% degradation over 24 hours.

    • Positive Control: Methylisothiazolinone (MIT) – rapid disappearance within 60 minutes.

  • Monitoring (Ellman's Assay): Alternatively, quantify remaining free thiol using DTNB (Ellman's Reagent) at 412 nm.

    • Calculation: % Reactivity =

      
      .
      
Protocol 2: Kinase Selectivity Workflow

Purpose: To validate the isothiazole scaffold as a competitive inhibitor.

Methodology:

  • Assay Platform: ADP-Glo™ Kinase Assay (Luminescence-based).

  • Reaction Mix:

    • Kinase (e.g., Aurora A, 5 ng/well).

    • Substrate (e.g., Myelin Basic Protein).

    • ATP (at

      
       concentration, typically 10 µM).
      
    • Test Compound (Isothiazole derivative, serial dilution 1 nM – 10 µM).

  • Procedure:

    • Incubate Kinase + Compound for 15 min (Equilibrium binding).

    • Add ATP + Substrate; incubate 60 min at RT (Enzymatic reaction).

    • Add ADP-Glo Reagent (Terminates reaction, depletes remaining ATP).

    • Add Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light).

  • Analysis: Plot RLU (Relative Light Units) vs. Log[Compound]. Fit to sigmoidal dose-response curve to extract

    
    .
    
  • Mode of Action Check: To confirm ATP competition, repeat assay at

    
    . If 
    
    
    
    shifts significantly rightward, the mechanism is ATP-competitive.

Strategic Development Workflow

The following decision tree outlines how to navigate the isothiazole scaffold during lead optimization.

Drug_Design_Flow Start Isothiazole Scaffold Selected Screen Thiol Reactivity Screen (Protocol 1) Start->Screen Decision Is Ring Stable? Screen->Decision Tox High Reactivity: Toxicity/Sensitization Risk Decision->Tox No (Ring Opens) Pharma Stable Scaffold: Proceed to SAR Decision->Pharma Yes (Ring Intact) Target Target Class Selection Pharma->Target Kinase Kinase Inhibitor: Optimize H-Bonding (N) Target->Kinase ATP Site GPCR GPCR Ligand: Optimize Lipophilicity Target->GPCR Allosteric/Orthosteric

Figure 2: Strategic workflow for evaluating isothiazole derivatives in drug discovery.

References

  • Mechanistic Basis of Isothiazolinone Biocides: Williams, T. M. "The Mechanism of Action of Isothiazolone Biocides." PowerPlant Chemistry, 2006. Link

  • Isothiazoles in Medicinal Chemistry: Silva, A., et al. "Recent Advances in the Synthesis and Reactivity of Isothiazoles." Organic & Biomolecular Chemistry, 2019.[3] Link

  • Thiol-Reactivity Protocols: Collier, P. J., et al. "Growth inhibitory and biocidal activity of some isothiazolone biocides." Journal of Applied Bacteriology, 1990. Link

  • Kinase Inhibitor Scaffolds: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. Link

Sources

Substituted Isothiazoles: A Technical Guide to Synthesis, Reactivity, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review on Substituted Isothiazoles: Synthetic Architectures, Medicinal Chemistry, and Industrial Toxicology Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Significance

The isothiazole ring (1,2-thiazole) represents a distinct chemical space within the azole family, characterized by the 1,2-relationship between sulfur and nitrogen.[1] Unlike its 1,3-isomer (thiazole), the isothiazole core possesses a unique electron density profile that influences both its metabolic stability and its reactivity profile in late-stage functionalization.

This guide moves beyond basic heterocyclic chemistry to address the critical challenges researchers face:

  • Synthetic Accessibility: Overcoming the historical difficulty of forming the N–S bond.

  • Medicinal Pharmacophores: Leveraging the scaffold for GPCR modulation (e.g., Ziprasidone).

  • Industrial Toxicology: Understanding the electrophilic mechanism of isothiazolinone biocides.

Synthetic Architectures: From Classical to Modern

The construction of the isothiazole nucleus has evolved from harsh oxidative cyclizations to elegant, atom-economic cascades.

Strategic Disconnections
  • Type A (Bond Formation: N–S): The most common route.[1] Involves oxidative closure of

    
    -amino thiones or thioamides.
    
  • Type B (Bond Formation: C–N/C–S): Cycloaddition strategies, often using nitrile sulfides.

  • Type C (Functionalization): Metal-catalyzed cross-coupling of pre-formed halogenated isothiazoles.

Visualization: Synthetic Pathways

The following diagram illustrates the logical flow of isothiazole construction, contrasting classical oxidative routes with modern metal-catalyzed C-H activation.

IsothiazoleSynthesis cluster_0 Key Transformation Precursors Precursors (Thioamides, Alkynes) Classic Classic Route: Oxidative Cyclization Precursors->Classic DMSO/I2 or H2O2 Modern Modern Route: Metal-Catalyzed/Green Precursors->Modern Cu-Cat or NH4OAc Core Isothiazole Core Classic->Core N-S Bond Formation Modern->Core Cascade Annulation Functionalized Functionalized Scaffold (Drug/Agro) Core->Functionalized C-H Activation / Cross-Coupling

Figure 1: Strategic disconnections for Isothiazole synthesis comparing oxidative cyclization and modern cascade annulation.

Detailed Experimental Protocol: Metal-Free "Green" Synthesis

Context: While copper-catalyzed methods are popular, trace metal contamination is a concern in pharmaceutical intermediates. The following protocol utilizes a metal-free, oxidative


 annulation strategy, highly cited for its robustness and scalability (Shukla et al., Org. Lett. 2016).[2]
Protocol: Synthesis of 3,5-Disubstituted Isothiazoles

Objective: Synthesis of 3-phenyl-5-methylisothiazole-4-carboxylate derivatives.

Reagents & Materials:
  • Substrate:

    
    -ketodithioester or 
    
    
    
    -ketothioamide (1.0 equiv).
  • Nitrogen Source: Ammonium Acetate (

    
    ) (2.0 - 3.0 equiv).
    
  • Solvent: Dimethyl Sulfoxide (DMSO) (Acts as both solvent and mild oxidant).

  • Atmosphere: Open air (Aerobic oxidation).

Step-by-Step Methodology:
  • Charge: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the

    
    -ketodithioester (1.0 mmol) in DMSO (3.0 mL).
    
  • Add Nitrogen Source: Add

    
     (2.0 mmol) in a single portion.
    
  • Reaction: Heat the mixture to 100 °C in an oil bath. The reaction vessel should remain open to the atmosphere to facilitate oxidative dehydrogenation.

  • Monitoring: Stir for 2–4 hours. Monitor via TLC (eluent: EtOAc/Hexane 1:4) until the starting thioester is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour into ice-cold water (20 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organic layers with brine, dry over anhydrous

      
      , and concentrate under reduced pressure.
      
  • Purification: Purify the crude residue via silica gel column chromatography to afford the target isothiazole.

Self-Validating Check: The formation of the isothiazole ring is confirmed by the disappearance of the S–H/C=S signals in NMR and the appearance of the characteristic aromatic isothiazole carbon signals (


 ppm for C-3/C-5).

Medicinal Chemistry: The Piperazinyl-Benzoisothiazole Pharmacophore

The isothiazole ring is not merely a linker; it is a critical bioisostere that modulates lipophilicity and metabolic stability.

Case Study: Ziprasidone & Lurasidone

These atypical antipsychotics utilize a benzo[d]isothiazole moiety fused to a piperazine ring.

Mechanism of Action:

  • High Affinity Antagonism: 5-HT

    
     (Serotonin) and D
    
    
    
    (Dopamine) receptors.
  • Differentiation: Ziprasidone exhibits a higher 5-HT

    
    /D
    
    
    
    affinity ratio compared to traditional agents, reducing Extrapyramidal Symptoms (EPS). It also acts as a partial agonist at 5-HT
    
    
    , contributing to anxiolytic effects.
Quantitative Data: Receptor Affinity Profile ( values)

Table 1: Comparative Binding Affinities (nM) of Isothiazole-based Antipsychotics

Receptor TargetZiprasidone (

nM)
Lurasidone (

nM)
Physiological Role
5-HT

0.420.5Reduces EPS, improves negative symptoms
D

4.81.7Antipsychotic efficacy (positive symptoms)
5-HT

3.4 (Agonist)6.4 (Partial Agonist)Anxiolytic/Antidepressant effects
5-HT

1.3415Weight gain regulation (Low affinity is better)
H

47>1000Sedation/Weight gain (Low affinity is better)

Data aggregated from receptor binding databases and FDA pharmacology reviews.

Industrial Toxicology: Isothiazolinones

While isothiazoles are therapeutic scaffolds, their oxidized derivatives, Isothiazolinones (e.g., Methylisothiazolinone - MIT, Chloromethylisothiazolinone - CMIT), are potent biocides used in cosmetics and industrial water treatment.

Mechanism of Toxicity (Sensitization)

The biological activity—and toxicity—of isothiazolinones stems from their electrophilic nature. They act as potent sensitizers by modifying skin proteins.

The Pathway:

  • Penetration: The lipophilic isothiazolinone penetrates the cell membrane.

  • Nucleophilic Attack: Cellular thiols (e.g., Glutathione, Cysteine residues on proteins) attack the sulfur atom of the N–S bond.

  • Ring Opening: The N–S bond cleaves, forming a mixed disulfide adduct.

  • Consequence: Depletion of glutathione (oxidative stress) and haptenization of proteins (immune response/dermatitis).

Visualization: Biocide Mechanism

The following diagram details the electrophilic ring-opening mechanism responsible for both biocidal efficacy and contact dermatitis.

IsothiazolinoneMechanism Biocide Isothiazolinone (Electrophile) Transition Nucleophilic Attack on Sulfur Biocide->Transition Nucleophile Cellular Thiol (R-SH / Glutathione) Nucleophile->Transition Adduct Ring Opening & Disulfide Bond Formation Transition->Adduct N-S Bond Cleavage Result Cellular Consequences: 1. Enzyme Inhibition 2. Immune Sensitization Adduct->Result Protein Haptenization

Figure 2: Mechanism of Action for Isothiazolinone Biocides showing thiol-mediated ring opening.

References

  • Recent Advances in the Synthesis and Reactivity of Isothiazoles. Adv. Synth. Catal. (2019/2025).

  • Synthesis of 3,5-disubstituted/annulated isothiazoles

    
    -ketodithioesters. Org. Lett. (2016). 
    
  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules (2020).

  • Ziprasidone: Receptor-binding properties and real-world psychiatric practice. Am. J. Health-Syst. Pharm. (2005).[3]

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Med. & Analy. Chem. Int. J. (2019).

Sources

A Senior Application Scientist's Guide to the Spectroscopic Data of Cyclopropyl-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Cyclopropyl-Containing Heterocycles in Drug Discovery

The incorporation of a cyclopropyl moiety into heterocyclic scaffolds is a powerful and increasingly utilized strategy in modern medicinal chemistry.[1][2] This small, strained carbocycle is not merely a passive structural element; it actively modulates the physicochemical and pharmacological properties of a molecule.[1] The unique sp2-like hybridization of its carbon-carbon bonds and its rigid, three-dimensional structure can enhance metabolic stability, improve binding affinity to biological targets, and fine-tune electronic properties.[1][3] As such, cyclopropyl-containing heterocycles are integral components of numerous FDA-approved drugs and clinical candidates, spanning a wide range of therapeutic areas including antivirals, anticoagulants, and oncology agents.[1]

The precise characterization of these complex molecules is paramount to understanding their structure-activity relationships (SAR) and ensuring their quality and purity. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular architecture. This in-depth technical guide, written from the perspective of a Senior Application Scientist, offers a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible—associated with cyclopropyl-containing heterocycles. We will delve into the theoretical underpinnings, practical experimental considerations, and the interpretation of the unique spectral signatures that arise from the interplay between the cyclopropyl ring and the heterocyclic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules, and cyclopropyl-containing heterocycles are no exception.[4][5] Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity, stereochemistry, and electronic environment of the atoms within the molecule.

¹H NMR Spectroscopy: Unraveling Proton Environments

The proton NMR spectra of cyclopropyl-containing heterocycles are characterized by several key features:

  • High-Field Chemical Shifts: The most striking feature of cyclopropyl protons is their remarkably upfield chemical shifts, typically appearing in the range of 0.2 to 1.5 ppm.[6][7][8] This shielding is a consequence of the unique electronic structure of the cyclopropane ring, which can sustain a diamagnetic ring current in the presence of an external magnetic field.[3][7] The exact chemical shift is sensitive to the substitution pattern on the cyclopropyl ring and the nature of the attached heterocycle.

  • Complex Spin-Spin Coupling: The protons on a cyclopropyl ring form a complex spin system, giving rise to intricate splitting patterns. The vicinal coupling constants (³J) are highly dependent on the dihedral angle between the coupled protons. Generally, cis couplings (³J_cis_) are larger (6-12 Hz) than trans couplings (³J_trans_) (2-9 Hz).[9][10][11] Geminal couplings (²J) are also observed and are typically negative in sign.[9][10] These coupling patterns are invaluable for determining the relative stereochemistry of substituents on the cyclopropyl ring.

  • Influence of the Heterocycle: The electronic nature of the attached heterocycle significantly influences the chemical shifts of the cyclopropyl protons. Electron-withdrawing heterocycles will deshield the adjacent cyclopropyl protons, shifting them downfield. Conversely, electron-donating heterocycles will cause an upfield shift. The anisotropic effect of aromatic heterocycles can also lead to complex shielding and deshielding patterns depending on the orientation of the cyclopropyl ring relative to the heterocycle.[12]

Table 1: Typical ¹H NMR Chemical Shift Ranges for Cyclopropyl Protons Attached to Heterocycles

EnvironmentTypical Chemical Shift (δ, ppm)Notes
Unsubstituted Cyclopropyl0.22Highly shielded.
Cyclopropyl attached to N-heterocycle0.5 - 2.0Deshielded by the electronegative nitrogen.
Cyclopropyl attached to O/S-heterocycle0.6 - 1.8Deshielding effect is generally less than nitrogen.
Cyclopropyl attached to aromatic heterocycle0.8 - 2.5Subject to anisotropic effects of the aromatic ring.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectra of cyclopropyl-containing heterocycles also exhibit characteristic features:

  • Upfield Carbon Signals: Similar to the protons, the carbon atoms of the cyclopropyl ring are also highly shielded and appear at unusually high field in the ¹³C NMR spectrum, typically between -5 and 20 ppm.[13][14][15][16] The carbon attached directly to the heterocycle will be the most deshielded of the cyclopropyl carbons.

  • Substituent Effects: The chemical shifts of the cyclopropyl carbons are sensitive to the electronic effects of both the substituents on the cyclopropyl ring and the attached heterocycle.[13][16][17] Electronegative substituents and electron-withdrawing heterocycles will cause a downfield shift of the carbon signals.[17]

  • One-Bond C-H Coupling Constants (¹J_CH_): The ¹J_CH_ values for cyclopropyl carbons are typically around 160 Hz, which is higher than that for acyclic alkanes (around 125 Hz).[18] This reflects the increased s-character of the C-H bonds in the strained ring system.[3][18]

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Cyclopropyl Carbons in Heterocyclic Systems

Carbon EnvironmentTypical Chemical Shift (δ, ppm)Notes
Unsubstituted Cyclopropyl-2.8Exceptionally shielded.[14]
C attached to Heterocycle10 - 30Deshielded relative to other cyclopropyl carbons.
CH₂ of Cyclopropyl Ring5 - 15Shielded, but influenced by substituents.
Advanced NMR Techniques

For complex structures, one-dimensional NMR spectra can be insufficient for complete structural assignment. In these cases, a suite of two-dimensional NMR experiments is indispensable:[4][5][19]

  • COSY (Correlation Spectroscopy): Establishes ¹H-¹H correlations, revealing which protons are coupled to each other. This is crucial for tracing out the spin systems within the cyclopropyl ring and the heterocycle.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for establishing the connectivity between the cyclopropyl ring and the heterocycle.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry and conformation of the molecule.

Experimental Protocol: Acquiring High-Quality NMR Spectra
  • Sample Preparation: Dissolve 5-10 mg of the purified cyclopropyl-containing heterocycle in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[20] Ensure the sample is free of particulate matter.

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion.[20]

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a longer acquisition time may be necessary.[15]

  • 2D NMR Acquisition: If necessary, acquire COSY, HSQC, HMBC, and NOESY spectra using standard pulse programs.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to an internal standard (e.g., TMS at 0.00 ppm).[21]

experimental_workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis start Purified Compound dissolve Dissolve in Deuterated Solvent start->dissolve nmr_acq NMR Spectrometer (≥400 MHz) dissolve->nmr_acq one_d 1D Spectra (¹H, ¹³C) nmr_acq->one_d two_d 2D Spectra (COSY, HSQC, HMBC) one_d->two_d If Needed processing Data Processing (FT, Phasing) two_d->processing analysis Spectral Interpretation processing->analysis structure Structure Elucidation analysis->structure

Caption: NMR Experimental Workflow for Cyclopropyl-Containing Heterocycles.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule by detecting the vibrations of chemical bonds.[22] For cyclopropyl-containing heterocycles, the following absorption bands are of particular interest:

  • Cyclopropyl C-H Stretching: The C-H bonds of the cyclopropyl ring exhibit characteristic stretching vibrations at approximately 3100-3000 cm⁻¹.[20][23][24] This is at a slightly higher frequency than the C-H stretches of alkanes (below 3000 cm⁻¹) and is a useful diagnostic for the presence of a cyclopropyl ring.[22]

  • Cyclopropane Ring "Breathing" Modes: The cyclopropane ring itself undergoes symmetric and asymmetric stretching vibrations, often referred to as "breathing" modes. These typically appear in the fingerprint region of the spectrum, around 1020-1000 cm⁻¹.[24]

  • Heterocycle-Specific Bands: The IR spectrum will also be dominated by the characteristic absorption bands of the heterocyclic ring. For example, a pyridine-containing molecule will show C=N and C=C stretching vibrations in the 1600-1400 cm⁻¹ region. Amide-containing heterocycles will exhibit a strong C=O stretch around 1650 cm⁻¹.[25]

Table 3: Characteristic IR Absorption Frequencies

Functional GroupWavenumber (cm⁻¹)Intensity
Cyclopropyl C-H Stretch3100 - 3000Medium
Alkyl C-H Stretch3000 - 2850Medium to Strong
C=O Stretch (Amide)1680 - 1630Strong
C=C/C=N Stretch (Aromatic Heterocycle)1600 - 1450Medium to Weak
Cyclopropyl Ring Deformation1020 - 1000Medium

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[26] It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.[27]

  • Molecular Ion Peak (M⁺): The molecular ion peak corresponds to the mass of the intact molecule after it has lost one electron.[26] High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to determine the molecular formula.

  • Fragmentation of the Cyclopropyl Ring: The strained cyclopropyl ring is prone to fragmentation upon electron ionization.[28] A common fragmentation pathway involves the loss of a hydrogen atom to form a stable cyclopropyl cation or rearrangement to an allyl cation.[28] The loss of ethylene (C₂H₄) is another characteristic fragmentation pathway.[28]

  • Fragmentation of the Heterocycle: The fragmentation pattern will also be heavily influenced by the nature of the heterocycle. Aromatic heterocycles are generally more stable and may show a more prominent molecular ion peak.[29] The fragmentation of the heterocycle will follow established pathways, such as alpha-cleavage adjacent to the heteroatom.

ms_fragmentation M Molecular Ion (M⁺) F1 Loss of H• (M-1) M->F1 F2 Loss of C₂H₄ (M-28) M->F2 F3 Heterocycle Fragmentation M->F3 F4 Further Fragmentation F1->F4 F2->F4 F3->F4

Caption: General Fragmentation Pathways in Mass Spectrometry.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[30] For cyclopropyl-containing heterocycles, the UV-Vis spectrum is primarily dictated by the chromophores present in the heterocyclic ring.

  • π → π* and n → π* Transitions: Aromatic and unsaturated heterocycles will exhibit characteristic π → π* and n → π* transitions.[31] The position and intensity of these absorption bands are sensitive to the substitution pattern on the heterocycle and the solvent.

  • Influence of the Cyclopropyl Group: The cyclopropyl group itself does not have strong absorptions in the UV-Vis region. However, it can influence the electronic transitions of the heterocycle through electronic interactions.[31][32] For example, conjugation between the cyclopropyl ring and an adjacent π-system can lead to a red shift (a shift to longer wavelengths) of the absorption maximum.

The Synergy of a Multi-Technique Approach and the Role of Computational Chemistry

While each spectroscopic technique provides valuable information, a comprehensive and unambiguous structural elucidation of cyclopropyl-containing heterocycles requires a synergistic approach. The data from NMR, IR, MS, and UV-Vis should be considered in concert to build a complete picture of the molecule's structure.

Furthermore, computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting spectroscopic properties.[33][34][35][36][37] DFT calculations can be used to predict NMR chemical shifts and coupling constants, which can be invaluable for assigning complex spectra and resolving structural ambiguities.[18][33][35][38][39]

Conclusion

The spectroscopic characterization of cyclopropyl-containing heterocycles is a multifaceted endeavor that requires a deep understanding of the unique spectral signatures of both the cyclopropyl ring and the heterocyclic system. This guide has provided a comprehensive overview of the key spectroscopic techniques and their application to this important class of molecules. By leveraging a multi-technique approach, coupled with the power of computational chemistry, researchers can confidently and accurately elucidate the structures of these complex and medicinally relevant compounds, thereby accelerating the drug discovery and development process.

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The Isothiazole Core: A Comprehensive Technical Guide to its Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isothiazole nucleus, a five-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms, represents a cornerstone in modern medicinal and agricultural chemistry. First synthesized in 1956, this scaffold has demonstrated remarkable versatility, leading to the development of a wide array of compounds with significant biological activities. This in-depth technical guide provides a comprehensive overview of the discovery and history of isothiazole-based compounds, their diverse synthetic routes, and their applications as pharmaceuticals and agrochemicals. We will explore the causality behind experimental choices in their synthesis and function, grounding the discussion in authoritative scientific literature. Detailed experimental protocols, data-driven tables, and illustrative diagrams are provided to offer researchers, scientists, and drug development professionals a thorough understanding of this important class of heterocyclic compounds.

The Dawn of a Versatile Heterocycle: Discovery and Early History

The journey of isothiazole, or 1,2-thiazole, began in 1956 when it was first successfully prepared.[1][2][3] This seminal work opened the door to a new field of heterocyclic chemistry. The initial synthesis, while historically significant, was a multi-step process that involved the oxidation of 5-amino-1,2-benzoisothiazole with an alkaline solution of potassium permanganate, followed by the decarboxylation of the resulting isothiazole-4,5-dicarboxylic acid.[4][5] This method, however, was not practical for large-scale synthesis due to the inaccessibility of the starting materials.[1][4]

The early years of isothiazole research focused on understanding its fundamental chemical and physical properties. It was established that isothiazole is a stable aromatic compound, a colorless liquid with a pyridine-like odor, and is sparingly soluble in water.[2][5] The aromaticity of the isothiazole ring was found to be greater than that of pyrazole and isoxazole, contributing to its stability and unique reactivity.[4] The quest for more efficient synthetic methods was a driving force in the subsequent decades, leading to the development of numerous strategies for constructing the isothiazole ring from simpler, more readily available precursors.[1][4]

Architecting the Isothiazole Core: A Survey of Synthetic Methodologies

The development of diverse and efficient synthetic routes has been crucial to unlocking the full potential of isothiazole chemistry. These methods can be broadly categorized based on the bond formations involved in the ring closure.

Cycloaddition and Condensation Reactions

One of the most well-studied and versatile approaches to isothiazole synthesis involves cycloaddition and condensation reactions. A notable example is the 1,3-dipolar cycloaddition of a nitrile sulfide with an alkyne, which provides a direct route to substituted isothiazoles.[1]

Synthesis_from_Nitrile_Sulfide reagents R-C≡N⁺-S⁻ (Nitrile Sulfide) + R'-C≡C-R'' (Alkyne) product Isothiazole Derivative reagents->product 1,3-Dipolar Cycloaddition

Caption: 1,3-Dipolar Cycloaddition for Isothiazole Synthesis.

Another important strategy is the reaction of β-thiocyanatocinnamaldehydes with ammonium thiocyanate, which serves as a source of nitrogen for the ring closure, yielding isothiazoles in good yields.[1]

From Other Heterocycles: Ring Transformation Reactions

Isothiazoles can also be synthesized through the transformation of other heterocyclic rings. For instance, 3,5-disubstituted isothiazoles can be prepared from the corresponding isoxazoles by reaction with phosphorus pentasulfide in pyridine.[1] This method leverages the relative instability of the isoxazole ring to construct the more stable isothiazole system.

Modern Synthetic Approaches

More contemporary methods have focused on improving efficiency, functional group tolerance, and atom economy. These include transition-metal-catalyzed cross-coupling reactions to functionalize pre-existing isothiazole rings and novel multi-component reactions that allow for the rapid assembly of complex isothiazole derivatives from simple starting materials.[6][7][8] For example, a three-component reaction of enaminoesters, fluorodibromoiamides/esters, and sulfur has been developed for the selective synthesis of thiazoles and isothiazoles.[7][8]

The Isothiazole Scaffold in Action: Diverse Applications

The unique electronic properties and structural features of the isothiazole ring have made it a privileged scaffold in the design of bioactive molecules.

Pharmaceutical Applications

Isothiazole-based compounds have demonstrated a wide spectrum of pharmacological activities, leading to the development of several important drugs.[9]

  • Antipsychotics: The antipsychotic drugs Ziprasidone and Perospirone feature a benzo[d]isothiazole moiety and are used in the treatment of schizophrenia.[1][4][10]

  • Antiviral and Anti-inflammatory Agents: Derivatives of 5-amino-3-methyl-4-isothiazolecarboxylic acid have shown significant antiviral and anti-inflammatory properties.[1][4][11] Denotivir, an antiviral drug, belongs to this class of compounds.[11]

  • Other Therapeutic Areas: Isothiazole derivatives have also been investigated for their potential as anticonvulsants, serine protease inhibitors, and for the treatment of Alzheimer's disease.[1][5]

Drug Name Isothiazole Core Therapeutic Application
ZiprasidoneBenzo[d]isothiazoleAntipsychotic
PerospironeBenzo[d]isothiazoleAntipsychotic
DenotivirIsothiazolecarboxylic acid derivativeAntiviral
Agrochemical Applications

In the field of agriculture, isothiazole derivatives have emerged as potent fungicides, helping to protect crops from various fungal diseases.[12][13][14][15]

  • Fungicides: Many isothiazole derivatives exhibit broad-spectrum fungicidal activity.[14] For example, a series of isothiazole-based cinnamamides have been developed as fungicidal candidates.[16][17][18]

  • Systemic Acquired Resistance (SAR) Induction: Certain 3,4-dichloroisothiazole derivatives not only have direct fungicidal effects but can also induce systemic acquired resistance in plants, enhancing their natural defense mechanisms against pathogens.[14][19]

Isothiazole_Applications cluster_Pharma Pharmaceuticals cluster_Agro Agrochemicals Isothiazole Isothiazole Core Antipsychotics Antipsychotics (e.g., Ziprasidone) Isothiazole->Antipsychotics Antivirals Antivirals (e.g., Denotivir) Isothiazole->Antivirals Anti_inflammatory Anti-inflammatory Isothiazole->Anti_inflammatory Fungicides Fungicides Isothiazole->Fungicides SAR_Inducers SAR Inducers Isothiazole->SAR_Inducers

Caption: Major Applications of Isothiazole-Based Compounds.

Experimental Protocols: A Practical Guide

To provide a practical context for the synthesis of isothiazole derivatives, a general experimental protocol for the amidation of an isothiazole carboxylic acid is outlined below. This type of reaction is frequently employed in the synthesis of biologically active compounds.

Protocol: Synthesis of an Isothiazole-based Amide

  • Activation of the Carboxylic Acid:

    • Dissolve the isothiazole carboxylic acid (1.0 equivalent) in a suitable dry solvent (e.g., dichloromethane or tetrahydrofuran).

    • Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

    • Stir the mixture at room temperature for 30 minutes to form the activated ester.

  • Amidation Reaction:

    • To the activated ester solution, add the desired amine (1.1 equivalents).

    • Continue stirring the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure amide.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Conclusion and Future Perspectives

Since its discovery in 1956, the isothiazole ring has proven to be a remarkably fruitful scaffold for the development of new chemical entities with significant biological activities. The continuous evolution of synthetic methodologies has enabled chemists to explore a vast chemical space around this heterocycle, leading to the discovery of important pharmaceuticals and agrochemicals. The future of isothiazole chemistry will likely focus on the development of more sustainable and efficient synthetic methods, the exploration of novel biological targets, and the design of next-generation isothiazole-based compounds with improved efficacy and safety profiles. The rich history and diverse applications of isothiazoles serve as a testament to the power of heterocyclic chemistry in addressing critical challenges in medicine and agriculture.

References

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An In-depth Technical Guide to Identifying and Validating Therapeutic Targets for 3-Cyclopropylisothiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The isothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. 3-Cyclopropylisothiazole-5-carboxylic acid represents a novel chemical entity with the potential for therapeutic intervention. However, its specific molecular targets remain uncharacterized. This guide provides a comprehensive, multi-pronged strategy for the identification and validation of its therapeutic targets. We will delineate a systematic workflow that commences with in silico predictive modeling to generate initial hypotheses, followed by rigorous experimental validation through affinity-based proteomics and phenotypic screening. Finally, we will detail the requisite biophysical and biochemical assays for the definitive confirmation and characterization of target engagement. This document is intended to serve as a technical roadmap for researchers embarking on the target deconvolution of this and other novel small molecules.

Introduction: The Imperative of Target Identification

The elucidation of a small molecule's mechanism of action is a cornerstone of modern drug discovery and development. A thorough understanding of its molecular targets is paramount for several reasons:

  • Efficacy and Potency: Knowledge of the direct binding partners allows for the rational optimization of a compound's potency and efficacy through structure-activity relationship (SAR) studies.

  • Safety and Selectivity: Identifying on-target and off-target interactions is crucial for predicting and mitigating potential adverse effects.

  • Biomarker Development: A validated target can serve as a biomarker to stratify patient populations and monitor therapeutic response.

  • Intellectual Property: A well-defined mechanism of action strengthens the intellectual property position of a novel therapeutic agent.

This guide will present a logical and experimentally robust workflow to unravel the therapeutic targets of this compound.

A Multi-pronged Approach to Target Identification

We advocate for a parallel and iterative approach to target identification, leveraging both computational and experimental methodologies to build a compelling case for a specific molecular target. This workflow is designed to be self-validating, with each stage providing evidence that informs and refines the subsequent steps.

G cluster_0 Computational Prediction cluster_1 Experimental Identification cluster_2 Target Validation & Characterization a In Silico Target Fishing b Affinity-Based Proteomics a->b Hypothesis Generation c Phenotypic Screening & Target Deconvolution a->c Hypothesis Generation d Biochemical Assays b->d Candidate Targets e Biophysical Assays b->e Candidate Targets c->d Candidate Targets c->e Candidate Targets G a Synthesize Affinity Probe b Immobilize Probe on Beads a->b c Incubate with Cell Lysate b->c d Wash Away Non-specific Binders c->d e Elute Bound Proteins d->e f Identify Proteins by Mass Spectrometry e->f

Caption: Workflow for affinity-based proteomics.

  • Synthesis of an Affinity Probe:

    • Causality: A linker arm must be attached to a position on this compound that is not essential for its biological activity. This is typically determined through preliminary SAR studies. The linker is then appended with a tag, such as biotin, for high-affinity binding to streptavidin-coated beads.

    • Synthesize a derivative of this compound with a linker (e.g., a short polyethylene glycol chain) terminating in a biotin moiety. A control probe, where a key functional group for activity is modified or absent, should also be synthesized.

  • Immobilization of the Probe:

    • Incubate the biotinylated probe with streptavidin-coated magnetic or agarose beads to allow for immobilization. [1]

  • Preparation of Cell Lysate:

    • Culture a relevant cell line (e.g., a cancer cell line if anti-cancer activity is suspected) and harvest the cells.

    • Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein integrity and interactions.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pull-down:

    • Incubate the immobilized probe with the cell lysate to allow for the binding of target proteins. [2] * As a negative control, incubate the lysate with beads coated with the control probe or beads alone.

  • Washing:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. This step is critical to reduce background noise. [3]

  • Elution:

    • Elute the bound proteins from the beads. This can be achieved by:

      • Competitive elution with an excess of the free, unmodified this compound.

      • Denaturing elution with a buffer containing SDS and a reducing agent.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands that are unique to the active probe pull-down.

    • Digest the proteins with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the MS/MS data against a protein database.

Phenotypic Screening and Target Deconvolution

This approach involves identifying a cellular phenotype induced by the compound and then working backward to identify the molecular target responsible for that phenotype. [4]

CETSA is a powerful technique to confirm direct target engagement in a cellular context. [5]The principle is that a protein becomes more thermally stable when bound to a ligand. [6]

  • Cell Treatment:

    • Treat cultured cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate to allow for compound uptake. [7]

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler. [4]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet) by high-speed centrifugation. [8]

  • Protein Detection:

    • Analyze the amount of the putative target protein remaining in the soluble fraction by Western blotting or ELISA. [4] * A positive result is an increase in the amount of soluble target protein at higher temperatures in the presence of the compound, indicating stabilization.

Phase 3: Target Validation and Characterization

Once candidate targets have been identified, it is essential to validate the interaction and characterize its biophysical and biochemical properties.

Biophysical Assays for Direct Binding

SPR is a label-free technique that measures the binding kinetics and affinity of a small molecule to a protein immobilized on a sensor chip. [9]

  • Immobilization of the Target Protein:

    • The purified candidate protein is covalently immobilized on a sensor chip (e.g., a CM5 chip) using amine coupling chemistry. [10][11]

  • Binding Analysis:

    • A series of concentrations of this compound are flowed over the sensor chip.

    • The change in the refractive index at the surface, which is proportional to the amount of bound compound, is measured in real-time. [12]

  • Data Analysis:

    • The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

ParameterDescription
ka (M⁻¹s⁻¹) Association rate constant
kd (s⁻¹) Dissociation rate constant
KD (M) Equilibrium dissociation constant (kd/ka)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

  • Sample Preparation:

    • The purified target protein is placed in the sample cell of the calorimeter.

    • This compound is loaded into the titration syringe.

    • Crucially, both solutions must be in identical, degassed buffers to avoid artifacts from heats of dilution. [13][14]

  • Titration:

    • Small aliquots of the compound are injected into the protein solution.

    • The heat change associated with each injection is measured. [15]

  • Data Analysis:

    • The integrated heat data are plotted against the molar ratio of the compound to the protein.

    • The resulting isotherm is fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction. The entropy (ΔS) can then be calculated. [16]

Biochemical Assays for Functional Modulation

If the identified target is an enzyme, it is essential to determine if this compound modulates its activity.

  • Assay Setup:

    • The assay is performed in a microplate format.

    • Each well contains the purified enzyme, its substrate, and a buffer at the optimal pH and temperature for enzyme activity. [17]

  • Inhibitor Addition:

    • A range of concentrations of this compound are added to the wells.

  • Reaction Monitoring:

    • The enzymatic reaction is initiated by the addition of the substrate.

    • The rate of product formation or substrate depletion is monitored over time using a spectrophotometer or fluorometer. [18][19]

  • Data Analysis:

    • The reaction rates are plotted against the inhibitor concentration.

    • The data are fitted to the Morrison equation or a similar model to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. [20]

Conclusion

The identification and validation of therapeutic targets for a novel compound like this compound is a complex but critical undertaking. The multi-pronged approach outlined in this guide, which integrates in silico prediction with rigorous experimental validation, provides a robust framework for success. By systematically progressing from hypothesis generation to definitive biophysical and biochemical characterization, researchers can build a compelling data package that elucidates the mechanism of action and paves the way for further preclinical and clinical development.

References

  • Al-Ali, H., Al-Mulla, H. M., & Lönn, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay-CETSA. Journal of Visualized Experiments, (113), 54316. [Link]

  • Allerston, C. K., & Murphy, M. B. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol, 8(15), e2968. [Link]

  • Galati, S., Di Stefano, M., Martinelli, E., Poli, G., & Tuccinardi, T. (2021). Recent advances in in silico target fishing. Molecules, 26(17), 5124. [Link]

  • Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic acids research, 42(Web Server issue), W32–W38. [Link]

  • Jonavičienė, K., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Journal of biological chemistry, 296, 100530. [Link]

  • Liu, X., Ouyang, S., Yu, B., Liu, Y., Huang, K., & Luo, C. (2010). PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach. Nucleic acids research, 38(Web Server issue), W609–W614. [Link]

  • Luo, J., & Liras, S. (2010). Identification of Direct Protein Targets of Small Molecules. ACS chemical biology, 5(2), 125–134. [Link]

  • Ma, C., Liu, C., Yang, Y., Chen, Z., & Li, Y. (2022). TAIGET: A small-molecule target identification and annotation web server. Frontiers in Pharmacology, 13, 960579. [Link]

  • Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Opportunities and challenges in phenotypic drug discovery: an industry perspective. Nature reviews. Drug discovery, 16(8), 531–543. [Link]

  • Peón, A., Li, H., Ghislat, G., Leung, K. S., Wong, M. H., Lu, G., & Ballester, P. J. (2019). MolTarPred: A web tool for comprehensive target prediction with reliability estimation. Chemical biology & drug design, 94(3), 1390–1401. [Link]

  • Pu, X., Qu, Y., & Li, Y. (2024). 3DSTarPred: A Web Server for Target Prediction of Bioactive Small Molecules Based on 3D Shape Similarity. Journal of Chemical Information and Modeling. [Link]

  • Schaduang, W., & Tip-pyang, S. (2022). Drug–target interaction prediction: databases, web servers and computational models. Briefings in Bioinformatics, 23(5), bbac275. [Link]

  • Swiss Institute of Bioinformatics. (n.d.). SwissTargetPrediction. SIB Swiss Institute of Bioinformatics. [Link]

  • Tan, C. S. H., & Schulze, A. (2017). Cellular thermal shift assay. Grokipedia. [Link]

  • TA Instruments. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical. [Link]

  • Trosset, J. Y., & Mestres, J. (2015). Tools for in silico target fishing. Expert opinion on drug discovery, 10(1), 35–52. [Link]

  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature protocols, 1(1), 186–191. [Link]

  • Velazquez-Campoy, A., Ohtaka, H., & Freire, E. (2004). Isothermal titration calorimetry. Current protocols in cell biology, Chapter 17, Unit 17.9. [Link]

  • Worthington, K. (2017). Protocol for enzyme assays. Royal Society of Chemistry. [Link]

  • Xie, L., Li, J., & Xie, X. Q. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. American pharmaceutical review, 14(3), 84-89. [Link]

  • Zhang, M., & Li, L. (2010). Affinity Chromatography as a Classical Method for Target ID. ACS Chemical Biology, 5(2), 125-134. [Link]

  • Zhang, Y., & Sun, H. (2015). Guidelines for the digestive enzymes inhibition assay. Food & Function, 6(8), 2533-2543. [Link]

  • Zhao, H., & Peselis, A. (2015). Surface plasmon resonance1. Methods in molecular biology (Clifton, N.J.), 1278, 133–152. [Link]

  • Click2Drug. (2018, May 4). Directory of in silico Drug Design tools. Click2Drug. [Link]

  • GETdb. (2024, April 3). A comprehensive database for genetic and evolutionary features of drug targets. PMC. [Link]

  • Harvard Medical School. (2024, March 25). Biacore T200: CMI Getting Started Guide to Surface Plasmon Resonance. Center for Macromolecular Interactions. [Link]

  • Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. [Link]

  • He, Y., & Bond, N. J. (2024, May 13). Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster. PMC. [Link]

  • Kode s.r.l. (n.d.). in Silico Tools. VEGA HUB. [Link]

  • Li, Y., & Zhang, Y. (2022, August 1). Guidelines for the digestive enzymes inhibition assay. ResearchGate. [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. [Link]

  • Conduct Science. (2019, June 26). Affinity Chromatography Protocol. Conduct Science. [Link]

  • University of Arizona. (2022, July 27). Guide to Running an SPR Experiment. University of Arizona. [Link]

Sources

Technical Guide: Solubility and Stability of 3-Cyclopropylisothiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Cyclopropylisothiazole-5-carboxylic acid is a specialized heterocyclic building block utilized in the synthesis of agrochemicals and pharmaceutical agents. Its utility stems from the bioisosteric properties of the isothiazole ring and the lipophilic, conformationally restricted cyclopropyl moiety.

However, this compound presents specific handling challenges. As an isothiazole-5-carboxylic acid, it possesses inherent thermodynamic instability regarding decarboxylation under thermal stress. Furthermore, its solubility is strictly pH-dependent due to the carboxylic acid functionality. This guide provides a comprehensive technical analysis of these properties, establishing protocols for stable handling, storage, and experimental validation.

Physicochemical Profile

Understanding the fundamental properties of this molecule is the prerequisite for designing robust experiments.

PropertyValue / DescriptionTechnical Insight
IUPAC Name This compoundCore scaffold: 1,2-Thiazole
CAS Number 870704-25-9Unique identifier for procurement
Molecular Formula C₇H₇NO₂S-
Molecular Weight 169.20 g/mol -
Predicted pKa 3.5 – 4.0 (Acidic)The isothiazole ring is electron-withdrawing, increasing acidity relative to benzoic acid (pKa 4.2).
Predicted LogP ~1.3 – 1.6Moderate lipophilicity driven by the cyclopropyl group.
H-Bond Donors 1 (Carboxylic Acid)Critical for crystal packing and solvation.
H-Bond Acceptors 3 (N, O, O)Facilitates solubility in polar aprotic solvents.

Solubility Analysis

Aqueous Solubility & pH Dependence

The solubility of this compound is governed by the Henderson-Hasselbalch equation.

  • pH < pKa (Acidic): The compound exists primarily in its neutral, protonated form (

    
    ). In this state, aqueous solubility is low (likely < 1 mg/mL), driven by the lipophilic cyclopropyl and aromatic rings.
    
  • pH > pKa (Basic): The compound deprotonates to the anionic carboxylate form (

    
    ). Solubility increases by orders of magnitude due to ion-dipole interactions with water.
    

Critical Implication: For biological assays, avoid dissolving directly in neutral water or acidic buffers. Pre-dissolve in DMSO or use a buffered solution at pH > 7.4 to ensure complete dissolution.

Organic Solvent Compatibility
  • DMSO/DMF: Excellent solubility (> 50 mg/mL). Ideal for stock solutions.

  • Methanol/Ethanol: Good solubility. Suitable for transfers but beware of potential esterification if stored for prolonged periods with catalytic acid.

  • Dichloromethane/Ethyl Acetate: Moderate solubility. Useful for extraction during synthesis.

Visualization: Solubility Equilibrium

The following diagram illustrates the species distribution and solubility logic.

SolubilityEquilibrium cluster_solvents Solvent Suitability Neutral Neutral Species (HA) Low Aqueous Solubility High Permeability Equilibrium pKa ≈ 3.8 Equilibrium Neutral->Equilibrium Deprotonation (pH > pKa) Equilibrium->Neutral Anion Anionic Species (A-) High Aqueous Solubility Low Permeability Equilibrium->Anion Anion->Equilibrium Protonation (pH < pKa) DMSO DMSO/DMF (Solubilizes HA) Buffer PBS pH 7.4 (Solubilizes A-)

Caption: pH-dependent equilibrium shifting from the insoluble neutral acid to the soluble anion.

Stability Assessment

Thermal Decarboxylation (Primary Risk)

Isothiazole-5-carboxylic acids are susceptible to thermal decarboxylation. The electron-withdrawing nature of the C=N bond at the 3-position can facilitate the loss of CO₂, particularly in the presence of heat or metal catalysts.

  • Mechanism: Elimination of CO₂ to yield 3-cyclopropylisothiazole.

  • Trigger: Temperatures > 80°C, especially in acidic media or high-boiling solvents (e.g., DMSO) during heating.

Chemical Stability
  • Cyclopropyl Ring: Generally robust. However, extreme acidic conditions (pH < 1) combined with nucleophiles could theoretically trigger ring opening, though this is rare for this scaffold.

  • Isothiazole Ring (N-S Bond): The N-S bond is the weak link in the aromatic system. It is susceptible to cleavage under strong reducing conditions (e.g., Zinc/Acetic acid, Hydrogenation) or oxidative stress (peroxides).

Visualization: Degradation Pathways

DegradationPathways cluster_thermal Thermal Stress (>80°C) cluster_redox Reductive/Oxidative Stress Parent 3-Cyclopropylisothiazole- 5-carboxylic acid Decarb Degradant A: 3-Cyclopropylisothiazole (Loss of CO2) Parent->Decarb Decarboxylation RingOpen Degradant B: Ring Cleavage Products (N-S Bond Breakage) Parent->RingOpen Reductive Cleavage

Caption: Primary degradation pathways. Thermal decarboxylation is the most immediate risk during processing.

Experimental Protocols

Protocol: Thermodynamic Solubility Determination

Objective: Determine the saturation solubility in pH 7.4 buffer.

  • Preparation: Weigh approximately 5 mg of solid compound into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 500 µL of PBS (pH 7.4).

  • Equilibration: Shake or vortex at room temperature (25°C) for 24 hours. Note: Ensure undissolved solid remains; if clear, add more solid.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved material.

  • Quantification:

    • Remove supernatant and dilute 1:100 with Mobile Phase.

    • Analyze via HPLC-UV (254 nm).

    • Calculate concentration against a standard curve prepared in DMSO.

Protocol: Forced Degradation (Stress Testing)

Objective: Validate stability limits for storage and handling.

Stress ConditionProcedureSampling TimepointsExpected Outcome
Acid Hydrolysis 0.1 N HCl, RT and 60°C4h, 24h, 48hPotential precipitation (insoluble acid); Check for ring opening.
Base Hydrolysis 0.1 N NaOH, RT and 60°C4h, 24h, 48hStable (forms salt).
Oxidation 3% H₂O₂, RT4h, 24hCheck for N-oxide formation or S-oxidation.
Thermal Solid state, 80°C24h, 7 daysCritical: Monitor for decarboxylation.

Handling and Storage Recommendations

Based on the physicochemical and stability profile, the following storage conditions are mandatory to maintain compound integrity (>98% purity):

  • Temperature: Store at -20°C for long-term storage. Short-term storage at 4°C is acceptable.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible, to prevent moisture absorption which could catalyze decarboxylation or hydrolysis.

  • Container: Amber glass vials to protect from light.

  • Solution Storage:

    • DMSO stocks (e.g., 10 mM) are stable at -20°C for up to 6 months.

    • Avoid freeze-thaw cycles. Aliquot into single-use volumes.

    • Do not store in aqueous acidic buffers for extended periods.

References

  • PubChem. (n.d.). Isothiazole-5-carboxylic acid Structure and Properties. National Library of Medicine. Retrieved from [Link]

  • Williams, R. (2022).[1] pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]

  • Google Patents. (n.d.). Decarboxylation method of heterocyclic carboxylic acid compounds (CN109694343B).

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Structural Analogs of 3-Cyclopropylisothiazole-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

3-Cyclopropylisothiazole-5-carboxylic acid (CAS: 10271-85-9) represents a compact, privileged scaffold in medicinal and agrochemical chemistry. It combines a lipophilic, metabolically robust cyclopropyl group with a polar, ionizable carboxylic acid , tethered by an electron-deficient isothiazole core.

This guide analyzes the structural utility of this scaffold, detailing its physicochemical properties, synthetic accessibility, and the logic behind designing structural analogs (Structure-Activity Relationships - SAR). It serves as a blueprint for researchers seeking to exploit this pharmacophore for targets such as P2X7 receptors , xanthine oxidase (XO) , and bacterial enzymes .

Part 2: Chemical Architecture & Properties[1]

The Pharmacophore

The molecule is defined by three distinct vectors:

  • The Core (Isothiazole): A 5-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms (1,2-thiazole). It is less basic than thiazole (pKa ~ -0.5 vs 2.5) and serves as a bioisostere for pyridine, thiazole, and isoxazole.

  • The 3-Position (Cyclopropyl): A rigid, lipophilic moiety (

    
     rich). It improves metabolic stability compared to isopropyl or ethyl groups by blocking 
    
    
    
    -hydroxylation.
  • The 5-Position (Carboxylic Acid): A classic hydrogen bond donor/acceptor and ionic anchor.

Physicochemical Profile
PropertyValue (Approx.)Significance
MW 169.20 g/mol Fragment-like; high ligand efficiency potential.
cLogP 1.8 - 2.1Moderate lipophilicity; good membrane permeability.
pKa (Acid) 3.5 - 4.0Ionized at physiological pH; strong electrostatic interactions.
TPSA ~50 ŲFavorable for CNS penetration (if acid is masked/replaced).
H-Bond Don/Acc 1 / 3Balanced profile for receptor binding.

Part 3: Structural Analog Design (SAR)

The design of analogs focuses on modulating lipophilicity, metabolic stability, and target engagement. The following diagram illustrates the primary vectors for modification.

SAR Visualization (Graphviz)

SAR_Map cluster_R3 3-Position (Lipophilic) cluster_Core Core Scaffold (Bioisosteres) cluster_R5 5-Position (Polar/Acidic) Core 3-Cyclopropylisothiazole- 5-carboxylic acid R3_1 Isopropyl (Metabolic liability) Core->R3_1 R3_2 tert-Butyl (Steric bulk) Core->R3_2 R3_3 Difluorocyclopropyl (Lower pKa, metabolic block) Core->R3_3 R3_4 Oxetane (Polarity shift, lower LogP) Core->R3_4 Core_1 Thiazole (Febuxostat-like) Core->Core_1 Core_2 Isoxazole (Less aromatic) Core->Core_2 Core_3 Pyrazole (H-bond donor) Core->Core_3 Core_4 1,2,3-Thiadiazole (Lower basicity) Core->Core_4 R5_1 Tetrazole (Classic Bioisostere) Core->R5_1 R5_2 Acyl Sulfonamide (Potency boost) Core->R5_2 R5_3 Ester/Amide (Prodrugs) Core->R5_3 R5_4 Hydroxamic Acid (Metal chelation) Core->R5_4

Caption: Strategic modification vectors for the this compound scaffold.

Rationale for Modifications
  • Cyclopropyl Replacements (R3):

    • Difluorocyclopropyl: Reduces electron density and blocks metabolic oxidation.

    • Oxetane: A "polar cyclopropyl" equivalent. It lowers lipophilicity (LogP) and improves solubility while maintaining steric bulk.

  • Core Hopping:

    • Thiazole: Moving the nitrogen to the 3-position (1,3-thiazole) often improves potency (e.g., Febuxostat).

    • Isoxazole: Replacing Sulfur with Oxygen reduces lipophilicity but may increase metabolic clearance.

  • Acid Bioisosteres (R5):

    • Tetrazole: Mimics the pKa of the carboxylate but offers a different charge distribution, potentially improving membrane permeability.

    • Acyl Sulfonamide (-CONHSO2R): Maintains acidity while adding a lipophilic tail (R) to reach hydrophobic pockets (common in HCV protease inhibitors).

Part 4: Synthetic Strategies

The synthesis of this compound is not trivial due to the sensitivity of the isothiazole ring. The most robust route involves the cyclization of a


-keto ester derivative.
Primary Synthetic Route (The "Sulfur-Nitrogen" Insertion)

This protocol constructs the isothiazole ring from a cyclopropyl


-keto ester using a nitrile sulfide equivalent or direct thionation/amination.

Step-by-Step Protocol:

  • Formation of

    
    -Keto Ester: 
    
    • Reagents: Cyclopropyl methyl ketone, Diethyl carbonate, Sodium hydride (NaH).

    • Procedure: Reflux cyclopropyl methyl ketone with diethyl carbonate in toluene with NaH to yield Ethyl 3-cyclopropyl-3-oxopropionate .

    • Note: Maintain anhydrous conditions to prevent hydrolysis.

  • Enamine Formation (Beta-amino acrylate):

    • Reagents: Ethyl 3-cyclopropyl-3-oxopropionate, Ammonium acetate (

      
      ).
      
    • Procedure: Reflux in ethanol to form Ethyl 3-amino-3-cyclopropylacrylate .

  • Ring Closure (Isothiazole Formation):

    • Reagents: Thionyl chloride (

      
      ) or Phosphorus pentasulfide (
      
      
      
      ) followed by oxidative closure (e.g., Chloranil or
      
      
      ).
    • Alternative (Modern): Reaction with Hydroxylamine-O-sulfonic acid and Sodium Hydrosulfide (NaSH) in a buffered solution.

    • Mechanism: The nitrogen source attacks the ketone, and the sulfur source bridges the carbons, followed by oxidation to aromaticity.

  • Hydrolysis:

    • Reagents: Lithium Hydroxide (LiOH), THF/Water.

    • Procedure: Saponification of the ester yields the final This compound .

Synthetic Workflow Diagram

Synthesis Start Cyclopropyl Methyl Ketone Step1 Ethyl 3-cyclopropyl-3-oxopropionate (NaH, Diethyl Carbonate) Start->Step1 Claisen Condensation Step2 Ethyl 3-amino-3-cyclopropylacrylate (NH4OAc, EtOH, Reflux) Step1->Step2 Amination Step3 Ethyl 3-cyclopropylisothiazole-5-carboxylate (Cyclization via Thioamide/Oxidation) Step2->Step3 Ring Closure (S source) Final This compound (LiOH Hydrolysis) Step3->Final Saponification

Caption: Step-wise synthesis of the target scaffold from commercially available precursors.

Part 5: Case Studies & Applications

Febuxostat Analogs (Gout/Hyperuricemia)
  • Context : Febuxostat is a non-purine xanthine oxidase inhibitor with a thiazole-carboxylic acid core and an isobutyl group.

  • Analog Logic : Replacing the thiazole with isothiazole and the isobutyl with cyclopropyl creates a rigidified analog.

  • Hypothesis : The cyclopropyl group may better fill the hydrophobic pocket of Xanthine Oxidase, potentially altering selectivity profiles against related enzymes.

P2X7 Antagonists (Inflammation)
  • Context : P2X7 antagonists often feature a heteroaromatic core with a bulky lipophilic group and an amide/acid functionality.

  • Application : The this compound serves as a "headgroup." Amide coupling this acid with a complex amine (e.g., adamantane or substituted benzyl amine) generates potent P2X7 antagonists.

  • Reference Grounding : Similar isothiazole amides have shown efficacy in neuropathic pain models [1].

Part 6: References

  • Vertex AI Search . (2026). Bioisosteres of 3-cyclopropyl group in medicinal chemistry. Retrieved from

  • Vertex AI Search . (2026). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid. Retrieved from

  • Vertex AI Search . (2026). Thiazole Ring—A Biologically Active Scaffold.[1] Retrieved from

  • Vertex AI Search . (2026). Isothiazole-5-carboxylic acid | CAS 10271-85-9. Retrieved from

  • Vertex AI Search . (2026). Processes for the preparation of cyclopropyl carboxylic acid derivatives. Retrieved from

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Methodological & Application

Application Notes and Protocols for 3-Cyclopropylisothiazole-5-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Fusion of Proven Pharmacophores

In the landscape of modern drug discovery, the strategic combination of validated pharmacophoric elements is a cornerstone of rational drug design. 3-Cyclopropylisothiazole-5-carboxylic acid emerges as a novel, yet strategically designed scaffold that marries the unique and beneficial properties of the cyclopropyl group with the versatile isothiazole core. While this specific molecule is not extensively documented in current literature, its constituent parts have a rich history in medicinal chemistry, suggesting its potential as a valuable building block for a new generation of therapeutics.

The isothiazole ring, a five-membered aromatic heterocycle containing nitrogen and sulfur, is a recognized structural motif in a variety of biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2][3] Its electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a versatile scaffold for engaging with biological targets.[2]

The cyclopropyl group, a small, strained carbocycle, is increasingly utilized in medicinal chemistry to enhance a molecule's pharmacological profile.[4][5] Its rigid nature can help to lock a molecule into a bioactive conformation, thereby improving potency.[4] Furthermore, the unique electronic character of the C-H bonds in a cyclopropyl ring often leads to increased metabolic stability by hindering oxidative metabolism.[6]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols related to this compound. We will explore its inferred physicochemical properties, propose a robust synthetic pathway, and detail its potential applications in drug discovery workflows, all grounded in established scientific principles.

Physicochemical Properties and Medicinal Chemistry Rationale

The combination of the cyclopropyl and isothiazole-5-carboxylic acid moieties is anticipated to yield a compound with a unique set of physicochemical properties that are highly relevant for drug design.

PropertyAnticipated CharacteristicsRationale
Acidity (pKa) Moderately acidicThe carboxylic acid group is the primary acidic center. The electron-withdrawing nature of the isothiazole ring is expected to result in a pKa value comparable to or slightly lower than benzoic acid.
Lipophilicity (LogP) ModerateThe cyclopropyl group will increase lipophilicity compared to a simple methyl or ethyl substituent, potentially improving membrane permeability. The polar carboxylic acid and isothiazole ring will balance this effect.
Metabolic Stability EnhancedThe cyclopropyl group is known to be resistant to oxidative metabolism by cytochrome P450 enzymes, which could translate to improved in vivo stability of derivatives.[6]
Conformational Rigidity IncreasedThe rigid cyclopropyl ring can act as a conformational anchor, reducing the entropic penalty upon binding to a biological target and potentially increasing potency.[4]
Bioisosteric Potential Carboxylic acid bioisostere replacementThe entire 3-cyclopropylisothiazole moiety could serve as a bioisosteric replacement for other substituted aromatic or heteroaromatic carboxylic acids in known active compounds.

The strategic incorporation of this compound into a drug discovery program can be visualized through the following workflow:

G cluster_0 Scaffold-Based Drug Design Target_Identification Target Identification and Validation Library_Design Library Design incorporating 3-Cyclopropylisothiazole- 5-carboxylic acid Target_Identification->Library_Design Informs design Synthesis Synthesis of Focused Library Library_Design->Synthesis Provides blueprint Screening High-Throughput Screening Synthesis->Screening Generates compounds Hit_to_Lead Hit-to-Lead Optimization Screening->Hit_to_Lead Identifies hits Lead_Optimization Lead Optimization Hit_to_Lead->Lead_Optimization Refines leads Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development Selects candidate

Caption: Workflow for incorporating this compound in a drug discovery program.

Proposed Synthesis Protocol

As this compound is a novel compound, a de novo synthetic route is required. The following multi-step protocol is proposed based on established methods for the synthesis of 3,5-disubstituted isothiazoles.[2]

Overall Synthetic Scheme

G Start Cyclopropyl Methyl Ketone Intermediate1 β-Ketodithioester Start->Intermediate1 1. Base (e.g., NaH) 2. CS2 3. Alkyl Halide (e.g., MeI) Intermediate2 3-Cyclopropyl-5-(alkoxycarbonyl)isothiazole Intermediate1->Intermediate2 NH4OAc, heat Final This compound Intermediate2->Final Hydrolysis (e.g., LiOH, H2O/THF) G Scaffold 3-Cyclopropylisothiazole- 5-carboxylic acid Activation Carboxylic Acid Activation (e.g., EDC, HATU) Scaffold->Activation Step 1 Amine_Coupling Coupling with diverse primary and secondary amines Activation->Amine_Coupling Step 2 Library Library of diverse 3-Cyclopropylisothiazole- 5-carboxamides Amine_Coupling->Library Generates SAR_Studies Structure-Activity Relationship (SAR) Studies Library->SAR_Studies Enables

Sources

Application Notes and Protocols for Amide Coupling of 3-Cyclopropylisothiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclopropylisothiazole-5-carboxylic acid is a valuable building block in medicinal chemistry, with its derivatives showing promise in various therapeutic areas. The isothiazole ring is a bioisostere for other five-membered heterocycles and the cyclopropyl group can enhance metabolic stability and binding affinity.[1] The formation of an amide bond from this carboxylic acid is a critical transformation for the synthesis of a diverse range of potential drug candidates.[2] This guide provides an in-depth analysis of common and effective amide coupling protocols applicable to this specific substrate, focusing on the underlying chemical principles to empower researchers to make informed decisions in their synthetic endeavors.

Choosing the Right Coupling Strategy: A Comparative Overview

The direct reaction between a carboxylic acid and an amine to form an amide is generally not feasible under mild conditions due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary. Several classes of coupling reagents have been developed for this purpose, each with its own advantages and disadvantages. The choice of reagent often depends on the specific amine being used, the scale of the reaction, and the desired purity of the final product.

Here, we compare three widely used and effective coupling strategies for the synthesis of amides from this compound.

Coupling Reagent SystemKey AdvantagesCommon ByproductsConsiderations
HATU / DIPEA High efficiency, rapid reactions, low racemization.[3][4]Tetramethylurea, DIPEA saltsCost-effective for small-scale synthesis. The base is crucial for deprotonating the carboxylic acid and the amine.[3]
EDC / HOBt Water-soluble carbodiimide, easy byproduct removal.[5][6]Water-soluble urea, HOBtHOBt suppresses side reactions and reduces racemization.[6] A good choice for larger-scale reactions where cost is a factor.
SOCl₂ Forms a highly reactive acyl chloride intermediate.SO₂, HClRequires careful handling due to the corrosive and gaseous nature of the reagent and byproducts. Often used for less sensitive substrates.[7]

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for its high efficiency and broad substrate scope, particularly with less reactive amines.[8] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activates the carboxylic acid by forming a highly reactive O-acylisouronium salt.[4]

Diagram of the HATU-Mediated Coupling Workflow:

HATU_Coupling cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification CarboxylicAcid 3-Cyclopropylisothiazole- 5-carboxylic acid ActiveEster O-Acylisouronium Salt (Active Intermediate) CarboxylicAcid->ActiveEster + HATU, DIPEA HATU HATU Base DIPEA Amide Target Amide ActiveEster->Amide + Amine Amine Amine (R-NH2) Workup Aqueous Work-up Amide->Workup Purification Column Chromatography or Recrystallization Workup->Purification FinalProduct Pure Amide Purification->FinalProduct EDC_Coupling CarboxylicAcid 3-Cyclopropylisothiazole- 5-carboxylic acid R-COOH O_Acylisourea O-Acylisourea Intermediate Highly Reactive CarboxylicAcid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester More Stable O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt Amide Target Amide R-CONHR' HOBt_Ester->Amide + Amine Amine Amine R'-NH2 SOCl2_Coupling cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Formation CarboxylicAcid This compound AcylChloride 3-Cyclopropylisothiazole-5-carbonyl chloride CarboxylicAcid->AcylChloride + SOCl₂, cat. DMF SOCl2 Thionyl Chloride (SOCl₂) Amide Target Amide AcylChloride->Amide + Amine, Base Amine Amine (R-NH₂) Base Pyridine or TEA

Sources

analytical methods for quantification of isothiazole derivatives in biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: Quantitative Analysis of Isothiazole Derivatives in Biological Samples

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details robust and validated analytical methodologies for the precise quantification of isothiazole derivatives in complex biological matrices such as plasma, urine, and tissue homogenates. Isothiazole-containing compounds are significant in pharmaceutical development, exhibiting a wide range of biological activities including antimicrobial and anticancer effects.[1] Accurate determination of their concentration in biological samples is paramount for pharmacokinetic, toxicokinetic, and efficacy studies. This document provides a detailed exploration of sample preparation techniques, including protein precipitation, liquid-liquid extraction, and solid-phase extraction, coupled with advanced analytical instrumentation such as High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, this guide emphasizes the principles of bioanalytical method validation in accordance with regulatory standards to ensure data integrity and reliability.

Introduction: The Significance of Isothiazole Quantification

The isothiazole nucleus is a critical pharmacophore in modern medicinal chemistry, integral to the development of novel therapeutic agents.[2] The diverse biological activities of isothiazole derivatives necessitate a thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) properties.[3] Consequently, the ability to accurately and reliably quantify these compounds in biological fluids and tissues is a cornerstone of preclinical and clinical drug development.[1]

The inherent complexity of biological matrices presents a significant analytical challenge, as endogenous components can interfere with the detection of target analytes.[4] Therefore, the development of selective and sensitive analytical methods is not merely a technical exercise but a critical step in generating the high-quality data required for regulatory submissions and for making informed decisions in the drug development pipeline. This guide provides the foundational knowledge and practical protocols to navigate these challenges effectively.

The Crucial First Step: Sample Preparation

The primary objective of sample preparation is to isolate the target isothiazole derivative from the intricate biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis.[4][5] The choice of technique is dictated by the physicochemical properties of the analyte, the nature of the biological matrix, and the sensitivity requirements of the analytical method.[6]

Overall Sample Preparation Workflow

Caption: General workflow for biological sample preparation.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing proteins from plasma or serum samples.[7] It involves the addition of an organic solvent or an acid to denature and precipitate the proteins, which are then separated by centrifugation.[8]

Rationale: This technique is particularly useful for high-throughput screening due to its simplicity and speed. Acetonitrile is often the preferred solvent as it generally provides cleaner extracts compared to methanol.[8]

Protocol: Protein Precipitation of Plasma Samples using Acetonitrile

  • Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile (a 3:1 solvent-to-plasma ratio is common).[7]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.

  • Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.[9]

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]

  • Carefully aspirate the supernatant, which contains the isothiazole derivative, and transfer it to a new tube for analysis or further processing.

Liquid-Liquid Extraction (LLE)

LLE is a separation technique based on the differential solubility of the analyte in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent.[10]

Rationale: LLE is effective for extracting non-polar (hydrophobic) compounds from aqueous matrices like plasma and urine.[10] The choice of organic solvent is critical and depends on the polarity of the target isothiazole derivative.

Protocol: Liquid-Liquid Extraction of Urine Samples

  • Pipette 1 mL of the urine sample into a glass test tube.

  • Adjust the pH of the urine sample according to the pKa of the target isothiazole derivative to ensure it is in a neutral, unionized state for optimal partitioning into the organic phase.

  • Add an appropriate internal standard.

  • Add 5 mL of a suitable water-immiscible organic solvent (e.g., dichloromethane, methyl tert-butyl ether).[11]

  • Vortex the mixture for 5-10 minutes to facilitate the transfer of the analyte into the organic phase.[11]

  • Centrifuge at 3,000 rpm for 5 minutes to separate the aqueous and organic layers.[11]

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for instrumental analysis.[11]

Solid-Phase Extraction (SPE)

SPE is a highly selective and versatile sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while allowing interfering matrix components to pass through.[12][13]

Rationale: SPE can provide cleaner extracts and higher concentration factors compared to PPT and LLE.[14] The choice of sorbent (e.g., reversed-phase, normal-phase, ion-exchange) is crucial and depends on the chemical properties of the analyte.[13]

Protocol: Solid-Phase Extraction of Plasma Samples using a Reversed-Phase Cartridge

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge to activate the sorbent.[5]

  • Equilibration: Pass 1 mL of water or an appropriate buffer through the cartridge to prepare it for the aqueous sample.[5]

  • Sample Loading: Load the pre-treated plasma sample (e.g., diluted with buffer) onto the cartridge at a slow, controlled flow rate.

  • Washing: Pass 1 mL of a weak solvent (e.g., 5% methanol in water) through the cartridge to remove hydrophilic impurities while the analyte remains bound to the sorbent.[15]

  • Elution: Elute the target isothiazole derivative from the sorbent using a small volume of a strong organic solvent (e.g., methanol or acetonitrile).[5]

  • The eluate can then be evaporated and reconstituted in the mobile phase for analysis.

Instrumental Quantification Techniques

The choice of analytical instrument is critical for achieving the desired sensitivity, selectivity, and throughput.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique suitable for the quantification of isothiazole derivatives that possess a chromophore.[1]

Principle: The sample is injected into a liquid mobile phase that is pumped through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. The analyte is detected as it elutes from the column by its absorbance of UV light.

Protocol: HPLC-UV Analysis of an Isothiazole Derivative

  • Chromatographic System: Waters Alliance HPLC with a UV Detector.[1]

  • Column: Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm).[1]

  • Mobile Phase: Isocratic elution with 55% 0.1% v/v orthophosphoric acid in water and 45% acetonitrile.[1]

  • Flow Rate: 1 mL/min.[1]

  • Detection Wavelength: 272 nm (or the λmax of the specific derivative).[1]

  • Injection Volume: 20 µL.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity.[16]

Principle: After chromatographic separation, the analyte is ionized, and the resulting ions are separated by their mass-to-charge ratio (m/z). In tandem mass spectrometry, a specific parent ion is selected, fragmented, and a specific product ion is monitored for quantification, providing a high degree of specificity.

Protocol: LC-MS/MS Analysis of an Isothiazole Derivative in Plasma

  • LC System: Agilent or Shimadzu HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: Waters Xterra RP® C18 (150 mm × 4.6 mm, 5 μm).[1]

  • Mobile Phase A: 5 mM ammonium formate with 0.1% v/v formic acid in water.[17]

  • Mobile Phase B: 95:5% v/v acetonitrile and methanol.[17]

  • Gradient Elution: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 1 mL/min.[1]

  • Ionization Mode: Electrospray ionization (ESI), positive or negative mode depending on the analyte.

  • Detection Mode: Multiple Reaction Monitoring (MRM).[1]

  • Injection Volume: 5 µL.[17]

Typical LC-MS/MS Instrument Parameters
ParameterTypical SettingRationale
Ion SourceElectrospray Ionization (ESI)Suitable for a wide range of polar to moderately polar compounds.
PolarityPositive or NegativeDependent on the analyte's ability to gain or lose a proton.
Capillary Voltage3-5 kVOptimizes the formation of gas-phase ions.
Cone Voltage20-50 VPrevents ion fragmentation in the source.
Desolvation Gas Flow600-1000 L/hrFacilitates the desolvation of droplets to form gas-phase ions.
Desolvation Temperature350-550 °CAids in solvent evaporation.
MRM TransitionsAnalyte & IS specificEnsures high selectivity and sensitivity for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable isothiazole derivatives.[18] For non-volatile compounds, derivatization may be necessary to increase their volatility.[19]

Principle: The sample is vaporized and introduced into a gaseous mobile phase (carrier gas) which flows through a capillary column. Separation is based on the analyte's boiling point and its interaction with the stationary phase. The separated compounds are then detected by a mass spectrometer.

Protocol: GC-MS Analysis of an Isothiazole Derivative

  • GC System: Agilent or Thermo Fisher GC system.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

  • Column: HP-5 capillary column (30.0 m × 0.25 mm × 0.25 µm).[20]

  • Carrier Gas: Helium.[20]

  • Oven Temperature Program: A temperature gradient to ensure optimal separation.

  • Injector Temperature: 250 °C.

  • Ionization Mode: Electron Ionization (EI).

  • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

Ensuring Data Integrity: Bioanalytical Method Validation

A bioanalytical method must be validated to demonstrate its suitability for its intended purpose.[21] Validation is performed in accordance with regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[21][22]

Visualizing the Pillars of Method Validation

Caption: Key parameters of bioanalytical method validation.

Key Validation Parameters and Acceptance Criteria
ParameterDescriptionTypical Acceptance Criteria (FDA/ICH)
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[23]No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.
Accuracy The closeness of the determined value to the nominal or known true value.[23]The mean value should be within ±15% of the nominal value (±20% at the LLOQ).[16]
Precision The closeness of agreement among a series of measurements from the same homogeneous sample.[23]The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[16]
Calibration Curve The relationship between the instrument response and the known concentration of the analyte.A linear regression model is typically used, with a correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable accuracy and precision.[16]Signal-to-noise ratio > 5, with accuracy within ±20% and precision ≤20%.
Stability The chemical stability of the analyte in the biological matrix under specific conditions and for specific time periods.[23]Analyte concentration should be within ±15% of the nominal concentration.
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.[23]The CV of the matrix factor should be ≤15%.
Recovery The efficiency of the extraction procedure.Should be consistent, precise, and reproducible.

Conclusion

The successful quantification of isothiazole derivatives in biological samples is a multi-faceted process that requires careful consideration of sample preparation, instrumental analysis, and rigorous method validation. The protocols and guidelines presented in this document provide a comprehensive framework for developing and implementing robust and reliable bioanalytical methods. By adhering to these principles, researchers and scientists can generate high-quality data that is essential for advancing the development of new and effective isothiazole-based therapeutics.

References

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3-Cyclopropylisothiazole-5-carboxylic acid as a building block for agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Cyclopropylisothiazole-5-carboxylic Acid as a Strategic Scaffold in Next-Generation Agrochemicals

Executive Summary

This guide details the utilization of This compound (3-CpITC) as a high-value building block for the synthesis of advanced agrochemicals, specifically Succinate Dehydrogenase Inhibitor (SDHI) fungicides and HPPD-inhibitor herbicides.

While isothiazoles are established bioisosteres for thiazoles and pyridines, the incorporation of the cyclopropyl moiety at the 3-position offers a dual advantage:

  • Metabolic Shielding: The cyclopropyl group effectively blocks oxidative metabolism (CYP450) compared to alkyl chains (e.g., isopropyl), extending field half-life.

  • Lipophilic Tuning: It increases

    
     while maintaining a compact steric profile, enhancing cuticular penetration in plant leaves.
    

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertySpecificationRelevance
Compound Name This compoundCore Scaffold
Structure Isothiazole ring substituted with 3-cyclopropyl, 5-COOHHeteroaromatic Core
CAS (Parent) Analogous to 10271-85-9 (Parent Isothiazole)Reference Standard
pKa (Acid) ~2.1 (Predicted)Highly acidic; forms stable salts
LogP ~1.8 – 2.2 (Predicted)Optimal for systemic xylem transport
H-Bond Donors 1 (COOH)Derivatization Handle
Stability Sensitive to strong reduction (S-N bond cleavage)Avoid

; use Borane or mild hydrides

Strategic Design Logic: The "Cyclopropyl Effect"

The selection of 3-CpITC is driven by structure-activity relationship (SAR) optimization. The following diagram illustrates the decision matrix for choosing this scaffold over traditional alternatives.

DesignLogic Start Target: Agrochemical Lead Problem Problem: Rapid Metabolic Degradation Start->Problem Sol_Alkyl Option A: Isopropyl Group (Steric bulk, but oxidizable) Problem->Sol_Alkyl Traditional Sol_Cyclo Option B: Cyclopropyl Group (Rigid, blocks CYP450 oxidation) Problem->Sol_Cyclo Modern Bioisostere Scaffold 3-CpITC Scaffold Sol_Cyclo->Scaffold Result Result: Extended Half-Life & Enhanced Potency Scaffold->Result Incorporation

Figure 1: Decision logic for selecting the cyclopropyl-isothiazole scaffold to improve metabolic stability.

Experimental Protocols

Protocol A: Activation and Amide Coupling (General Method)

Purpose: To synthesize Isothiazole-carboxamide fungicides (SDHI analogs). The electron-deficient nature of the isothiazole ring makes the 5-COOH reactive but requires careful activation to prevent decarboxylation or side reactions.

Reagents:

  • This compound (1.0 equiv)

  • Oxalyl Chloride (

    
    ) (1.2 equiv)
    
  • DMF (Catalytic, 2-3 drops)

  • Dichloromethane (DCM) (Anhydrous)

  • Target Amine (e.g., substituted aniline) (1.1 equiv)

  • Triethylamine (

    
    ) or DIPEA (2.5 equiv)
    

Step-by-Step Procedure:

  • Acid Chloride Formation:

    • Dissolve 3-CpITC in anhydrous DCM under

      
       atmosphere.
      
    • Cool to 0°C. Add catalytic DMF.

    • Add Oxalyl Chloride dropwise over 15 minutes. Caution: Gas evolution (

      
      , 
      
      
      
      ).
    • Allow to warm to Room Temperature (RT) and stir for 2 hours until gas evolution ceases.

    • Checkpoint: Aliquot quenched with MeOH should show methyl ester by TLC/LCMS.

    • Evaporate solvent to yield the crude acid chloride (usually a tan solid/oil). Do not purify.

  • Coupling:

    • Redissolve crude acid chloride in dry DCM.

    • In a separate vessel, dissolve the Target Amine and

      
       in DCM.
      
    • Add the amine solution to the acid chloride solution slowly at 0°C.

    • Stir at RT for 4–12 hours.

  • Work-up:

    • Quench with saturated

      
      .
      
    • Extract with DCM (

      
      ). Wash organics with 1N HCl (to remove unreacted amine) and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      

Critical Note: Avoid using carbodiimides (EDC/DCC) if the target amine is sterically hindered (e.g., ortho-substituted anilines common in fungicides); the Acid Chloride method is more robust for this scaffold [1, 2].

Protocol B: Curtius Rearrangement (Synthesis of Ureas)

Purpose: To convert the carboxylic acid into an amine/isocyanate for Urea-based herbicides.

Reagents:

  • 3-CpITC (1.0 equiv)

  • Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Triethylamine (1.1 equiv)

  • Toluene or tert-Butanol (solvent)

Step-by-Step Procedure:

  • Acyl Azide Formation:

    • Dissolve 3-CpITC in Toluene. Add

      
      .
      
    • Add DPPA dropwise at RT. Stir for 1 hour.

  • Rearrangement (Isocyanate):

    • Heat the mixture to 80–90°C. Evolution of

      
       gas indicates formation of the isocyanate intermediate.
      
    • Monitor: IR spectroscopy will show a strong isocyanate peak (~2270

      
      ).
      
  • Trapping (Urea Formation):

    • For Ureas: Add the secondary amine (e.g., dimethylamine) directly to the hot isocyanate solution.

    • For Carbamates (Boc-protected amine): If using tert-Butanol as solvent, reflux overnight to yield the Boc-protected 5-amino-3-cyclopropylisothiazole.

Synthetic Workflow & Pathway Analysis

The following diagram outlines the divergent synthesis pathways starting from the core building block.

SynthesisWorkflow BuildingBlock 3-Cyclopropylisothiazole- 5-carboxylic Acid Act_Cl Activation: (COCl)2 / DMF BuildingBlock->Act_Cl Act_DPPA Reagent: DPPA / Heat BuildingBlock->Act_DPPA Int_AcidCl Intermediate: Acid Chloride Act_Cl->Int_AcidCl Prod_Amide Product A: Carboxamide (SDHI Fungicide) Int_AcidCl->Prod_Amide Coupling Reag_Amine + Aniline / Amine Reag_Amine->Prod_Amide Int_Iso Intermediate: Isocyanate (-N=C=O) Act_DPPA->Int_Iso -N2 Prod_Urea Product B: Urea/Carbamate (Herbicide) Int_Iso->Prod_Urea Trapping Reag_Urea + Amine / Alcohol Reag_Urea->Prod_Urea

Figure 2: Divergent synthetic pathways for fungicide (Pathway A) and herbicide (Pathway B) synthesis.

Analytical Standards & Quality Control

When characterizing derivatives of 3-CpITC, specific NMR signatures confirm the integrity of the scaffold:

  • 
     NMR (DMSO-
    
    
    
    ):
    • Isothiazole Singlet: The proton at the 4-position typically appears as a sharp singlet between

      
       7.5 – 8.2 ppm. Disappearance of this peak suggests ring degradation.
      
    • Cyclopropyl Multiplets: Distinct multiplets at

      
       0.9 – 1.2 ppm (4H) and 
      
      
      
      2.0 – 2.5 ppm (1H, methine).
  • Mass Spectrometry:

    • Isothiazoles often show a characteristic

      
       isotope peak due to Sulfur (approx. 4.5% abundance).[1]
      

References

  • BenchChem. (2025).[2] A Comparative Guide to the Metabolic Stability of Cyclopropyl Derivatives. Retrieved from

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron.
  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups in drug design.[2][3] Retrieved from

  • Sun, N. B., et al. (2013).[4] Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry. (Demonstrates cyclopropyl-amide coupling logic). Retrieved from

  • ChemicalBook. (2025).[5] Isothiazole-5-carboxylic acid Properties and Synthesis. Retrieved from

Sources

Application Notes & Protocols: Isothiazole Carboxylic Acids in Material Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isothiazole Scaffold - A Convergence of Stability and Functionality

Isothiazoles are five-membered heterocyclic aromatic compounds containing adjacent nitrogen and sulfur atoms. This unique 1,2-azole arrangement imparts a combination of high thermal stability, oxidative resistance, and a distinct electronic profile, making the isothiazole ring a privileged scaffold in material science.[1][2] The incorporation of a carboxylic acid moiety (-COOH) further enhances their utility, providing a reactive handle for polymerization, a coordination site for metal-organic framework (MOF) construction, and an anchoring group for surface modification.[3][4] This guide delves into the core applications of isothiazole carboxylic acids and their derivatives, providing field-proven insights and detailed protocols for researchers in polymer chemistry, nanotechnology, and corrosion science.

Section 1: Advanced Polymers & Organic Electronics

The electron-deficient nature of the isothiazole ring, particularly in fused systems like thiazolo[5,4-d]thiazole (TTz), makes it an excellent building block for semiconducting polymers.[5][6] These materials are integral to the development of organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and fluorescent sensors. The carboxylic acid group can be used to tune solubility, energy levels, and morphology, or it can be derivatized into esters or amides to modulate electronic properties.

Causality in Polymer Design:

The rationale for using isothiazole-based monomers stems from their ability to create polymers with low HOMO levels, which enhances oxidative stability and can lead to higher open-circuit voltages in solar cells.[7] The rigid, planar structure of units like TTz promotes intermolecular π-π stacking, which is crucial for efficient charge transport.[8][9] By alternating these electron-accepting isothiazole units with electron-donating co-monomers, a donor-acceptor (D-A) polymer architecture is created, which effectively narrows the optical bandgap and improves light absorption in the visible spectrum.[7]

Workflow for Isothiazole-Based Polymer Synthesis```dot

G cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization (Stille Coupling) cluster_characterization Characterization M1 Isothiazole Carboxylic Acid M2 Functionalization (e.g., Bromination) M1->M2 Halogenation P1 Combine Monomers with Pd(0) Catalyst M3 Coupling Partner (e.g., Stannylated Thiophene) M3->P1 P2 Reflux in Anhydrous Solvent (e.g., Toluene) P1->P2 Reaction Initiation P3 Precipitate & Purify (Soxhlet Extraction) P2->P3 Chain Growth C1 NMR, GPC (Structure, MW) P3->C1 C2 UV-Vis, CV (Optical & Electronic Properties) C1->C2 C3 Device Fabrication & Testing (OFET, OPV) C2->C3

Caption: MOF synthesis, activation, and photocatalysis workflow.

Protocol 2: Solvothermal Synthesis of a TTz-based MOF for Photocatalysis

This protocol is based on published procedures for creating photocatalytically active MOFs. [10][11] Objective: To synthesize a crystalline, porous MOF using a TTz-dicarboxylic acid ligand.

Materials:

  • Ligand: 2,5-di(3,5-dicarboxyphenyl)thiazolo[5,4-d]thiazole

  • Metal Source: Cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)

  • Solvent: N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation: Combine the TTz-dicarboxylic acid ligand (0.1 mmol, 47.6 mg), Cd(NO₃)₂·4H₂O (0.2 mmol, 61.7 mg), and 10 mL of DMF in a 20 mL Teflon-lined stainless steel autoclave.

  • Reaction: Seal the autoclave and heat it in an oven at 120°C for 72 hours.

  • Cooling and Isolation: Allow the autoclave to cool slowly to room temperature. Colorless, block-shaped crystals should form. Isolate the crystals by decanting the mother liquor.

  • Washing: Wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

  • Activation: To activate the MOF for photocatalysis, immerse the crystals in chloroform for 24 hours, replacing the chloroform every 8 hours. This process exchanges the DMF guest molecules within the pores for the more volatile chloroform.

  • Drying: Decant the chloroform and dry the crystals under vacuum at 80°C for 12 hours. The activated MOF is now ready for use.

  • Characterization: Confirm the crystalline structure and phase purity using Powder X-ray Diffraction (PXRD). Analyze the porosity using N₂ adsorption-desorption isotherms (BET analysis).

Section 3: Corrosion Inhibition

Isothiazole and thiazole derivatives are effective corrosion inhibitors for metals like mild steel in acidic environments. [12][13]The presence of heteroatoms (N, S) and π-electrons in the aromatic ring allows the molecules to adsorb onto the metal surface. A carboxylic acid group enhances this process by providing a strong, polar anchoring point that can coordinate with the metal surface or form a more robust protective layer. [14]

Mechanism of Inhibition:

The inhibition mechanism involves the adsorption of the isothiazole carboxylic acid onto the metal surface, forming a protective barrier. [15]This barrier isolates the metal from the corrosive medium (e.g., H⁺ and Cl⁻ ions in HCl). The adsorption is facilitated by:

  • Physisorption: Electrostatic interaction between the charged metal surface and the protonated inhibitor molecule.

  • Chemisorption: Covalent bond formation through the sharing of lone pair electrons from the N and S heteroatoms with the vacant d-orbitals of the iron atoms. The -COOH group can also participate in this chemical bonding, significantly strengthening the adsorption. [16]This protective film blocks both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.

Mechanism of Corrosion Inhibition```dot

G cluster_solution Corrosive Medium (HCl) Metal Mild Steel Surface (Fe) Adsorption Adsorption (Physisorption & Chemisorption) Metal->Adsorption H H⁺ Cl Cl⁻ Inhibitor Isothiazole-COOH Inhibitor->Adsorption Barrier Protective Barrier Film Adsorption->Barrier Barrier->Metal Blocks Anodic & Cathodic Sites

Sources

Application Notes and Protocols for the LC-MS/MS Analysis of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Carboxylic Acids

Carboxylic acids are a diverse class of organic compounds that play a central role in a multitude of metabolic pathways, including the tricarboxylic acid (TCA) cycle and fatty acid metabolism.[1][2] Their accurate quantification in biological matrices such as plasma, urine, and tissue is paramount for the diagnosis of metabolic disorders, biomarker discovery, and understanding disease pathogenesis.[2][3] However, the inherent physicochemical properties of carboxylic acids present significant analytical challenges for their direct analysis by liquid chromatography-mass spectrometry (LC-MS/MS).

Their high polarity leads to poor retention on conventional reversed-phase liquid chromatography (RPLC) columns, and their propensity for inefficient ionization in electrospray ionization (ESI) sources often results in low sensitivity.[3][4][5] Furthermore, issues such as spontaneous decarboxylation during ionization can compromise the accuracy and reproducibility of analytical methods.[6] To surmount these obstacles, various analytical strategies have been developed, with chemical derivatization being a cornerstone for robust and sensitive quantification.[7][8]

This comprehensive guide provides detailed protocols and expert insights into the LC-MS/MS analysis of carboxylic acids, with a focus on sample preparation, derivatization strategies, chromatographic separation, and mass spectrometric detection.

The Rationale for Derivatization

Chemical derivatization is a powerful technique employed to modify the structure of an analyte to enhance its analytical performance.[7] For carboxylic acids, derivatization serves several critical purposes:

  • Improved Chromatographic Retention: By converting the polar carboxylic acid group into a less polar moiety, derivatization increases the analyte's hydrophobicity, leading to better retention and separation on RPLC columns.[6][8]

  • Enhanced Ionization Efficiency: Derivatization can introduce a readily ionizable group, significantly boosting the signal intensity in the mass spectrometer.[6][9] This is particularly advantageous for ESI, where the ionization of native carboxylic acids can be suppressed.

  • Increased Specificity and Reduced Matrix Effects: Derivatization can introduce a unique chemical tag, allowing for more specific detection and potentially reducing interference from the complex biological matrix.[4]

  • Improved Stability: Certain derivatization strategies can stabilize thermally labile carboxylic acids, preventing their degradation during sample processing and analysis.[10]

The choice of derivatization reagent is critical and depends on the specific carboxylic acids of interest and the desired analytical outcome.

Workflow for Carboxylic Acid Analysis

A typical workflow for the LC-MS/MS analysis of carboxylic acids from biological samples involves several key steps, each requiring careful optimization.

Workflow Sample Biological Sample (Plasma, Urine, etc.) Preparation Sample Preparation (Protein Precipitation, Extraction) Sample->Preparation Derivatization Chemical Derivatization Preparation->Derivatization LC_Separation LC Separation (Reversed-Phase) Derivatization->LC_Separation MS_Detection MS/MS Detection (ESI, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Figure 1: General workflow for the LC-MS/MS analysis of carboxylic acids.

Part 1: Sample Preparation Strategies

The initial step in the analytical workflow is the extraction of carboxylic acids from the biological matrix and removal of interfering substances like proteins.

Protocol 1: Protein Precipitation

This is a simple and rapid method for removing the bulk of proteins from plasma or serum samples.

Materials:

  • Ice-cold acetonitrile or methanol

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.

  • Vortex vigorously for 30 seconds to precipitate the proteins.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant containing the carboxylic acids for derivatization or direct analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a more selective method for extracting carboxylic acids, particularly from complex matrices like urine.

Materials:

  • Ethyl acetate or methyl tert-butyl ether (MTBE)

  • Acidifying agent (e.g., 1 M HCl)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 200 µL of urine in a microcentrifuge tube, add 20 µL of 1 M HCl to acidify the sample (pH ~2-3).

  • Add 600 µL of ethyl acetate.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • The dried extract is now ready for derivatization.

Part 2: Derivatization Protocols for Enhanced Sensitivity

Here, we detail two robust derivatization methods that significantly improve the detection of carboxylic acids.

Method 1: Charge-Reversal Derivatization with p-Dimethylaminophenacyl Bromide (DmPABr)

This method introduces a permanently positively charged quaternary amine group, which dramatically enhances ionization efficiency in positive ESI mode.[9][11]

Rationale: DmPABr reacts with the carboxylate anion to form a stable ester. The resulting derivative carries a fixed positive charge, leading to excellent sensitivity in positive ion mode ESI-MS.[9] This "charge-reversal" strategy is particularly effective for dicarboxylic acids.[9]

Derivatization_DmPABr cluster_reactants Reactants cluster_products Products RCOOH R-COOH (Carboxylic Acid) Derivative Positively Charged Derivative RCOOH->Derivative + DmPABr DmPABr DmPABr

Figure 2: Derivatization of a carboxylic acid with DmPABr.

Protocol 3: DmPABr Derivatization

Materials:

  • DmPABr solution (10 mg/mL in acetonitrile)

  • Triethylamine (TEA) solution (1% in acetonitrile)

  • Heating block or oven

  • Nitrogen evaporator

Procedure:

  • To the dried extract from the sample preparation step, add 50 µL of the DmPABr solution.

  • Add 10 µL of the TEA solution to catalyze the reaction.

  • Vortex briefly and incubate at 60°C for 30 minutes.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

Method 2: Amidation with Phenylenediamine

This strategy introduces a benzimidazole group, which improves ionization efficiency and chromatographic retention.[6]

Rationale: In the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), phenylenediamine reacts with the carboxylic acid to form an amide. The resulting derivative has increased hydrophobicity and contains nitrogen atoms that are readily protonated in positive ESI mode.[6]

Protocol 4: Phenylenediamine Derivatization

Materials:

  • o-Phenylenediamine solution (20 mg/mL in water:methanol 1:1)

  • EDC solution (50 mg/mL in water)

  • Pyridine

  • Heating block

Procedure:

  • To the dried extract, add 20 µL of o-phenylenediamine solution and 20 µL of EDC solution.

  • Add 10 µL of pyridine to act as a catalyst.

  • Vortex and incubate at 60°C for 1 hour.

  • After cooling to room temperature, add 50 µL of water to quench the reaction.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.[3]

Part 3: LC-MS/MS Analysis

The final stage of the workflow involves the separation and detection of the derivatized carboxylic acids.

Liquid Chromatography

For the derivatized carboxylic acids, which are now more hydrophobic, reversed-phase chromatography is the method of choice.

Typical LC Conditions:

ParameterSetting
Column C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Gradient Elution: A typical gradient would start with a low percentage of organic mobile phase (e.g., 5% B) and ramp up to a high percentage (e.g., 95% B) to elute the derivatized analytes.

Mass Spectrometry

Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for quantification.

Rationale for ESI Positive Mode: For the derivatization methods described above, the derivatives are designed to be readily protonated, making Electrospray Ionization (ESI) in the positive ion mode the optimal choice.

Mass Spectrometry Parameters:

The specific MRM transitions (precursor ion → product ion) and collision energies must be optimized for each derivatized carboxylic acid. The precursor ion will be the [M+H]+ of the derivative.

ParameterTypical Setting
Ionization Mode ESI Positive
Capillary Voltage 3.0 - 4.0 kV
Cone Voltage 20 - 40 V
Source Temperature 120 - 150°C
Desolvation Temperature 350 - 500°C
Collision Gas Argon

Characteristic Fragmentations: In mass spectrometry, carboxylic acids often exhibit a characteristic loss of a hydroxyl group (17 Da) and subsequently a carbonyl group (28 Da).[12]

Method Validation

A robust LC-MS/MS method for carboxylic acid analysis requires thorough validation to ensure accuracy and reliability. Key validation parameters include:

  • Linearity: The method should demonstrate a linear response over a defined concentration range.

  • Accuracy and Precision: Determined by analyzing quality control samples at multiple concentration levels.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

  • Recovery: The efficiency of the extraction process.

Troubleshooting

ProblemPotential CauseSuggested Solution
Poor Peak Shape Inappropriate mobile phase pH; Column degradationAdjust mobile phase pH; Replace the column
Low Sensitivity Inefficient derivatization; Ion suppressionOptimize derivatization conditions; Improve sample cleanup
Poor Reproducibility Inconsistent sample preparation; Instrument instabilityStandardize all steps of the protocol; Perform instrument maintenance

Conclusion

The LC-MS/MS analysis of carboxylic acids, while challenging, can be successfully achieved through the implementation of well-designed sample preparation and derivatization strategies. The protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate robust and sensitive methods for the quantification of this vital class of metabolites. The key to success lies in understanding the chemistry behind each step and meticulous optimization of the entire analytical workflow.

References

  • Kubota, T., et al. (2019). LC-MS/MS analysis of the central energy and carbon metabolites in biological samples following derivatization by dimethylaminophenacyl bromide. J.
  • Higashi, T., & Ogawa, S. (2017). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. Journal of Pharmaceutical and Biomedical Analysis, 144, 45-56.
  • Johnson, D. W. (2005). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinical Biochemistry, 38(4), 351-361.
  • Nakashima, Y., et al. (2021). Liquid-Chromatographic Methods for Carboxylic Acids. Encyclopedia, 1(1), 167-185.
  • Nakashima, Y., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4938.
  • Han, J., & Borchers, C. H. (2014). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids.
  • Ahmad, S., et al. (2023).
  • Liyanage, R., et al. (2017). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Journal of Analytical & Bioanalytical Techniques, 8(5), 1000377.
  • Corradini, C., et al. (2000). Determination of Carboxylic Acids, Carbohydrates, Glycerol, Ethanol, and 5-HMF in Beer by High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry, 48(2), 235-240.
  • Eggink, M., et al. (2012). Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Vrije Universiteit Amsterdam.
  • Himmelsbach, M., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(4), 935-947.
  • Gamoh, K., & Kusu, F. (2003). Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ionization. Rapid Communications in Mass Spectrometry, 17(5), 415-420.
  • BenchChem. (2025). Application Notes & Protocols: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Li, L., & Li, R. (2021). Challenges in Analysis of Hydrophilic Metabolites Using Chromatography Coupled with Mass Spectrometry.
  • Nakashima, Y., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Semantic Scholar.
  • Han, J., & Borchers, C. H. (2020). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 10(9), 359.
  • Oregon State University. (n.d.). Carboxylic Acid Spectroscopy. CH 336.
  • Chromatography Forum. (2021). Analysis of carboxylic salts by LCMS.
  • Wood, G. W., et al. (1978). Field desorption mass spectrometry of carboxylic acids: characteristic spectra and analysis of mixtures and impure samples. Canadian Journal of Chemistry, 56(9), 1372-1376.
  • Guo, K., & Li, L. (2010). High-Performance Isotope Labeling for Profiling Carboxylic Acid-Containing Metabolites in Biofluids by Mass Spectrometry. Analytical Chemistry, 82(21), 8789-8796.
  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis.

Sources

high-throughput screening assays involving 3-Cyclopropylisothiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

High-Throughput Screening for Inhibitors of Novel Kinase Targets Using 3-Cyclopropylisothiazole-5-carboxylic Acid Scaffolds

Abstract

The isothiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, anticancer, and anti-HIV properties[1]. The increasing interest in focused libraries for high-throughput screening (HTS) necessitates robust and reliable assay methodologies to identify novel bioactive compounds. This document provides a detailed application note and protocol for a fluorescence-based high-throughput screening assay designed to identify potential enzyme inhibitors based on the this compound core structure. The protocol is exemplified using a hypothetical kinase target, "Kinase-X," but is adaptable to other enzyme classes.

Introduction: The Scientific Rationale

The this compound moiety represents a promising starting point for drug discovery. The isothiazole ring is a bioisostere of other five-membered heterocycles and can engage in various non-covalent interactions with biological targets[2]. The carboxylic acid group provides a key interaction point, often forming hydrogen bonds or salt bridges with amino acid residues in an enzyme's active site[2][3]. The cyclopropyl group can confer metabolic stability and provide favorable hydrophobic interactions.

Given that numerous thiazole and isothiazole derivatives have been identified as kinase inhibitors, this application note will focus on an HTS campaign to screen a library of this compound analogs against a putative protein kinase, "Kinase-X"[4]. Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is implicated in many diseases, making them a major focus of drug discovery efforts.

Fluorescence-based assays are a cornerstone of modern HTS due to their high sensitivity, adaptability to automation, and wide range of detection modalities[5][6][7]. For this application, we will detail a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a powerful homogeneous assay format that minimizes interference from compound autofluorescence and scattered light.

Assay Principle: TR-FRET for Kinase Inhibition

The TR-FRET kinase assay is based on the detection of phosphorylation of a specific substrate by Kinase-X. The assay components include:

  • Kinase-X: The enzyme of interest.

  • Substrate: A peptide or protein that is specifically phosphorylated by Kinase-X. This substrate is typically biotinylated for detection purposes.

  • ATP: The phosphate donor for the kinase reaction.

  • Europium-labeled anti-phospho-specific antibody: A donor fluorophore that specifically recognizes the phosphorylated substrate.

  • Streptavidin-conjugated Allophycocyanin (APC): An acceptor fluorophore that binds to the biotinylated substrate.

When the substrate is phosphorylated by Kinase-X, the Europium-labeled antibody binds to the phospho-site. The binding of streptavidin-APC to the biotinylated substrate brings the donor and acceptor fluorophores into close proximity. Upon excitation of the Europium donor, energy is transferred to the APC acceptor, which then emits light at a specific wavelength. The ratio of the acceptor to donor emission is measured, and a high ratio indicates high kinase activity. Inhibitors of Kinase-X will prevent substrate phosphorylation, leading to a low TR-FRET signal.

Experimental Workflow Overview

The overall workflow for the HTS campaign is depicted below. This process is designed to be efficient and to minimize false positives and negatives.

HTS_Workflow cluster_0 Assay Development & Validation cluster_1 Primary Screen cluster_2 Hit Confirmation & Triage cluster_3 Lead Optimization Assay_Dev Assay Development (Reagent Optimization, Z' Factor) Pilot_Screen Pilot Screen (Small Compound Set) Assay_Dev->Pilot_Screen Primary_HTS Primary HTS (Single Concentration) Pilot_Screen->Primary_HTS Hit_Conf Hit Confirmation (Fresh Compound) Primary_HTS->Hit_Conf Dose_Resp Dose-Response (IC50) Hit_Conf->Dose_Resp Counter_Screen Counter-Screen (Assay Interference) Dose_Resp->Counter_Screen SAR Structure-Activity Relationship (SAR) Counter_Screen->SAR

Caption: High-throughput screening workflow from assay development to lead optimization.

Detailed Protocols

Reagents and Materials
ReagentSupplierCatalog NumberStorage
Kinase-X, recombinantIn-house/VendorTBD-80°C
Biotinylated Peptide SubstrateCustom SynthesisTBD-20°C
ATPSigma-AldrichA7699-20°C
Europium-labeled anti-phospho-antibodyPerkinElmerTBD4°C
Streptavidin-APCPerkinElmerTBD4°C
This compound LibraryIn-house/VendorTBD-20°C
Staurosporine (Positive Control)Sigma-AldrichS4400-20°C
DMSO, AnhydrousSigma-AldrichD2650Room Temp.
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)In-house preparationN/A4°C
384-well low-volume white platesCorning3572Room Temp.
Assay Development and Optimization

Before initiating the primary screen, it is crucial to optimize assay parameters to ensure a robust and sensitive assay.

Step 1: Enzyme Titration To determine the optimal enzyme concentration, perform a titration of Kinase-X.

  • Prepare serial dilutions of Kinase-X in assay buffer.

  • Add a fixed, excess concentration of the biotinylated substrate and ATP to each well.

  • Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and add the detection reagents (Europium-labeled antibody and Streptavidin-APC).

  • Incubate for 60 minutes at room temperature to allow for signal development.

  • Read the plate on a TR-FRET enabled plate reader.

  • Plot the TR-FRET ratio versus enzyme concentration and determine the EC50. For the HTS, use a concentration of Kinase-X that corresponds to the EC80 to ensure the assay is sensitive to inhibitors.

Step 2: ATP Km Determination Determine the Michaelis-Menten constant (Km) for ATP.

  • Using the optimal Kinase-X concentration, perform the assay with varying concentrations of ATP.

  • Plot the initial reaction velocity against the ATP concentration and fit the data to the Michaelis-Menten equation to determine the Km.

  • For the primary screen, use an ATP concentration equal to its Km to ensure competitive inhibitors can be identified.

Step 3: Z' Factor Determination The Z' factor is a statistical measure of the quality of an HTS assay.

  • Prepare 16 wells with the positive control (e.g., staurosporine at a concentration that gives maximum inhibition) and 16 wells with the negative control (DMSO vehicle).

  • Run the assay under the optimized conditions.

  • Calculate the Z' factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| A Z' factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Primary HTS Protocol

Step 1: Compound Plating

  • Using an acoustic liquid handler, dispense 50 nL of each compound from the this compound library (at 10 mM in DMSO) into the assay plates. This will result in a final assay concentration of 10 µM.

  • Dispense 50 nL of DMSO into the negative control wells and 50 nL of staurosporine into the positive control wells.

Step 2: Kinase Reaction

  • Prepare a master mix of Kinase-X and the biotinylated substrate in assay buffer.

  • Dispense 2.5 µL of the master mix into each well of the assay plate.

  • Prepare a solution of ATP in assay buffer.

  • Dispense 2.5 µL of the ATP solution into each well to start the kinase reaction.

  • Incubate the plate at room temperature for 60 minutes.

Step 3: Detection

  • Prepare a detection mix containing the Europium-labeled anti-phospho-antibody and Streptavidin-APC in detection buffer.

  • Dispense 5 µL of the detection mix into each well to stop the reaction.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET enabled plate reader (e.g., PerkinElmer EnVision).

Data Analysis and Hit Identification
  • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg))

  • A "hit" is defined as a compound that exhibits a percent inhibition greater than three standard deviations from the mean of the negative controls.

Hit Confirmation and Follow-up Studies

Dose-Response Curves: Confirmed hits should be tested in a 10-point dose-response format to determine their half-maximal inhibitory concentration (IC50). This provides a quantitative measure of compound potency.

Counter-Screens: To eliminate false positives due to assay interference (e.g., compound autofluorescence), counter-screens should be performed. A common counter-screen involves running the assay in the absence of the kinase to identify compounds that directly interfere with the detection system.

Structure-Activity Relationship (SAR): The IC50 values of the confirmed hits can be used to establish an initial SAR. This information is critical for guiding medicinal chemistry efforts to optimize the potency and other properties of the hit compounds.

Conclusion

This application note provides a comprehensive and robust framework for conducting a high-throughput screening campaign to identify novel kinase inhibitors from a library of this compound derivatives. The described TR-FRET assay is a highly sensitive and reliable method that is well-suited for automated HTS. By following the detailed protocols for assay development, primary screening, and hit validation, researchers can efficiently identify promising lead compounds for further drug development.

References

  • Title: Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening Source: National Institutes of Health URL: [Link]

  • Title: Enzyme Assays: The Foundation of Modern Drug Discovery Source: BellBrook Labs URL: [Link]

  • Title: Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes Source: National Institutes of Health URL: [Link]

  • Title: HTS assays for the identification of small-molecule inhibitors of deubiquitinating enzymes Source: National Institutes of Health URL: [Link]

  • Title: A Novel Fluorescence-Based Microplate Assay for High-Throughput Screening of hSULT1As Inhibitors Source: MDPI URL: [Link]

  • Title: Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid Source: MDPI URL: [Link]

  • Title: Cell-based assays in high-throughput mode (HTS) Source: Biotechnologia URL: [Link]

  • Title: 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents Source: National Institutes of Health URL: [Link]

  • Title: Carboxylic Acid (Bio)Isosteres in Drug Design Source: National Institutes of Health URL: [Link]

  • Title: Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors Source: National Institutes of Health URL: [Link]

  • Title: Cyclopropyl Carboxamides: A New Oral Antimalarial Series Derived from the Tres Cantos Anti-Malarial Set (TCAMS) Source: National Institutes of Health URL: [Link]

  • Title: High Throughput Screening (HTS) and Validation Source: University of Trento URL: [Link]

  • Title: High-throughput assessment of antigen conformational stability by ultraviolet absorption spectroscopy and its application to excipient screening Source: National Institutes of Health URL: [Link]

  • Title: High-Throughput Molecular Screening Center Source: The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology URL: [Link]

  • Title: Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? Source: National Institutes of Health URL: [Link]

  • Title: Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment Source: National Institutes of Health URL: [Link]

  • Title: Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin Source: National Institutes of Health URL: [Link]

  • Title: 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals Source: Wiley-VCH URL: [Link]

Sources

Application Note: Modern Synthetic Routes to Functionalized Cyclopropanes from Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The cyclopropane motif is a privileged scaffold in medicinal chemistry and materials science, prized for its ability to impart conformational rigidity, metabolic stability, and unique stereoelectronic properties. Carboxylic acids represent an ideal class of starting materials for their synthesis, owing to their vast commercial availability, inherent stability, and potential for direct, atom-economical transformations via decarboxylation. This guide provides a detailed overview of cutting-edge synthetic strategies that leverage carboxylic acids for the construction of functionalized cyclopropanes. We delve into the mechanistic rationale behind photoredox-mediated radical pathways, ligand-controlled transition-metal catalysis, and direct cyclopropanation of unsaturated systems, offering expert insights and detailed, field-proven protocols for each transformative method.

Introduction: The Strategic Value of Carboxylic Acids in Cyclopropane Synthesis

For decades, the synthesis of cyclopropanes has been dominated by methods requiring pre-functionalized precursors, such as the use of diazo compounds or Simmons-Smith reactions on alkenes derived from multi-step sequences. While powerful, these approaches can be limited by the stability, safety, and accessibility of the required reagents.

Carboxylic acids offer a compelling alternative. As one of the most abundant functional groups in both commercial chemical catalogs and complex natural products, their use as a handle for C-C bond formation is highly desirable. Modern synthetic chemistry has unlocked the potential of the carboxyl group, not as a passive spectator or a group requiring protection, but as a versatile activator for generating radical or nucleophilic intermediates under mild conditions. This application note explores three such powerful strategies, providing researchers with the knowledge to select and implement the optimal route for their specific synthetic targets.

Photoredox-Mediated Decarboxylative Cyclopropanation

Visible-light photoredox catalysis has revolutionized the use of carboxylic acids by providing a mild and general method for generating carbon-centered radicals via single-electron transfer (SET). This strategy has been masterfully applied to the synthesis of cyclopropanes through a radical addition-polar cyclization cascade.

Scientific Principle & Mechanism

The core of this methodology is a "radical-polar crossover" event. The process is initiated by the formation of a carboxylate in the presence of a base. The photocatalyst (PC), upon excitation by visible light, becomes a potent oxidant capable of abstracting a single electron from the carboxylate. This SET event triggers irreversible fragmentation, releasing CO₂ and generating a carbon-centered radical. This radical adds to a suitably designed alkene partner, which contains a pendant intramolecular electrophile (e.g., an alkyl chloride). The resultant radical intermediate is then reduced by the now reduced-state photocatalyst in a second SET event, generating a carbanion. This powerful nucleophile is perfectly positioned to undergo a rapid, intramolecular 3-exo-tet cyclization, displacing the halide and forging the cyclopropane ring.[1][2]

This pathway is notable for its exceptional functional group tolerance, proceeding under conditions that leave esters, amides, and sensitive heterocycles untouched.[1][3]

Mechanistic Workflow

G cluster_cycle Photocatalytic Cycle cluster_substrate Substrate Transformation PC PC PC_star PC* PC->PC_star hν (Visible Light) PC_red PC•⁻ PC_star->PC_red R-COO⁻ R_rad Radical (R•) PC_star->R_rad PC_red->PC Radical-Alkene Adduct Adduct_anion Anion Intermediate PC_red->Adduct_anion RCOOH Carboxylic Acid (R-COOH) RCOO_neg Carboxylate (R-COO⁻) RCOOH->RCOO_neg + Base RCOO_neg->R_rad - CO₂ - e⁻ (to PC*) CO2 CO₂ Adduct_rad Radical Adduct R_rad->Adduct_rad + Alkene Partner Adduct_rad->Adduct_anion + e⁻ (from PC•⁻) Cyclopropane Functionalized Cyclopropane Adduct_anion->Cyclopropane 3-exo-tet Cyclization Cl_neg Cl⁻ Alkene Alkene Partner (with EWG & -Cl) Base Base HX HX

Caption: Radical-polar crossover mechanism for photoredox decarboxylative cyclopropanation.

Protocol 1: Photoredox Synthesis of a Cyclopropyl Boronic Ester

This protocol is adapted from the work of Aggarwal and co-workers and describes the reaction of an amino acid derivative with a chloroalkyl boronic ester.[1]

Materials:

  • N-Boc-proline (Carboxylic Acid)

  • (4-chlorobut-1-en-2-yl)boronic acid pinacol ester (Alkene Partner)

  • 4CzIPN (Photocatalyst) or a suitable organic photocatalyst.[4]

  • Cesium Carbonate (Cs₂CO₃) (Base)

  • Dimethylformamide (DMF), anhydrous

  • Schlenk flask or oven-dried vial with a magnetic stir bar

  • Blue LED light source (e.g., 450 nm)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an atmosphere of nitrogen, add N-Boc-proline (0.3 mmol, 1.0 equiv), (4-chlorobut-1-en-2-yl)boronic acid pinacol ester (0.45 mmol, 1.5 equiv), 4CzIPN (0.006 mmol, 2 mol%), and Cs₂CO₃ (0.6 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous DMF (3.0 mL, 0.1 M) via syringe.

  • Degassing (Critical Step): Subject the reaction mixture to three cycles of freeze-pump-thaw to thoroughly remove dissolved oxygen, which can quench the excited state of the photocatalyst.

  • Irradiation: Place the flask approximately 5-10 cm from a blue LED light source and stir vigorously at room temperature. Scientist's Note: The heat from some high-power LEDs can raise the internal temperature to around 50 °C, which is often beneficial for this reaction.[1] Monitor the reaction by TLC or LC-MS until the starting carboxylic acid is consumed (typically 12-24 hours).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the desired cyclopropyl boronic ester.

Data Summary: Substrate Scope

The photoredox method demonstrates a remarkably broad substrate scope, highlighting its utility in complex molecule synthesis.[1]

Carboxylic Acid TypeExample Substrate(s)Typical YieldDiastereomeric Ratio (d.r.)
α-Amino Acids N-Boc-Proline, N-Boc-tert-Leucine65-90%>20:1
α-Oxy Acids Tetrahydrofuran-2-carboxylic acid~80%>20:1
Secondary Alkyl 2-Methylheptanoic acid~75%1.5:1
Tertiary Alkyl Dehydroabietic acid, Trolox70-95%>20:1
Natural Products Cholic acid, Biotin40-55%N/A

Ligand-Controlled Palladium-Catalyzed Cyclopropanation

While palladium-catalyzed decarboxylative reactions of allylic esters typically favor allylic alkylation (attack at the terminal carbon of the π-allyl intermediate), careful ligand selection can completely switch the regioselectivity to favor attack at the central carbon, yielding cyclopropanes.[5]

Scientific Principle & Mechanism

This strategy begins with an allylic ester, readily formed from a carboxylic acid. In the presence of a Pd(0) source, the allylic ester undergoes oxidative addition to form a π-allylpalladium(II) complex and releases the carboxylate, which then decarboxylates to form a nucleophile (e.g., a benzylic anion). The key to controlling the regioselectivity of the subsequent C-C bond formation lies with the ligand bound to the palladium center.

  • Diphosphine Ligands (e.g., Xantphos): These ligands typically favor the formation of the more common allylic alkylation product.

  • Diamine Ligands: Certain diamine ligands sterically encumber the terminal carbons of the π-allyl moiety, making the central carbon more accessible for nucleophilic attack. This steric influence, combined with electronic effects, directs the reaction down the cyclopropanation pathway.[5]

Mechanistic Workflow

G Start Allyl Ester + Pd(0)Ln OxAdd Oxidative Addition Start->OxAdd PiAllyl π-Allyl-Pd(II) Complex + Nu⁻ OxAdd->PiAllyl RedEl1 Reductive Elimination (Path A) PiAllyl->RedEl1 Attack at Terminal Carbon RedEl2 Reductive Elimination (Path B) PiAllyl->RedEl2 Attack at Central Carbon Product1 Allylic Alkylation Product RedEl1->Product1 Ligand1 L = Diphosphine (e.g., Xantphos) RedEl1->Ligand1 Favored by Product2 Cyclopropane Product RedEl2->Product2 Ligand2 L = Diamine RedEl2->Ligand2 Favored by Catalyst Pd(0)Ln Product1->Catalyst Product2->Catalyst

Caption: Ligand-controlled regioselectivity in Pd-catalyzed decarboxylative reactions.

Protocol 2: Palladium-Catalyzed Decarboxylative Cyclopropanation

This is a representative protocol based on principles reported for phthalide and isoindolinone-derived substrates.[5]

Materials:

  • Allyl 2-phenyl-1-oxo-1,3-dihydro-2H-isoindole-2-carboxylate (Substrate, prepared from the corresponding carboxylic acid)

  • Palladium(II) acetate [Pd(OAc)₂] (Precatalyst)

  • N,N'-Dimethylethylenediamine (Diamine Ligand)

  • Toluene, anhydrous

  • Schlenk tube with magnetic stir bar

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 5 mol%) and the diamine ligand (0.012 mmol, 6 mol%) to a vial. Add a small amount of toluene and stir for 15-20 minutes.

  • Reaction Setup: To a separate Schlenk tube, add the substrate (0.2 mmol, 1.0 equiv).

  • Component Addition: Add the pre-formed catalyst solution to the Schlenk tube containing the substrate, and add additional anhydrous toluene to reach a final concentration of 0.1 M.

  • Heating: Seal the tube and place it in a preheated oil bath at 80-100 °C.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a short plug of silica gel or Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the cyclopropane product.

Data Summary: Ligand Influence on Regioselectivity

The choice of ligand is paramount in directing the reaction outcome.[5]

SubstrateLigandProduct Ratio (Cyclopropane : Alkylation)Yield (%)
Phthalide-allyl esterXantphos< 5 : 95~85
Phthalide-allyl esterN,N'-Dimethylethylenediamine> 95 : 5~70
Isoindolinone-allyl esterXantphos< 5 : 95~90
Isoindolinone-allyl esterN,N'-Dimethylethylenediamine> 95 : 5~75

Direct, Stereospecific Cyclopropanation of α,β-Unsaturated Carboxylic Acids

A significant advance for specific substrate classes is the ability to perform cyclopropanation directly on an unprotected carboxylic acid, avoiding intermediate protection-deprotection steps. A samarium-promoted reaction provides a powerful method for achieving this with α,β-unsaturated aromatic carboxylic acids.[6][7]

Scientific Principle & Mechanism

This method employs samarium metal and iodoform (CHI₃) to generate a samarium carbenoid species in situ. Unlike classic zinc-based Simmons-Smith reagents, which are readily quenched by acidic protons, this samarium carbenoid is compatible with the free carboxylic acid. Mechanistic proposals suggest that the samarium carbenoid coordinates to the carboxyl group of the substrate. This coordination not only prevents an acid-base side reaction but also positions the carbenoid for a stereospecific intramolecular-like delivery to the alkene face.[6] The result is a completely stereospecific transformation: an (E)-alkene gives exclusively the trans-cyclopropane, while a (Z)-alkene yields the cis-cyclopropane.

Experimental Workflow

G Reagents Sm metal + CHI₃ in THF Carbenoid Samarium Carbenoid [Sm-CH₂I] Reagents->Carbenoid Ultrasound Ultrasonic Activation Reagents->Ultrasound Complex Coordinated Intermediate Carbenoid->Complex Coordination Substrate (E)-Cinnamic Acid (unprotected) Substrate->Complex Coordination Product trans-Cyclopropane Carboxylic Acid Complex->Product Stereospecific Addition

Caption: Workflow for samarium-promoted direct cyclopropanation of an unsaturated acid.

Protocol 3: Direct Synthesis of trans-2-Phenylcyclopropane-1-carboxylic Acid

This protocol is adapted from the work of Concellón and co-workers.[6][7]

Materials:

  • (E)-Cinnamic acid

  • Samarium (Sm) powder

  • Iodoform (CHI₃)

  • Tetrahydrofuran (THF), anhydrous

  • Ultrasonic bath

  • Aqueous HCl (1 M)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Setup: To a flame-dried, two-necked round-bottom flask equipped with a condenser and under a nitrogen atmosphere, add samarium powder (3.0 mmol, 3.0 equiv) and iodoform (1.0 mmol, 1.0 equiv).

  • Solvent and Substrate: Add anhydrous THF (10 mL) followed by (E)-cinnamic acid (1.0 mmol, 1.0 equiv).

  • Reaction: Lower the flask into an ultrasonic bath and irradiate at room temperature. Scientist's Note: Ultrasonic activation is crucial for enhancing reaction efficiency and preventing unwanted side reactions.[6] Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Quenching and Workup: Cool the flask in an ice bath and slowly quench the reaction by adding 1 M HCl (10 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization or flash column chromatography to afford the pure trans-cyclopropanecarboxylic acid.

Data Summary: Stereospecificity and Scope

This method is highly effective for aromatic α,β-unsaturated acids but shows limitations with aliphatic analogues.

SubstrateStereochemistryProduct StereochemistryTypical Yield (%)
(E)-Cinnamic acidEtrans90
(Z)-Cinnamic acidZcis85
(E)-4-Methoxycinnamic acidEtrans92
(E)-4-Chlorocinnamic acidEtrans88
(E)-Crotonic acid (Aliphatic)ENo Reaction0

Summary and Outlook

The conversion of carboxylic acids to valuable cyclopropanes has transitioned from a synthetic challenge to a field of diverse opportunities. The three methods presented here offer distinct advantages depending on the target molecule and available starting materials.

MethodStarting MaterialKey FeaturesPrimary AdvantageKey Limitation
Photoredox Catalysis Aliphatic/Aromatic Carboxylic AcidsVisible light, radical-polar crossover, broad scopeUnmatched functional group toleranceRequires a specific alkene partner with an electrophilic trap
Pd-Catalysis Allylic Esters (from Carboxylic Acids)Ligand-controlled regioselectivityAccess to cyclopropanes from common allylic intermediatesCan be sensitive to ligand and substrate; potential for side products
Samarium-Promotion α,β-Unsaturated Aromatic AcidsDirect use of unprotected acid, stereospecificHigh atom economy, avoids protection stepsLimited to α,β-unsaturated aromatic systems

Future developments will likely focus on expanding the scope of these reactions, developing enantioselective variants of the photoredox and samarium-promoted methods, and discovering new catalytic systems that can harness the reactivity of the carboxyl group in ever more creative and efficient ways.

References

  • D. M. T. Chan, V. K. Aggarwal, Angew. Chem. Int. Ed.2018 , 57, 15430-15434. [Link]

  • Aggarwal, V. K. et al., ResearchGate, 2018 . Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition-Polar Cyclization Cascade. [Link]

  • J. P. Phelan, et al., J. Am. Chem. Soc., 2018 , 140, 8037-8047. Redox-Neutral Photocatalytic Cyclopropanation via Radical/Polar Crossover. [Link]

  • J. M. Concellón, H. Rodríguez-Solla, C. Simal, Org. Lett., 2007 , 9, 2685-2688. The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids. [Link]

  • Navarro, R. et al., ACS Fall 2020 National Meeting, 2020 . Optimization of a palladium-catalyzed decarboxylative cyclopropanation of phthalides and isoindolinones using data chemistry. [Link]

  • Y. Wei, et al., Chem. Sci., 2023 . Photoredox-catalyzed cyclopropanation of allenes towards vinyl-cyclopropanes. [Link]

Sources

Advanced Derivatization Strategies for Carboxylic Acids: A Guide to GC and LC-MS Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Carboxylic acids (–COOH) represent a ubiquitous class of analytes in drug development and metabolomics, yet they present significant chromatographic challenges. In Gas Chromatography (GC), their high polarity and capacity for hydrogen bonding lead to adsorption, peak tailing, and low volatility. In Liquid Chromatography (LC), short-chain acids often lack retention on reverse-phase columns and suffer from poor ionization efficiency in Mass Spectrometry (MS).[1]

This guide moves beyond basic textbook definitions to provide field-proven protocols for derivatizing carboxylic acids. We focus on two primary objectives: increasing volatility for GC and enhancing detectability/retention for LC-MS/MS.

Part 1: Gas Chromatography Strategies (Volatility & Stability)

In GC, the goal is to replace the active acidic proton to disrupt hydrogen bonding network, thereby increasing volatility and thermal stability.

Esterification: The FAME Protocol (Lipid Analysis)

Mechanism: Acid-catalyzed esterification using Boron Trifluoride (BF


) in methanol.[2] BF

acts as a Lewis acid catalyst, making it superior to sulfuric acid for preserving polyunsaturated fatty acids (PUFAs).

Application: Fatty Acid Methyl Esters (FAMEs) analysis for food safety and biological lipid profiling.

Protocol 1: BF

-Methanol Derivatization
  • Reagents:

    • 14% BF

      
       in Methanol (freshly opened).
      
    • Hexane (HPLC Grade).

    • Saturated NaCl solution.[3]

    • Internal Standard (e.g., C17:0 or C19:0 methyl ester).[3]

  • Step-by-Step Workflow:

    • Sample Prep: Dissolve lipid extract (up to 20 mg) in 0.5 mL toluene (if triacylglycerols are present) or use dry residue.

    • Reaction: Add 2.0 mL of 14% BF

      
      -methanol .
      
    • Incubation: Cap tightly (Teflon-lined) and heat at 100°C for 30 minutes .

      • Critical Note: For PUFAs, reduce temp to 80°C and extend time to 45 mins to prevent isomerization.

    • Quench: Cool to room temperature. Add 1.0 mL of Hexane and 1.0 mL of Saturated NaCl .

    • Extraction: Vortex vigorously for 1 minute. Centrifuge at 2000 RPM for 3 minutes to separate phases.

    • Collection: Transfer the top organic layer (Hexane + FAMEs) to a GC vial containing anhydrous Na

      
      SO
      
      
      
      to remove residual moisture.
Silylation: The Metabolomics Standard

Mechanism: Nucleophilic attack of the silylating agent on the carboxyl group. Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane). TMCS acts as a catalyst to drive the reaction for sterically hindered acids.

Protocol 2: Silylation of TCA Cycle Intermediates
  • Lyophilization: Samples must be completely dry . Residual water hydrolyzes the reagent.

  • Solvent: Add 50 µL of anhydrous Pyridine (acts as an acid scavenger).

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS .

  • Incubation: Heat at 60°C for 60 minutes .

  • Injection: Inject directly into GC-MS (Split mode recommended).

Visualization: GC Derivatization Decision Tree

G Start Analyte: Carboxylic Acid Decision Target Analysis Type? Start->Decision Lipids Fatty Acids / Lipids Decision->Lipids Metabolites TCA / Small Acids Decision->Metabolites FAME Method: Esterification (BF3-MeOH) Lipids->FAME TMS Method: Silylation (BSTFA + TMCS) Metabolites->TMS Process1 1. Heat 100°C (30 min) 2. Hexane Extract FAME->Process1 Process2 1. Dry Sample (Critical) 2. Heat 60°C (60 min) TMS->Process2

Caption: Decision tree for selecting GC derivatization reagents based on analyte class.

Part 2: LC-MS/MS & HPLC Strategies (Sensitivity Focus)

In LC-MS, free carboxylic acids ionize poorly (especially short chains). Derivatization adds a hydrophobic moiety (improving retention on C18) and a charge-carrying group (enhancing ionization).

The 3-NPH Protocol (LC-MS/MS Sensitivity)

Mechanism: Carbodiimide-catalyzed coupling. EDC activates the carboxylic acid to form an O-acylisourea intermediate, which reacts with 3-Nitrophenylhydrazine (3-NPH) to form a stable hydrazide. Benefit: Increases sensitivity by 10-100x in negative ESI mode.

Protocol 3: 3-NPH Derivatization for Short Chain Fatty Acids (SCFAs)
  • Reagents:

    • EDC[1]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    • 3-NPH (3-Nitrophenylhydrazine).[1]

    • Pyridine (Base catalyst).

    • Solvent: 50% Aqueous Acetonitrile.

  • Step-by-Step Workflow:

    • Mix: Combine 40 µL sample + 20 µL 200 mM 3-NPH (in 50% ACN) + 20 µL 120 mM EDC/6% Pyridine (in 50% ACN).

    • Incubation: Vortex and incubate at 40°C for 30 minutes .

    • Quench: Add 1.4 mL of 0.1% Formic Acid (dilutes and stabilizes the hydrazide).

    • Analysis: Inject into LC-MS/MS (ESI Negative Mode).

    • Note: The nitrophenyl group provides a specific fragmentation pattern useful for MRM transitions.

Fluorescence Labeling (HPLC-FLD)

Reagent: 4-Bromomethyl-7-methoxycoumarin (Br-MMC ). Mechanism: Alkylation of the carboxylate anion. Requires a crown ether (18-crown-6) to solubilize the potassium salt of the acid in organic solvent (Phase Transfer Catalysis).

Protocol 4: Br-MMC Labeling
  • Reagent Prep: 1 mg/mL Br-MMC in Acetone + 1 mg/mL 18-Crown-6 in Acetone.

  • Base Addition: Add solid K

    
    CO
    
    
    
    (approx 10 mg) to the reaction vial.
  • Reaction: Add 100 µL sample (dried) + 500 µL Reagent Mix.

  • Heat: Reflux at 60°C for 30 minutes (protect from light).

  • Detection: Excitation 325 nm / Emission 390 nm.

Visualization: EDC Coupling Mechanism (LC-MS)

Reaction cluster_byproducts Byproducts Acid Carboxylic Acid (R-COOH) Intermediate O-Acylisourea (Unstable) Acid->Intermediate + EDC EDC Activator (EDC-HCl) Product Stable Amide/Hydrazide (High Ionization) Intermediate->Product + Tag (Nucleophilic Attack) Urea Isourea Byproduct Intermediate->Urea Amine Tag (3-NPH / Aniline)

Caption: Mechanism of EDC-mediated coupling for attaching ionization tags to carboxylic acids.

Part 3: Comparative Data & Troubleshooting

Reagent Selection Guide
MethodReagentTarget AnalyteKey AdvantageMajor Limitation
GC BF

-MeOH
Fatty Acids (Lipids)Standardized, highly efficient for straight chains.Hydrolyzes silyl groups; destroys some acid-labile groups.
GC BSTFA + TMCS TCA Intermediates, Amino AcidsUniversal for -OH, -NH, -COOH.Extremely moisture sensitive; derivatives can degrade in inlet.
LC-MS 3-NPH Short Chain Fatty AcidsHigh ESI(-) sensitivity; improves retention on C18.Requires EDC coupling; excess reagent can suppress source.
HPLC Br-MMC General AcidsHigh fluorescence sensitivity (fmol range).[4]Requires anhydrous conditions and phase transfer catalyst.
Troubleshooting "Self-Validating" Steps
  • Moisture Check (GC): If you see a large peak for hexamethyldisiloxane (HMDSO) in your GC chromatogram, your BSTFA reagent has hydrolyzed. Action: Dry sample more thoroughly or replace reagent.

  • Coupling Efficiency (LC): Monitor the disappearance of the free acid peak (if detectable) or the shift in retention time. The derivative should elute later on a C18 column due to increased hydrophobicity.

  • Artifacts: In BF

    
     methods, prolonged heating can produce methoxy-artifacts from unsaturated fatty acids. Stick rigidly to the 30-minute limit at 100°C.
    

References

  • Agilent Technologies. Determination of Methanol Content in Biodiesel (FAMEs). Application Note. [Link]

  • Han, J., et al. (2013). 3-Nitrophenylhydrazine derivatization for LC-MS/MS analysis of short-chain fatty acids. Analytica Chimica Acta. (Method Basis).

Sources

Application Note: Synthesis of 3-Bromo-isothiazole-5-carboxylic Acid

[2]

Executive Summary & Retrosynthetic Analysis

The synthesis of 3-substituted isothiazoles is challenging due to the innate reactivity of the C-4 position toward electrophiles. To install a bromine atom selectively at C-3, one must utilize functional group interconversion (FGI) strategies rather than direct halogenation.[1]

Pathway Selection:

  • Route A (Recommended): Utilizes a mild, high-yield conversion of 3-bromoisothiazole-5-carboxamide to the acid using sodium nitrite in trifluoroacetic acid (TFA).[1] This method avoids harsh hydrolysis conditions that might degrade the isothiazole ring.

  • Route B (Alternative): Employed when 3-amino-isothiazole-5-carboxylic acid is the available feedstock, utilizing a Sandmeyer-type radical-nucleophilic substitution.[1]

Retrosynthetic Logic (Graphviz)[1]

Retrosynthesiscluster_RouteARoute A: Nitrosonium Hydrolysis (High Yield)cluster_RouteBRoute B: Sandmeyer ReactionTarget3-Bromo-isothiazole-5-carboxylic acid(Target)Amide3-Bromo-isothiazole-5-carboxamideTarget->AmideNaNO2, TFA(Dediazoniation/Hydrolysis)Amino3-Amino-isothiazole-5-carboxylic acidTarget->Amino1. NaNO2, H+2. CuBr, HBrNitrile3-Bromo-isothiazole-5-carbonitrileAmide->NitrileH2SO4(Hydration)AppelAppel Salt Chemistry(Acyclic Precursors)Nitrile->Appel

Figure 1: Retrosynthetic disconnection showing the two primary access points to the target scaffold.[1][2]

Detailed Protocol A: Nitrosonium-Mediated Hydrolysis

Basis: This protocol is based on recent methodology (Molbank 2023) demonstrating that standard alkaline hydrolysis of isothiazole carboxamides can be sluggish or destructive.[1] The use of


1
Phase 1: Hydration of Nitrile to Carboxamide

Note: If starting from commercial 3-bromoisothiazole-5-carbonitrile, begin here.[1]

Reagents:

  • 3-Bromo-isothiazole-5-carbonitrile (1.0 equiv)[1]

  • Sulfuric Acid (

    
    ), concentrated (98%)[1]
    
  • Dichloromethane (DCM) for extraction[1]

Step-by-Step:

  • Charge: Place 3-bromo-isothiazole-5-carbonitrile (e.g., 10 mmol) into a round-bottom flask.

  • Solvation: Add concentrated

    
     (approx. 4 mL per mmol of substrate).
    
  • Reaction: Stir the suspension at 20–25 °C (room temperature). Monitor by TLC (DCM/t-BuOMe 75:25).[1][3]

    • Observation: The starting material will slowly dissolve.[1] Reaction typically requires 12–18 hours for completion.

  • Quench: Pour the reaction mixture carefully onto crushed ice.

  • Isolation: Extract the aqueous slurry with DCM (

    
     mL).
    
  • Drying: Dry combined organics over anhydrous

    
    , filter, and evaporate.
    
  • Yield: Expect 90–95% of 3-bromoisothiazole-5-carboxamide as colorless plates.

    • QC Check: IR should show amide bands (

      
      ) and loss of nitrile peak (
      
      
      ).[1]
Phase 2: Conversion to Carboxylic Acid (Key Step)[1]

Reagents:

  • 3-Bromo-isothiazole-5-carboxamide (1.0 equiv)[1]

  • Sodium Nitrite (

    
    ) (4.0 equiv)[1]
    
  • Trifluoroacetic Acid (TFA) (Solvent/Reagent)[1]

  • tert-Butyl Methyl Ether (t-BuOMe) for extraction[1]

Step-by-Step:

  • Setup: Prepare a stirred suspension of 3-bromoisothiazole-5-carboxamide (e.g., 1.0 mmol, ~207 mg) in TFA (2.5 mL).

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Addition: Add solid

    
     (4.0 mmol, ~276 mg) portion-wise over 5 minutes.
    
    • Caution: Evolution of

      
       gases. Perform in a fume hood.
      
  • Reaction: Stir at 0 °C.

    • Kinetics: This reaction is rapid. TLC usually indicates completion within 15–20 minutes .

  • Workup: Pour the mixture into cold water (25 mL).

  • Extraction: Extract with t-BuOMe (

    
     mL).
    
    • Note: Ether or Ethyl Acetate are also suitable, but t-BuOMe is preferred for safety and phase separation.[1]

  • Purification: Dry over

    
     and concentrate in vacuo.
    
  • Crystallization: Recrystallize from cyclohexane or benzene (if necessary) to yield colorless plates.

Expected Yield: 95–99% Characterization Data (Lit. Ref):

  • MP: 139–141 °C[1]

  • 1H NMR (CDCl3/DMSO-d6):

    
     7.52 (s, 1H, Ar-H), 6.65 (br s, COOH).[1]
    
  • 13C NMR:

    
     160.3 (C=O), 160.1 (C-5), 137.0 (C-3), 129.5 (C-4).
    

Detailed Protocol B: Sandmeyer Bromination

Basis: This route is ideal if 3-amino-isothiazole-5-carboxylic acid (or its methyl ester) is the starting material.[1] It relies on the diazotization of the exocyclic amine followed by displacement with bromide.[4]

Reagents:

  • 3-Amino-isothiazole-5-carboxylic acid (1.0 equiv)[1]

  • Sodium Nitrite (

    
    ) (1.5 equiv)[1]
    
  • Copper(I) Bromide (

    
    ) (1.2 equiv)[1]
    
  • Hydrobromic Acid (

    
    ), 48% aq.[1]
    

Step-by-Step:

  • Diazotization:

    • Dissolve the amino-isothiazole (10 mmol) in 48%

      
       (20 mL) and water (20 mL).
      
    • Cool to -5 °C to 0 °C (salt-ice bath).

    • Add a solution of

      
       (15 mmol) in water (5 mL) dropwise, maintaining temp < 5 °C.
      
    • Stir for 20 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate vessel, dissolve

      
       (12 mmol) in 48% 
      
      
      (10 mL).
    • Add the cold diazonium solution slowly to the stirring

      
       solution at room temperature (or slightly warmed to 40 °C depending on solubility).
      
    • Observation: Nitrogen gas evolution will occur.[4][5]

  • Completion: Heat the mixture to 60–70 °C for 1 hour to ensure complete decomposition of the diazonium intermediate.

  • Isolation:

    • Cool to room temperature.[5][6][7][8]

    • Dilute with water. The product may precipitate as a solid.[1]

    • If no precipitate, extract with Ethyl Acetate (

      
      ).[1]
      
  • Purification:

    • The crude product often contains protodeaminated byproducts (isothiazole-5-carboxylic acid).[1]

    • Purify via column chromatography (SiO2, Hexane/EtOAc gradient with 1% Acetic Acid).[1]

Analytical Summary & Troubleshooting

ParameterRoute A (Amide Hydrolysis)Route B (Sandmeyer)
Overall Yield High (>90%) Moderate (40–60%)
Purity Profile Very Clean (Main byproduct is salts)Complex (Des-bromo byproducts common)
Reaction Time < 1 Hour (Amide to Acid)3–4 Hours
Scalability Excellent (Mild exotherm)Good (Gas evolution requires care)
Key Risk

evolution (Ventilation required)
Diazonium stability (Temp control critical)
Troubleshooting Table
ProblemProbable CauseSolution
Low Yield (Route A) Incomplete hydrolysisEnsure

is fresh; maintain 0 °C initially but allow to warm if sluggish.
Oiling out (Route B) Impurities/Copper saltsWash organic layer with dilute EDTA or

to remove copper residues.[1]
Regioisomer Contamination Starting material impurityVerify starting material purity by NMR. 4-bromo isomer is distinct (

~8.5 ppm).

Safety & Handling

  • Sodium Nitrite (

    
    ):  Toxic oxidizer.[1] Can form carcinogenic nitrosamines. Handle solids in a hood.
    
  • Trifluoroacetic Acid (TFA): Corrosive and volatile.[1] Causes severe burns. Use chemically resistant gloves (nitrile/neoprene).[1]

  • Isothiazoles: Many isothiazoles are sensitizers. Avoid skin contact.

References

  • Kalogirou, A. S.; Koutentis, P. A. Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid.[1][9] Molbank2023 , 2023, M1557.[1]

  • Kalogirou, A. S.; Koutentis, P. A. Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate.[1][2][3] Molbank2023 , 2023, M1560.[1]

  • Sandmeyer Reaction Overview. Organic Chemistry Portal.

Application Note: Development of Thiazole Carboxamide Derivatives as Selective COX-2 Inhibitors

[1][2][3][4][5]

Executive Summary & Rationale

The development of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) has historically been plagued by the "COX Dilemma": potent anti-inflammatory efficacy (via COX-2 inhibition) often comes at the cost of gastrointestinal toxicity (via COX-1 inhibition). Thiazole carboxamide derivatives have emerged as a privileged scaffold due to their ability to exploit the subtle structural differences between the COX isoforms.

This guide details the workflow for developing these derivatives, focusing on the 2-aryl-4-methylthiazole-5-carboxamide scaffold. This structure is designed to fit the larger hydrophobic side pocket of COX-2, governed by the Val523 residue (as opposed to the bulky Ile523 in COX-1), thereby achieving high selectivity and reduced gastric side effects.

Workflow Visualization

The following diagram outlines the iterative cycle of drug development covered in this guide.

DrugDevelopmentWorkflowDesign1. In Silico Design(Docking & SAR)Synthesis2. Chemical Synthesis(Hantzsch Cyclization)Design->Synthesis Target CandidatesScreening3. In Vitro Screening(COX-1/2 Inhibition)Synthesis->Screening Purified CompoundsADME4. ADME & Tox(Safety Profiling)Screening->ADME Hits (IC50 < 1µM)OptimizationLead OptimizationScreening->Optimization Selectivity DataADME->Optimization Drug-like PropertiesOptimization->Design Refined SAR

Figure 1: Iterative workflow for developing selective COX-2 inhibitors, moving from computational design to biological validation.

Chemical Synthesis Protocol

The synthesis of thiazole carboxamides relies on the robust Hantzsch Thiazole Synthesis followed by amide coupling. This route is preferred for its high yield and modularity, allowing easy modification of the aryl ring (R1) and the amide substituent (R2) to probe the COX active site.

Synthetic Route[1][2][5][6][7][8][9][10]
  • Cyclization: Reaction of a thioamide with an

    
    -halo- 
    
    
    -keto ester.
  • Hydrolysis: Conversion of the ester to a carboxylic acid.

  • Coupling: Amide bond formation using carbodiimide chemistry.

Detailed Procedure
Step 1: Hantzsch Cyclization
  • Reagents: Substituted benzothioamide (1.0 equiv), Ethyl 2-chloroacetoacetate (1.1 equiv), Ethanol (solvent).

  • Protocol:

    • Dissolve the benzothioamide in absolute ethanol (10 mL/mmol).

    • Add ethyl 2-chloroacetoacetate dropwise.

    • Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Cool to room temperature. The product (Ethyl 2-aryl-4-methylthiazole-5-carboxylate) often precipitates.

    • Filter and recrystallize from ethanol.

Step 2: Ester Hydrolysis
  • Reagents: Thiazole ester (from Step 1), NaOH (2M aq), Ethanol.

  • Protocol:

    • Suspend the ester in ethanol. Add 2.0 equiv of 2M NaOH.

    • Reflux for 2 hours until the solution becomes clear.

    • Evaporate ethanol under reduced pressure.

    • Acidify the residue with 1M HCl to pH 2–3.

    • Filter the precipitated 2-aryl-4-methylthiazole-5-carboxylic acid , wash with water, and dry.

Step 3: Amide Coupling (The Critical Step)

This step introduces the "selectivity element"—often a bulky aniline (e.g., 3,4,5-trimethoxyaniline) that targets the COX-2 secondary pocket.

  • Reagents: Thiazole acid (1.0 equiv), Aniline derivative (1.1 equiv), EDCI (1.2 equiv), DMAP (1.2 equiv), DCM (dry).

  • Protocol:

    • Dissolve the thiazole carboxylic acid in anhydrous DCM under Argon atmosphere.

    • Add EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine). Stir for 30 mins to activate the acid.

    • Add the aniline derivative.[1]

    • Stir at room temperature for 24–48 hours.

    • Workup: Wash with 1M HCl (to remove unreacted amine/DMAP), then saturated NaHCO3, then brine.

    • Purification: Column chromatography (Silica gel, DCM:MeOH gradient).

In Vitro COX Inhibition Assay[1][2][3][4][5][11][12][13][14][15]

To validate the synthesized compounds, we utilize a Colorimetric COX (Ovine) Inhibitor Screening Assay . This method measures the peroxidase activity of the COX heme cofactor. The oxidation of the substrate TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) is monitored spectrophotometrically.[2][3]

Assay Mechanism

The COX enzyme performs two reactions:[4][2][3]

  • Cyclooxygenase: Arachidonic Acid

    
     PGG2.[4]
    
  • Peroxidase: PGG2

    
     PGH2.
    
    • Note: During the peroxidase step, TMPD is oxidized to a blue compound (

      
      ). Inhibition of COX prevents PGG2 formation, thus halting the peroxidase reaction.
      
Protocol (Adapted from Cayman Chemical Item No. 760111)[14]

Materials:

  • Ovine COX-1 and Human Recombinant COX-2 enzymes.[1][4][5]

  • Heme (Cofactor).

  • Arachidonic Acid (Substrate).[5]

  • Colorimetric Substrate (TMPD).[3]

  • 96-well plate.[5]

Procedure:

  • Preparation: Reconstitute lyophilized enzymes in Assay Buffer (0.1 M Tris-HCl, pH 8.0).

  • Inhibitor Incubation:

    • Add 150 µL Assay Buffer and 10 µL Heme to wells.[4]

    • Add 10 µL of Enzyme (COX-1 or COX-2).[4][5]

    • Add 10 µL of Test Compound (dissolved in DMSO). Include a Solvent Control (DMSO only) and Reference Standard (e.g., Celecoxib).

    • Incubate for 10 minutes at 25°C . This allows the inhibitor to bind the active site.

  • Initiation:

    • Add 20 µL of Colorimetric Substrate (TMPD).

    • Add 20 µL of Arachidonic Acid to initiate the reaction.

  • Measurement:

    • Shake the plate for a few seconds.

    • Incubate for 5 minutes at 25°C.

    • Read Absorbance at 590 nm .[4][2][3][6]

Data Analysis: Calculate the Percent Inhibition:

  • Selectivity Index (SI):

    
    . An SI > 10 indicates COX-2 selectivity.
    

Molecular Docking & SAR Analysis[2][4][5][13][17]

Understanding the binding mode is crucial for optimizing the "Selectivity Index."

Structural Biology Insight
  • COX-1 Active Site: Contains Ile523 . This bulky residue restricts access to the hydrophobic side pocket.

  • COX-2 Active Site: Contains Val523 . The smaller valine creates an accessible "side pocket" that can accommodate bulky groups (like the thiazole-linked trimethoxyphenyl moiety).

Docking Workflow (AutoDock Vina / Schrödinger Glide)
  • Protein Prep: Retrieve PDB structures (e.g., 3KK6 for COX-2, 3N8Z for COX-1). Remove water molecules; add polar hydrogens.[7]

  • Grid Generation: Center the grid box on the co-crystallized ligand (e.g., Celecoxib).

  • Ligand Docking: Dock the synthesized thiazole derivatives.

  • Interaction Check:

    • Hydrogen Bonds: Look for interactions with Arg120 and Tyr355 (the "gatekeeper" residues).

    • Hydrophobic Fit: Ensure the 4-methylthiazole or the amide-linked phenyl group occupies the hydrophobic pocket near Val523 .

Mechanism of Action Diagram

COX_InteractionThiazoleThiazole Derivative(Ligand)Arg120Arg120(Gatekeeper)Thiazole->Arg120 H-BondingTyr355Tyr355(Gatekeeper)Thiazole->Tyr355 H-BondingVal523Val523(COX-2 Selectivity Filter)Thiazole->Val523 Hydrophobic Fit(Favorable)Ile523Ile523(COX-1 Steric Clash)Thiazole->Ile523 Steric Hindrance(Unfavorable)COX2_InhibitionCOX-2 Inhibition(Anti-inflammatory)Val523->COX2_InhibitionCOX1_InhibitionCOX-1 Inhibition(Gastric Toxicity)Ile523->COX1_Inhibition

Figure 2: Molecular mechanism of selectivity. The ligand must bind Arg120/Tyr355 while fitting into the Val523 pocket of COX-2.

Summary of Key Data Points

When reporting your results, organize data to highlight selectivity.

Compound IDR1 (Thiazole C2)R2 (Amide N)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Celecoxib --15.00.05300
Thiazole-2a 3-OMe-Phenyl3,4,5-triOMe-Phenyl>1000.19>500
Thiazole-2b 4-Cl-Phenyl4-F-Phenyl0.500.451.1 (Non-selective)

Note: Thiazole-2a represents a lead candidate due to high SI, implying reduced gastric toxicity.

References

  • Hawash, M., et al. (2023). "New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies."[8][9] ACS Omega.

  • Cayman Chemical. "COX (ovine) Colorimetric Inhibitor Screening Assay Kit - Item No. 760111."[3][6] Product Protocol.

  • Abdel-Wahab, B. F., et al. (2011). "Design and synthesis of new thiazole derivatives as potential anti-inflammatory agents." European Journal of Medicinal Chemistry.
  • Smith, W. L., et al. (2000). "Cyclooxygenases: Structural, Cellular, and Molecular Biology." Annual Review of Biochemistry. (Fundamental Structural Biology of COX-1 vs COX-2).

Troubleshooting & Optimization

Technical Guide: Yield Optimization for 3-Cyclopropylisothiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Synthetic Strategy

The synthesis of 3-cyclopropylisothiazole-5-carboxylic acid is a critical workflow, often serving as a scaffold for SGLT2 inhibitors and anti-infectives. The primary challenge lies in the construction of the isothiazole ring with high regioselectivity while preserving the acid-sensitive cyclopropyl moiety.

This guide focuses on the most scalable and high-yielding route: the Enaminone-Modified Gewald/Castan Synthesis . This pathway avoids the use of highly toxic cyanides or unstable nitrile sulfides, utilizing instead a


-keto ester precursor.
The Optimized Pathway
  • Activation: Condensation of ethyl 3-cyclopropyl-3-oxopropanoate with DMF-DMA to form an enaminone.

  • Annulation: Reaction with a sulfur source (NaSH) and a nitrogen source (Hydroxylamine-O-sulfonic acid - HOSA) to close the ring.

  • Hydrolysis: Controlled saponification to the final acid.

Visual Workflow (DOT Diagram)

SyntheticPathway Start Ethyl 3-cyclopropyl- 3-oxopropanoate Step1 Reaction with DMF-DMA Start->Step1 110°C, -MeOH Inter1 Enaminone Intermediate Step1->Inter1 Step2 Cyclization (NaSH + HOSA) Inter1->Step2 pH Control Inter2 Ethyl Isothiazole Ester Step2->Inter2 Ring Closure Step3 LiOH/NaOH Hydrolysis Inter2->Step3 0-5°C Final 3-Cyclopropylisothiazole- 5-carboxylic acid Step3->Final Acidification

Caption: Figure 1. Optimized synthetic flow for this compound, highlighting the critical enaminone intermediate.

Critical Process Parameters & Troubleshooting

This section addresses specific failure points. We assume you are starting from Ethyl 3-cyclopropyl-3-oxopropanoate .

Phase 1: Enaminone Formation (The Activation Step)

Reaction:


-keto ester + DMF-DMA 

Enaminone Goal: >95% Conversion to avoid "tar" in the next step.
IssueRoot CauseCorrective Action
Incomplete Conversion Methanol buildup inhibits equilibrium.Distill off Methanol: The reaction is equilibrium-driven. You must strip the co-produced methanol continuously (rotovap or Dean-Stark) to drive it to completion.
Dark/Black Mixture Thermal decomposition of DMF-DMA.Temp Limit: Do not exceed 110°C. If the reaction is sluggish, add a catalytic amount of acetic acid (0.5 mol%) rather than increasing heat.
Solidification Product crystallization during reaction.Solvent Check: Run neat (no solvent) if possible, or use minimal Toluene. If it solidifies, the conversion is likely high; proceed to isolation.

Q: Can I use DMF-DMA in stoichiometric amounts? A: No. Use 1.2 to 1.5 equivalents . DMF-DMA is moisture sensitive; "old" bottles often contain hydrolyzed DMF, which is useless. Excess reagent compensates for this and ensures the keto-ester is fully consumed.

Phase 2: Ring Closure (The "Black Box")

Reaction: Enaminone + NaSH + HOSA


 Isothiazole Ester
Goal:  Regioselective ring closure (3-cyclopropyl isomer).

Protocol Insight: This is a "one-pot" cascade. The enaminone first reacts with Sodium Hydrosulfide (NaSH) to form a thio-enaminone (often transient), which then cyclizes upon addition of Hydroxylamine-O-sulfonic acid (HOSA).

Troubleshooting Guide:

Q: My yield is <30% and the mixture is a complex soup. A: This is usually due to pH drift or addition order .

  • Correct Order: Dissolve Enaminone in MeOH/Water

    
     Add NaSH (wait 30 min for color change) 
    
    
    
    Slowly add HOSA solution.
  • pH Criticality: The cyclization with HOSA releases acid. If the pH drops below 4 too quickly, the cyclopropyl ring may open or the intermediate hydrolyzes. Buffer with Sodium Acetate or maintain pH 5–7 manually during HOSA addition.

Q: I see the wrong regioisomer (5-cyclopropyl instead of 3-cyclopropyl). A: This is rare with the DMF-DMA route but common if you use hydrazine methods.

  • Verification: Check the NMR. The isothiazole ring proton (C4-H) should appear as a singlet around

    
     7.8–8.2 ppm.
    
  • Fix: Ensure your starting material is the beta-keto ester, not a symmetrical diketone. The sterics of the cyclopropyl group generally force the DMF-DMA to attack the methylene group (alpha to the ester), locking the regiochemistry.

Q: The product smells like sulfur and is oily. A: You have residual thio-intermediates.

  • Oxidative Workup: After the reaction is complete, treat the crude mixture with a mild oxidant like 30% Hydrogen Peroxide (H2O2) or dilute Bleach during the workup to convert malodorous sulfides to water-soluble sulfoxides/sulfones, which wash away.

Phase 3: Hydrolysis & Isolation

Reaction: Ethyl Ester + LiOH


 Carboxylic Acid
Goal:  Isolate pure acid without chromatography.

Q: The product decomposes upon acidification. A: The cyclopropyl group is stable, but the isothiazole-5-carboxylic acid can decarboxylate if heated in strong acid.

  • Protocol: Saponify with LiOH in THF/Water at room temperature (do not reflux).

  • Acidification: Cool to 0°C. Acidify with 1N HCl or Citric Acid to pH 3–4. Do not use concentrated H2SO4. The solid should precipitate.

Decision Matrix: Troubleshooting Logic

Use this logic tree to diagnose low yields.

LogicTree Start Problem: Low Overall Yield Check1 Is Enaminone Purity >95%? Start->Check1 Check2 Is Cyclization pH Controlled? Check1->Check2 Yes Action1 Increase DMF-DMA equiv. Remove MeOH actively. Check1->Action1 No Check3 Is Hydrolysis Temp <40°C? Check2->Check3 Yes Action2 Buffer reaction (NaOAc). Slow HOSA addition. Check2->Action2 No Action3 Switch to LiOH. Acidify at 0°C. Check3->Action3 No Success Yield Optimized Check3->Success Yes

Caption: Figure 2. Step-by-step diagnostic logic for yield loss.

Summary of Optimized Conditions

ParameterStandard ConditionOptimized ConditionReason
Step 1 Equiv. 1.0 eq DMF-DMA1.3 eq DMF-DMA Compensates for reagent hydrolysis; drives equilibrium.
Step 2 Reagents Hydrazine / SulfurNaSH / HOSA Higher regioselectivity; avoids toxic hydrazine byproducts.
Step 2 Solvent EthanolMeOH / Water (4:1) Better solubility for the HOSA salt, ensuring homogenous reaction.
Isolation Column ChromatographypH-Controlled Precipitation Scalable; avoids silica gel loss of the polar acid.

References

  • Isothiazole Synthesis Overview: Title: Synthesis of Isothiazoles.[1][2][3][4][5][6] Source: Organic Chemistry Portal. URL:[Link]

  • Enaminone Mechanism: Title: Reaction of Enaminones with Nucleophiles.[1][4] Source: Beilstein Journal of Organic Chemistry (General Mechanism Reference). URL:[Link]

  • Process Chemistry of Isothiazoles (Analogous Chemistry)
  • HOSA/NaSH Methodology: Title: A Convenient Synthesis of Isothiazoles from Enaminones. Source: Journal of Heterocyclic Chemistry (General methodology citation for HOSA/NaSH route). URL:[Link]

Disclaimer: This guide is intended for qualified research personnel. Always review MSDS for HOSA and DMF-DMA before use, as they are potent sensitizers and irritants.

Sources

optimizing reaction conditions for 3-Cyclopropylisothiazole-5-carboxylic acid esterification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isothiazole Chemistry Division Subject: Optimization of 3-Cyclopropylisothiazole-5-carboxylic Acid Esterification Ticket ID: ISO-CYC-005-OPT[1]

Executive Summary

The esterification of This compound presents a unique chemoselective challenge.[1] You are balancing two opposing electronic behaviors:

  • The Isothiazole Ring (Electron-Deficient): The nitrogen and sulfur atoms render the C5-carboxylic acid less nucleophilic than standard benzoic acids, often leading to sluggish reaction rates in standard Fischer esterifications.

  • The Cyclopropyl Group (Strain-Sensitive): While remarkably stable, the cyclopropyl ring possesses significant Walsh orbital character (

    
    -aromaticity). Under strongly acidic conditions or in the presence of aggressive Lewis acids, it risks ring-opening (homoallyl rearrangement).
    

This guide prioritizes mild, high-yielding protocols that drive the reaction to completion without compromising the cyclopropyl integrity.

Module 1: Method Selection Strategy

Do not default to refluxing sulfuric acid. Select your method based on the target ester and scale.

EsterificationStrategy Start Target: 3-Cyclopropylisothiazole-5-Ester EsterType Identify Target Ester Group (R') Start->EsterType Simple Simple Alkyl (Methyl, Ethyl, Allyl) EsterType->Simple Small R' Complex Complex / Acid-Sensitive (t-Butyl, Chiral, Functionalized) EsterType->Complex Bulky/Sensitive R' MethodA METHOD A: Alkylation (R-X + Base) Simple->MethodA Preferred Route Scale Scale > 10g? Complex->Scale MethodB METHOD B: Mild Acid Chloride ((COCl)2 + DMF cat.) Scale->MethodB Yes (Cost effective) MethodC METHOD C: Steglich Coupling (EDC/DCC + DMAP) Scale->MethodC No (High value)

Figure 1: Decision matrix for selecting the optimal esterification pathway based on steric demand and scale.

Module 2: Optimized Protocols

Method A: Base-Promoted Alkylation (The "Safety First" Route)

Best for: Methyl, Ethyl, Benzyl esters. Avoids all acidic conditions.

The Logic: Since the isothiazole carboxylate anion is a poor nucleophile due to ring deactivation, we use a polar aprotic solvent (DMF) to strip the cation and enhance reactivity.

Protocol:

  • Dissolution: Dissolve this compound (1.0 equiv) in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add

    
     (1.5 equiv). Stir at RT for 15 minutes.
    
    • Note: Cesium is preferred over Potassium for its "cesium effect" (higher solubility/reactivity), but

      
       works if heated.
      
  • Alkylation: Add the Alkyl Halide (e.g., MeI, EtI, BnBr) (1.2 equiv) dropwise.

  • Reaction: Stir at RT to 40°C . Monitor by TLC/LCMS.

    • Checkpoint: Conversion should be >95% within 2-4 hours.[1]

  • Workup: Dilute with EtOAc, wash extensively with water (3x) to remove DMF. Dry over

    
    .[2][3]
    
Method B: The "Oxalyl Chloride" Route (Scale-Up)

Best for: Converting to acid chloride intermediate when Method A is not applicable.[1]

The Logic: Thionyl chloride (


) requires reflux, which risks cyclopropyl degradation. Oxalyl chloride reacts at 0°C to RT, preserving the ring.

Protocol:

  • Activation: Suspend acid (1.0 equiv) in anhydrous DCM (0.2 M) under

    
    .
    
  • Catalysis: Add catalytic DMF (2-3 drops). This forms the Vilsmeier-Haack reagent in situ, essential for activating electron-deficient acids.[1]

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Gas evolution (

    
    ) will be vigorous.
    
  • Completion: Allow to warm to RT and stir for 2 hours. Evaporate solvent/excess reagent in vacuo to obtain the crude acid chloride (usually a yellow solid/oil).

  • Esterification: Redissolve in DCM. Add the target Alcohol (1.1 equiv) and Pyridine (1.5 equiv) at 0°C.

Module 3: Troubleshooting & FAQs

Q1: My yield is low (<50%) using standard Fischer esterification (MeOH/H2SO4). Why?

A: This is an electronic issue. The isothiazole ring is electron-withdrawing (similar to pyridine). This destabilizes the oxocarbenium ion intermediate required in Fischer esterification.

  • Fix: Switch to Method B . You must activate the carbonyl carbon (via acid chloride) rather than relying on the weak nucleophilicity of the alcohol attacking a deactivated carbonyl.

Q2: I see a byproduct with M+36 or M+80 peaks. Is the cyclopropyl ring opening?

A: Likely, yes. If you used


 at high heat or strong Lewis acids (like 

), the cyclopropyl ring can open via homoallyl rearrangement to form a chloro-alkene chain.
  • Fix: Strictly use Oxalyl Chloride at 0°C (Method B). The cyclopropyl group is stable to these conditions because the reaction is driven by the loss of gases (

    
    ) rather than thermal forcing [1].
    
Q3: Can I use carbodiimides (EDC/DCC)?

A: Yes, but with a caveat. Because the acid is electron-deficient, the O-acylisourea intermediate is less stable and prone to forming the unreactive N-acylurea byproduct.[1]

  • Fix: You must use DMAP (dimethylaminopyridine) as a nucleophilic catalyst to rapidly transfer the acyl group to the alcohol before the rearrangement occurs [2].

Module 4: Data & Stability Reference

ParameterConditionStability of 3-Cyclopropyl GroupRecommendation
Acid HCl /

(RT)
StableAcceptable
Acid HCl /

(Reflux)
Risk (Ring Opening)Avoid
Base NaOH /

StableRecommended
Activator Thionyl Chloride (

C)
Risk Use Oxalyl Chloride
Activator Oxalyl Chloride (

C)
StableRecommended

References

  • ChemicalBook. (2024). Reactions and Applications of Oxalyl Chloride. Link

  • Neises, B., & Steglich, W. (1978).[4] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Link

  • Common Organic Chemistry. (2024).[5] Acid to Ester - Common Conditions & Mechanisms. Link

  • Wikipedia. (2024). Cyclopropyl group: Structure, bonding, and stability. Link

Sources

Technical Support Center: Troubleshooting Isothiazole Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Diagnostic Guide for Side Products & Reaction Failures in Isothiazole Synthesis Ticket Type: Advanced Technical Support Agent: Senior Application Scientist

Introduction

Welcome to the Isothiazole Synthesis Support Center. The formation of the isothiazole (1,2-thiazole) core is notoriously sensitive to reaction conditions due to the lability of the N–S bond and the competing reactivity of sulfur intermediates. This guide addresses the three most common failure modes: Oxidative Desulfurization , Regioisomeric Mixtures , and Nucleophilic Ring Opening .

Part 1: Oxidative Cyclization Troubleshooting

Primary Route: Cyclization of


-amino thioamides or thioacrylamides.
Q1: Why is my reaction yielding a nitrile instead of the isothiazole ring?

Diagnosis: You are experiencing Oxidative Desulfurization . Mechanism: In the oxidative cyclization of thioamides (typically using


, 

, or DMSO), the desired pathway involves the formation of a sulfenyl halide intermediate followed by nucleophilic attack by the nitrogen. However, if the nitrogen is not sufficiently nucleophilic, or if the oxidant is too harsh, the sulfur atom is extruded as elemental sulfur or sulfate, collapsing the intermediate into a nitrile.

Troubleshooting Steps:

  • Switch Oxidants: If using

    
    , switch to a milder, non-aqueous oxidant like Chloranil  or Phenyliodine(III) diacetate (PIDA) . These reagents favor intramolecular S–N bond formation over S-oxidation.
    
  • Buffer the pH: Acidic byproducts (HI or HBr) can protonate the amine, killing its nucleophilicity. Add a non-nucleophilic base like Pyridine or NaHCO

    
      to scavenge acid without opening the ring.
    
  • Check Temperature: High temperatures favor the entropic elimination of sulfur. Conduct the cyclization at 0°C to Room Temperature .

Q2: I see a major side product with double the molecular weight. What is it?

Diagnosis: You have formed an Oxidative Dimer (Disulfide) . Mechanism: Instead of closing the ring (intramolecular), the transient thiol/sulfenyl intermediate reacted with another molecule of starting material (intermolecular).

Corrective Protocol:

  • High Dilution: Run the reaction at 0.05 M or lower concentration. This kinetically favors the intramolecular ring closure over intermolecular dimerization.

  • Slow Addition: Add the oxidant dropwise to the substrate, not the other way around. This ensures the oxidant is always the limiting reagent locally, preventing radical coupling.

Part 2: [3+2] Cycloaddition Troubleshooting

Primary Route: Nitrile Sulfide + Alkyne.

Q3: I am getting a mixture of isomers. How do I control regioselectivity?

Diagnosis: Poor orbital control in the 1,3-Dipolar Cycloaddition . Context: Nitrile sulfides (


) are unstable dipoles generated in situ (usually from oxathiazolones). They react with alkynes to form isothiazoles. The regioselectivity is governed by the steric and electronic match between the dipole and the dipolarophile.

The Rule of Thumb:

  • Electron-Deficient Alkynes (e.g., Alkyl Propiolates): Favor the formation of the 4-substituted isothiazole.

  • Electron-Rich/Neutral Alkynes: Often yield mixtures or favor the 5-substituted isomer.

Optimization Strategy:

  • Steric Bulk: Increasing the size of the substituent on the nitrile sulfide directs the alkyne substituent to the 4-position to minimize steric clash.

  • Temperature: Lower the temperature of the decarboxylation step (if possible) or use a solvent with a boiling point that matches the decomposition temperature of the oxathiazolone precursor (typically chlorobenzene or xylene, 110–140°C).

Q4: The reaction failed, and I isolated Benzonitrile and Sulfur.

Diagnosis: Dipole Decomposition . Cause: The nitrile sulfide intermediate is thermally unstable. If the dipolarophile (alkyne) is not reactive enough or present in high enough concentration, the nitrile sulfide fragments into a nitrile (


) and elemental sulfur (

).

Fix:

  • Excess Dipolarophile: Use 5–10 equivalents of the alkyne.

  • In Situ Generation: Do not attempt to isolate the nitrile sulfide. Generate it in the presence of the trap.

Part 3: Post-Synthesis Stability (Critical)

Q5: My product disappeared during aqueous workup. What happened?

Diagnosis: Nucleophilic Ring Opening . Warning: The isothiazole ring, particularly the N–S bond, is susceptible to nucleophilic attack by hard bases (


, alkoxides).

The "Red Flag" Protocol:

  • Avoid: NaOH, KOH, or NaOMe during workup.

  • Use: Saturated

    
     or dilute 
    
    
    
    for quenching.
  • Mechanism: Base attacks the sulfur atom, cleaving the S–N bond and ring-opening to form

    
    -amino thiones or nitriles.
    

Experimental Protocols

Protocol A: Optimized Oxidative Cyclization (PIDA Method)

Target: Synthesis of 3,5-disubstituted isothiazoles from


-amino thioacrylamides.

Reagents:

  • 
    -amino thioacrylamide (1.0 equiv)
    
  • Phenyliodine(III) diacetate (PIDA) (1.2 equiv)

  • Solvent: Dichloromethane (DCM) or Ethanol (EtOH)

  • Temperature: 0°C

    
     RT
    

Step-by-Step:

  • Dissolution: Dissolve the thioamide precursor in DCM (0.1 M). Cool to 0°C in an ice bath.

  • Oxidant Addition: Dissolve PIDA in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 30 minutes. Note: Rapid addition promotes dimerization.

  • Monitoring: Stir at 0°C for 1 hour, then warm to Room Temperature. Monitor by TLC.[1][2]

    • Success Indicator: Disappearance of the yellow thioamide spot; appearance of a UV-active, less polar spot.

  • Quench: Add saturated aqueous

    
     (sodium thiosulfate) to quench excess oxidant.
    
  • Extraction: Wash with water (

    
    ). Do not use basic wash.  Dry organic layer over 
    
    
    
    .
  • Purification: Silica gel chromatography. Isothiazoles are typically stable on silica.

Data Summary: Common Side Products

Precursor MethodReagent/ConditionPrimary Side ProductCause
Thioamide Oxidation

/ Base
Nitrile (

)
Oxidative desulfurization (S-extrusion).
Thioamide Oxidation

/ High Conc.
Disulfide Dimer Intermolecular coupling vs. intramolecular cyclization.
Nitrile Sulfide [3+2] Unreactive AlkyneBenzonitrile +

Decomposition of unstable dipole intermediate.
Nitrile Sulfide [3+2] Asymmetric AlkyneRegioisomer Mixture Lack of electronic/steric bias in transition state.
Isothiazole Workup

/

Ring-Opened Thione Nucleophilic attack at Sulfur (N-S bond cleavage).

Visualization: Failure Pathways

Oxidative Cyclization vs. Desulfurization

This diagram illustrates the divergence between successful ring closure and the fatal desulfurization pathway.

G Start Beta-Amino Thioamide Inter Sulfenyl Halide Intermediate (S-X) Start->Inter Oxidant (I2/PIDA) Product Isothiazole (Target) Inter->Product Intramolecular Nu: Attack (N->S) Side1 Nitrile (Desulfurization) Inter->Side1 S-Extrusion (High Temp/Base) Side2 Disulfide Dimer Inter->Side2 Intermolecular Coupling (High Conc)

Caption: Divergent pathways in oxidative cyclization. Success depends on favoring the N-S bond formation over Sulfur extrusion.

Nitrile Sulfide Cycloaddition Regioselectivity

This diagram details the competition between regioisomers in the [3+2] cycloaddition.

G Precursor Oxathiazolone Dipole Nitrile Sulfide (R-CNS) Precursor->Dipole Heat (-CO2) Decomp Nitrile + Sulfur (Decomposition) Dipole->Decomp No Trap / Slow Rxn Iso4 4-Substituted Isothiazole Dipole->Iso4 Steric Bulk / EWG Iso5 5-Substituted Isothiazole Dipole->Iso5 Electronic Mismatch Alkyne Alkyne (R'-C≡C-H)

Caption: The unstable Nitrile Sulfide dipole must be trapped immediately. Sterics and electronics dictate the 4- vs 5-isomer ratio.

References

  • Synthesis of Isothiazoles via Oxidative Cyclization

    • Source: Beilstein Journal of Organic Chemistry. "Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles."
    • URL:[Link]

  • Nitrile Sulfide Cycloaddition & Regioselectivity

    • Source: Arkivoc.[3][4] "Nitrile sulfides Part 16. Synthesis of 1,2-benzisothiazoles via nitrile sulfide cycloaddition reactions."

  • Ring Opening & Stability

    • Source: Science of Synthesis (Thieme). "Product Class 15: Isothiazoles." (Detailed discussion on base sensitivity and ring opening).
    • URL:[Link]

  • General Isothiazole Chemistry

    • Source: Organic Chemistry Portal. "Synthesis of Isothiazoles."
    • URL:[Link]

Sources

stability issues of 3-Cyclopropylisothiazole-5-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 3-Cyclopropylisothiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide insights into the potential stability challenges of this compound in solution. By understanding the underlying chemical principles, you can proactively design experiments that ensure the integrity of your results.

Introduction

This compound is a heterocyclic compound featuring an isothiazole ring, a carboxylic acid functional group, and a cyclopropyl moiety. The stability of this molecule in solution is critical for a variety of applications, from biological assays to process development. This guide provides a comprehensive overview of potential stability issues, troubleshooting strategies, and frequently asked questions to support your research.

Troubleshooting Guide: Stability Issues in Solution

This section addresses specific stability problems that may be encountered during the handling and use of this compound in solution.

Issue 1: Degradation Observed Upon Storage

Symptoms:

  • A decrease in the concentration of the parent compound over time, as measured by analytical techniques such as HPLC.

  • Appearance of new peaks in the chromatogram.

  • Changes in the physical appearance of the solution (e.g., color change).

Potential Causes & Solutions:

CauseProposed MechanismRecommended Action
Hydrolysis The isothiazole ring or the carboxylic acid group may be susceptible to hydrolysis, especially at non-neutral pH. The rate of hydrolysis can be influenced by the pH of the solution.[1]- pH Control: Maintain the pH of the solution within a stable range, which should be determined experimentally. Start with a neutral pH (around 7) and assess stability. - Aqueous-Organic Solvent Systems: For long-term storage, consider using a solvent system with a lower water content if the compound's solubility allows.
Photodegradation Exposure to light, particularly UV light, can induce degradation of the isothiazole ring, which is an aromatic heterocyclic system.[1]- Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil. - Work in a Controlled Lighting Environment: Conduct experiments under subdued lighting conditions whenever possible.
Oxidation The sulfur atom in the isothiazole ring can be susceptible to oxidation, especially in the presence of oxidizing agents or dissolved oxygen.- Use of Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant. - Degas Solvents: For sensitive applications, use solvents that have been degassed to remove dissolved oxygen.
Temperature Effects Elevated temperatures can accelerate the rate of all degradation pathways.[1]- Controlled Storage Temperature: Store stock solutions and working solutions at recommended low temperatures (e.g., 2-8°C or -20°C). Avoid repeated freeze-thaw cycles.
Issue 2: Poor Solubility and Precipitation

Symptoms:

  • The compound does not fully dissolve at the desired concentration.

  • Precipitation is observed over time, even after initial dissolution.

Potential Causes & Solutions:

CauseProposed MechanismRecommended Action
Inappropriate Solvent The polarity of the solvent may not be suitable for dissolving the compound, which has both polar (carboxylic acid) and non-polar (cyclopropyl, isothiazole ring) features.- Solvent Screening: Test a range of solvents with varying polarities (e.g., DMSO, DMF, ethanol, methanol, acetonitrile, and aqueous buffers). - Co-solvents: Use a co-solvent system to enhance solubility. For example, dissolve the compound in a small amount of an organic solvent like DMSO first, and then slowly add the aqueous buffer.
pH-Dependent Solubility The carboxylic acid group has a pKa, and the solubility of the compound will be significantly affected by the pH of the solution. At pH values below the pKa, the less soluble neutral form will predominate.- pH Adjustment: Adjust the pH of the solution to be above the pKa of the carboxylic acid to increase the concentration of the more soluble carboxylate form. - Use of Buffers: Employ a suitable buffer system to maintain the desired pH.
Salt Formation In the presence of certain counter-ions, the compound may form a less soluble salt.- Choice of Buffer Salts: Be mindful of the buffer salts used. If precipitation occurs, consider switching to a different buffer system.
Experimental Workflow for Stability Assessment

A systematic approach is crucial for identifying and mitigating stability issues. The following workflow outlines a general procedure for assessing the stability of this compound in a specific solution.

Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_conclusion Conclusion prep_solution Prepare Solution (Compound in desired solvent/buffer) stress_conditions Expose aliquots to: - Elevated Temperature - UV/Vis Light - Acidic/Basic pH - Oxidizing Agent prep_solution->stress_conditions Apply Stress time_points Analyze Samples at Various Time Points stress_conditions->time_points Sample analytical_method Develop Stability-Indicating Analytical Method (e.g., HPLC-UV/MS) data_analysis Quantify Parent Compound and Degradation Products time_points->data_analysis Analyze conclusion Determine Degradation Rate and Pathway data_analysis->conclusion Interpret

Caption: A general workflow for conducting forced degradation studies to assess compound stability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Due to the presence of both polar and non-polar moieties, a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is generally a good starting point for preparing a high-concentration stock solution. For aqueous-based experiments, this stock can then be diluted into the appropriate buffer. Always perform a small-scale solubility test first.

Q2: How should I store solutions of this compound?

A2: For short-term storage (days), refrigeration at 2-8°C is recommended. For long-term storage (weeks to months), store frozen at -20°C or below. To minimize degradation, use amber vials or protect from light and avoid repeated freeze-thaw cycles by aliquoting the stock solution.

Q3: Is the cyclopropyl group on the isothiazole ring a point of instability?

A3: The cyclopropyl group is a strained ring system. While generally stable, under harsh acidic conditions, the ring could potentially open. However, this is less likely to be a primary degradation pathway under typical experimental conditions compared to reactions involving the carboxylic acid or the isothiazole ring.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique.[2][3] The method should be able to separate the parent compound from any potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for identifying the structures of any degradation products formed.[4][5]

Q5: How does pH affect the stability of this compound in aqueous solutions?

A5: The pH of an aqueous solution can have a significant impact on the stability of this compound. The carboxylic acid group's ionization state is pH-dependent, which can influence its reactivity. Additionally, the isothiazole ring may be susceptible to pH-dependent hydrolysis.[1] It is crucial to perform stability studies across a range of pH values relevant to your application to identify the optimal pH for stability.

Potential Degradation Pathway: Hydrolysis

Hydrolysis is a common degradation pathway for many pharmaceutical compounds.[1] For this compound, hydrolysis could potentially occur at the isothiazole ring, although specific data is not available. The following diagram illustrates a hypothetical hydrolytic degradation pathway.

Hydrolysis_Pathway Parent This compound Intermediate Hypothetical Ring-Opened Intermediate Parent->Intermediate H2O / H+ or OH- Degradant1 Degradation Product 1 Intermediate->Degradant1 Degradant2 Degradation Product 2 Intermediate->Degradant2

Caption: A hypothetical hydrolysis pathway for this compound.

Conclusion

While specific stability data for this compound is not extensively published, an understanding of general chemical principles allows for a proactive approach to handling this compound in solution. By carefully considering factors such as solvent choice, pH, temperature, and light exposure, researchers can minimize degradation and ensure the reliability of their experimental results. It is strongly recommended to perform preliminary stability studies under your specific experimental conditions.

References

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2023). Semantic Scholar.
  • Factors Affecting Stability of Formulations: Dr. Satish A.
  • conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. (2020). DergiPark.
  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019). Medwin Publishers.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC.
  • The Factors Affecting on Association of Some Carboxylic Acids Effect of Solvent, Isomerism, Conjugation Process and Steric Effect. (2021).
  • Investigating the Stability of Individual Carboxylate Rich Alicyclic Molecules Under Simulated Environmental Irradi
  • An integrated method for degradation products detection and characterization using hybrid ion trap/time-of-flight mass spectrometry and data processing techniques: Application to study of the degradation products of danofloxacin under stressed conditions. OUCI.
  • A LCMS Compatible Stability-Indicating HPLC Assay Method for Clopidogrel bisulphate.
  • 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid. Fluorochem.
  • Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine. (2016).
  • Overview of metabolic pathways of carboxylic-acid-containing drugs... (2024).
  • Metabolic activation of carboxylic acids. (2008). PubMed.
  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. (2025).
  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. (2023). MDPI.
  • Thiazole-5-carboxylic acid. Chem-Impex.
  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2024). MDPI.
  • Cyclopropanecarboxylic acid | 1759-53-1. (2026). ChemicalBook.
  • Investigation into the role of carboxylic acid and phenolic hydroxyl groups in the plant biostimulant activity of a humic acid purified from an oxidized sub-bituminous coal. (2024). Frontiers.
  • Environmental Impact and Disposal of Cyclopropanecarboxylic Acid. (2024). Ketone Pharma.
  • A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. (2025).

Sources

Technical Support Center: A Scientist's Guide to Troubleshooting Nucleophilic Acyl Substitution of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Nucleophilic Acyl Substitution of Carboxylic Acids. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with one of the most fundamental transformations in organic synthesis. As a senior application scientist, I've seen firsthand how seemingly straightforward reactions can become complex. This resource is built on a foundation of mechanistic understanding and practical, field-tested experience to help you navigate these challenges effectively.

The inherent nature of carboxylic acids—possessing both an acidic proton and a moderately electrophilic carbonyl carbon—presents a unique set of hurdles. The hydroxyl group is a poor leaving group, necessitating activation for most transformations.[1] This guide is structured to provide direct, actionable solutions to common problems, explaining the causality behind each experimental choice to empower you to not just fix a reaction, but to understand it.

Core Principles: The "Why" Before the "How"

Nucleophilic acyl substitution is a two-step addition-elimination process.[2] The reactivity of the carboxylic acid derivative is paramount; a more reactive derivative can be converted to a less reactive one.[3] The general order of reactivity is: Acyl Chloride > Anhydride > Ester > Amide. Carboxylates are highly unreactive. This hierarchy is central to troubleshooting.

Troubleshooting Guide: From Reaction Setup to Product Purification

This section addresses specific issues encountered during common nucleophilic acyl substitution reactions. Each Q&A provides a diagnosis of the potential problem and a detailed, step-by-step protocol for its resolution.

Part 1: Esterification Reactions

Esterification is a cornerstone of organic synthesis, but achieving high yields can be tricky due to equilibrium limitations and substrate sensitivities.

Scenario 1: Fischer Esterification

  • Question: "My Fischer esterification has stalled, and I have a low yield of my desired ester. How can I drive the reaction to completion?"

    Answer: The Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5] The primary reason for low yields is the presence of water, a byproduct that shifts the equilibrium back towards the starting materials.[4][6]

    Causality and Solution:

    To overcome this equilibrium, you must rigorously remove water as it forms or use a large excess of one reagent (usually the alcohol).[5][6][7]

    Troubleshooting Protocol: Driving Equilibrium Forward

    • Reagent Stoichiometry: If your alcohol is inexpensive and volatile, use it as the solvent (a large excess). A 10-fold excess of alcohol can increase yields significantly.[7]

    • Water Removal (Dean-Stark Apparatus): If your substrate is not soluble in excess alcohol or the alcohol is precious, use a Dean-Stark trap with a non-polar solvent like toluene. The water/toluene azeotrope will be removed, driving the reaction forward.[4]

    • Use of Dehydrating Agents: Incorporate a drying agent such as molecular sieves into the reaction mixture to sequester water as it is formed.[4]

    • Catalyst Choice: Ensure you are using a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.[4][8]

Scenario 2: Steglich Esterification

  • Question: "I'm performing a Steglich esterification using DCC, and I'm getting a significant amount of a white precipitate that isn't just my desired product. What is this side product and how can I avoid it?"

    Answer: The Steglich esterification is a mild method for forming esters using a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst like 4-dimethylaminopyridine (DMAP).[9] The white precipitate is likely N,N'-dicyclohexylurea (DCU), the byproduct of DCC, but you may also be forming N-acylurea, a stable and unreactive side product.[10][9]

    Causality and Solution:

    The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. If the alcohol is not a strong enough nucleophile or is sterically hindered, this intermediate can undergo a 1,3-rearrangement to the N-acylurea, which will not react further.[9] DMAP is crucial as it acts as an acyl transfer reagent, forming a more reactive DMAP-activated ester intermediate that reacts readily with the alcohol and suppresses the N-acylurea formation.[10]

    // Nodes RCOOH [label="Carboxylic Acid"]; DCC [label="DCC"]; O_acylisourea [label="O-Acylisourea\n(Reactive Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; N_acylurea [label="N-Acylurea\n(Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alcohol [label="Alcohol (R'-OH)"]; Ester [label="Ester Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; DMAP [label="DMAP"]; DMAP_intermediate [label="DMAP-Activated Ester", fillcolor="#4285F4", fontcolor="#FFFFFF"];

    // Edges RCOOH -> O_acylisourea [label="+ DCC"]; O_acylisourea -> N_acylurea [label="1,3-Rearrangement\n(Slow, No DMAP)"]; O_acylisourea -> Ester [label="+ Alcohol\n(Slow for hindered alcs.)"]; O_acylisourea -> DMAP_intermediate [label="+ DMAP (fast)"]; DMAP_intermediate -> Ester [label="+ Alcohol (fast)"]; }

    Caption: The role of DMAP in suppressing N-acylurea formation.

    Troubleshooting Protocol: Minimizing N-Acylurea Formation

    • Ensure Catalytic DMAP is Present: For esterifications (especially with hindered alcohols), the addition of DMAP (typically 5 mol%) is critical. For amide bond formation, DMAP is often not necessary as amines are more nucleophilic.[10]

    • Reaction Temperature: Keep the reaction at a low temperature (0 °C to room temperature) to disfavor the rearrangement reaction.[11]

    • Order of Addition: Add the DCC to a solution of the carboxylic acid, alcohol, and DMAP.

  • Question: "My product is contaminated with dicyclohexylurea (DCU) and it's difficult to remove by column chromatography. What are the best methods for DCU removal?"

    Answer: DCU is notoriously insoluble in many common organic solvents, which can be an advantage, but its partial solubility can lead to product contamination.[12]

    Troubleshooting Protocol: Effective DCU Removal

    • Initial Filtration: After the reaction is complete, cool the mixture (e.g., in an ice bath) to maximize DCU precipitation, then filter it through a sintered glass funnel or Celite pad.

    • Solvent Choice: Run the reaction in a solvent where DCU has very low solubility, such as acetonitrile or carbon tetrachloride.[13]

    • Precipitation/Washing: Concentrate the crude product, redissolve it in a minimal amount of a solvent like dichloromethane (DCM) or ethyl acetate, and then add a non-polar "anti-solvent" like hexanes or diethyl ether to precipitate the remaining DCU. Filter again.

    • Alternative Coupling Reagents: Consider using a different carbodiimide. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble coupling agent, and its urea byproduct can be easily removed with an aqueous workup.[11] Diisopropylcarbodiimide (DIC) forms a urea byproduct that is more soluble in organic solvents, often simplifying purification.

Coupling ReagentByproductByproduct SolubilityKey Advantage
DCC DCUInsoluble in most organic solventsInexpensive, effective
EDC EDUWater-solubleEasy removal with aqueous workup
DIC DIUMore soluble in organic solvents than DCUEasier purification than DCC

Table 1: Comparison of Common Carbodiimide Coupling Reagents.

Part 2: Amide Bond Formation

Directly reacting a carboxylic acid and an amine is often challenging because the amine's basicity deprotonates the carboxylic acid, forming an unreactive carboxylate salt.[14][15][16][17] This necessitates activation of the carboxylic acid.

  • Question: "I'm trying to form an amide directly from a carboxylic acid and an amine using a coupling reagent like DCC/EDC, but my yields are consistently low. What's going wrong?"

    Answer: Low yields in amide coupling reactions can stem from several factors, including improper activation, side reactions, or issues with the reagents themselves. The O-acylisourea intermediate formed from the carbodiimide is highly reactive but also unstable in aqueous environments.[15]

    Causality and Solution:

    The key is to efficiently generate the active intermediate and have it react with the amine before it degrades. Additives like 1-hydroxybenzotriazole (HOBt) or its derivatives can trap the O-acylisourea to form a more stable, yet still reactive, HOBt-ester, which minimizes side reactions like racemization and N-acylurea formation.[11][15]

    // Nodes Start [label="Start: Low Amide Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReagents [label="Check Reagent Quality\n(Carbodiimide fresh? Amine pure?)"]; CheckConditions [label="Verify Reaction Conditions\n(Anhydrous solvent? Correct pH?)"]; Optimize [label="Optimize Protocol"]; UseAdditive [label="Add HOBt or HOAt\n(Minimizes side reactions)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckTemp [label="Control Temperature\n(Start at 0°C)"]; Success [label="Successful Amide Synthesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

    // Edges Start -> CheckReagents; CheckReagents -> CheckConditions [label="Reagents OK"]; CheckConditions -> Optimize [label="Conditions OK"]; Optimize -> UseAdditive; UseAdditive -> CheckTemp; CheckTemp -> Success; }

    Caption: Troubleshooting workflow for low-yielding amide coupling reactions.

    Troubleshooting Protocol: Optimizing Amide Coupling

    • Reagent Quality: Carbodiimides like EDC are sensitive to moisture. Use fresh, high-quality reagents.

    • Solvent: Use anhydrous aprotic solvents like DCM, DMF, or THF.[15]

    • pH Control: For EDC couplings in aqueous buffers, maintain a pH between 4.5 and 6.0 for the activation step to ensure the carboxylic acid is protonated.[18]

    • Use of Additives: For most applications, especially in peptide synthesis, the addition of HOBt or 1-hydroxy-7-aza-benzotriazole (HOAt) is highly recommended.[11][15]

      • Standard Procedure: Dissolve the carboxylic acid and HOBt (1.1 eq) in DMF. Add the carbodiimide (DCC or EDC, 1.1 eq) at 0°C. Stir for 10-15 minutes, then add the amine.

Part 3: Acid Chloride Synthesis

Acid chlorides are highly reactive carboxylic acid derivatives, making them excellent precursors for esters and amides.[19][20] Their synthesis, however, requires careful handling of reagents.

  • Question: "My attempt to synthesize an acid chloride using thionyl chloride (SOCl₂) resulted in a dark, tarry mixture and very little desired product. What happened?"

    Answer: The reaction of carboxylic acids with thionyl chloride is generally effective but can lead to decomposition if not controlled properly, especially with sensitive substrates.[19][21][22] Common issues include side reactions at high temperatures and reactions with other functional groups in the molecule.

    Causality and Solution:

    Thionyl chloride converts the carboxylic acid's hydroxyl group into an excellent leaving group, which is then displaced by a chloride ion.[20][21] The reaction produces gaseous byproducts (SO₂ and HCl), which drives it to completion.[21][22] However, elevated temperatures can cause decomposition. For sluggish reactions, a catalytic amount of DMF can accelerate the process by forming a Vilsmeier-type intermediate.[21]

    Troubleshooting Protocol: Clean Acid Chloride Synthesis

    • Temperature Control: Begin the reaction at room temperature or even 0°C. If necessary, gently reflux the mixture.[23] Avoid excessive heating.

    • Reagent Purity: Use freshly distilled thionyl chloride to remove any acidic impurities (like HCl) that could catalyze side reactions.

    • Catalysis for Unreactive Acids: For electron-deficient or sterically hindered carboxylic acids, add a catalytic amount (1-2 drops) of DMF.[23]

    • Alternative Reagents: For highly sensitive substrates, oxalyl chloride is a milder alternative that often provides cleaner reactions and higher purity products.[19][23] The reaction with oxalyl chloride is also often catalyzed by DMF.

ReagentByproductsConditionsNotes
Thionyl Chloride (SOCl₂) SO₂(g), HCl(g)Neat or in solvent, often refluxedInexpensive, common.[22][23]
Oxalyl Chloride ((COCl)₂) CO(g), CO₂(g), HCl(g)DCM with cat. DMF, RTMilder, cleaner for sensitive substrates.[19][23]
Phosphorus Pentachloride (PCl₅) POCl₃, HCl(g)Cold, solid reagentVigorous reaction.[19][22]

Table 2: Common Reagents for Acid Chloride Formation.

Frequently Asked Questions (FAQs)

  • Q1: When should I use a protecting group for my carboxylic acid?

    A1: You should protect a carboxylic acid when you need to perform a reaction that is incompatible with its acidic proton or when the carbonyl group could undergo an undesired nucleophilic attack.[24][25] For example, if you are using a strong base or a Grignard reagent, the acidic proton of the carboxylic acid will interfere. The most common protecting groups are esters (methyl, ethyl, benzyl, or t-butyl), which can be cleaved under specific conditions (e.g., acid or base hydrolysis, or hydrogenolysis for benzyl esters).[26][27]

  • Q2: How do I choose the right activating agent for my synthesis?

    A2: The choice depends on the desired product and the sensitivity of your substrate.

    • For Acid Chlorides: Use SOCl₂ for robust molecules and oxalyl chloride for more sensitive ones.[19][23]

    • For Amides/Esters (mild conditions): Use a carbodiimide coupling agent (DCC, EDC, DIC) often in combination with an additive like HOBt or DMAP.[14][15] This is the standard for peptide synthesis and for substrates that are sensitive to acid or heat.

    • For Esters (robust conditions): Fischer esterification (acid catalyst and excess alcohol) is a cost-effective choice for simple, robust molecules.[4]

  • Q3: My reaction involves an amine nucleophile, but the carboxylic acid is deprotonating instead of substituting. How do I fix this?

    A3: This is the classic problem of acid-base chemistry interfering with substitution. You cannot simply mix a carboxylic acid and an amine and expect an amide to form efficiently at room temperature.[15][17][28] You must activate the carboxylic acid first. Convert it to a more reactive derivative like an acid chloride, or use a coupling agent like EDC/HOBt to facilitate the reaction under milder conditions.[15][29]

References

  • Appendix 6: Protecting groups - Oxford Learning Link. [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS - ResearchGate. [Link]

  • Protecting Groups for Carboxylic acid - YouTube. [Link]

  • Protecting groups in organic synthesis + H2O. [Link]

  • Chapter 6 Carboxyl Protecting Groups. [Link]

  • Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights. [Link]

  • Steglich Esterification | PDF | Ester - Scribd. [Link]

  • Steglich Esterification - Organic Chemistry Portal. [Link]

  • Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. [Link]

  • converting carboxylic acids into acyl (acid) chlorides - Chemguide. [Link]

  • Acid to Acid Chloride - Common Conditions. [Link]

  • Steglich esterification - Wikipedia. [Link]

  • Engineered enzymes could boost amide bond-forming efficiency for drug synthesis. [Link]

  • Carboxylic Acids Important Reactions - Jack Westin. [Link]

  • Esterification of Carboxylic Acids with - Organic Syntheses Procedure. [Link]

  • Acid Chloride - BYJU'S. [Link]

  • Amide Synthesis - Fisher Scientific. [Link]

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]

  • How I can remove DCU from my product? - Chemistry Stack Exchange. [Link]

  • 22.10 Reactions of Carboxylic Acids - Chemistry LibreTexts. [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. [Link]

  • Amide from carboxylic acid synthesis : r/Chempros - Reddit. [Link]

  • 17.22: How Cells Activate Carboxylic Acids - Chemistry LibreTexts. [Link]

  • Nucleophilic Acyl Substitution - ChemTalk. [Link]

  • 21.7: Chemistry of Amides - Chemistry LibreTexts. [Link]

  • Derivatives of Carboxylic Acids - MSU chemistry. [Link]

  • Fischer–Speier esterification - Wikipedia. [Link]

  • The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. [Link]

  • 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids - Chemistry LibreTexts. [Link]

  • No precipitate of dicyclohexyl urea observed in activation of PLGA using DCC NHS. Is my reaction proceeding? | ResearchGate. [Link]

  • Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers - Interchim. [Link]

  • 08.09 Activation Substitution of Carboxylic Acids - YouTube. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • MONITORING ACTION READINESS OF COUPLING REAGENT CARBODIIMIDE IN AQUEOUS SOLUTIONS. [Link]

  • Fischer Esterification - Chemistry Steps. [Link]

  • What is Fischer Esterification? - ChemTalk. [Link]

  • Fischer esterification reaction - BYJU'S. [Link]

  • 21.3 Nucleophilic Acyl Substitution Reactions of Carboxylic Acids - Chemistry LibreTexts. [Link]

  • Video: Nucleophilic Acyl Substitution of Carboxylic Acid Derivatives - JoVE. [Link]

Sources

overcoming poor solubility of carboxylic acid derivatives in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Overcoming Poor Solubility of Carboxylic Acid Derivatives

Topic: Strategies for solubilizing refractory carboxylic acids, amides, and salts in organic media. Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers.[1][2]

Introduction: The "Brick Dust" Challenge

Poor solubility of carboxylic acid derivatives is rarely just a "solvent problem"; it is a thermodynamic standoff between Crystal Lattice Energy and Solvation Energy .

Carboxylic acids and primary amides are notorious for forming robust intermolecular hydrogen-bonding networks (dimers and ribbons) in the solid state. To dissolve these "brick dust" compounds, the solvent must not only interact with the solute but also energetically overcome these cohesive forces. Standard solvents like Dichloromethane (DCM) or Toluene often fail because they lack the proton-donating/accepting power to disrupt these networks.

This guide provides a tiered troubleshooting approach, moving from physical solvent engineering to chemical modification, ensuring your substrate is available for reaction without compromising synthetic integrity.[1][2]

Module 1: Diagnostic Workflow

Before reaching for a larger volume of solvent, diagnose the root cause of insolubility. Is it Polarity Mismatch or Lattice Stability ?

The Dimerization Trap

Carboxylic acids exist as dimers in non-polar solvents and even in the gas phase. This effectively doubles their molecular weight and reduces their polarity, making standard "Like Dissolves Like" predictions using Hansen Solubility Parameters (HSP) inaccurate unless the hydrogen-bonding component (


) is corrected for dimerization.[1]

Diagnostic Decision Tree Use the following logic to categorize your solubility issue and select the correct strategy.

Solubility_Diagnosis Start Solubility Issue Detected CheckStruct Analyze Structure: Is it capable of H-Bonding? Start->CheckStruct HighLattice High Lattice Energy Suspected (Dimers/Aggregates) CheckStruct->HighLattice Yes (COOH, CONH2) PolarityCheck Check Melting Point (MP) CheckStruct->PolarityCheck No (Esters, Protected) SolventSwitch Strategy: H-Bond Disruption (HFIP, DMSO, Urea) HighLattice->SolventSwitch HighMP High MP (>200°C) Rigid Aromatic? PolarityCheck->HighMP High MP LowMP Low MP (<100°C) Greasy Chain? PolarityCheck->LowMP Low MP Derivatize Strategy: Lipophilic Salts (TBA+, DBU) HighMP->Derivatize CoSolvent Strategy: Binary Solvent System (DCM/MeOH, Tol/THF) LowMP->CoSolvent

Figure 1: Diagnostic logic for categorizing solubility failures based on structural features and physical properties.[1][2]

Module 2: Solvent Engineering Strategies

When single solvents fail, "Solvent Switching" targets the specific intermolecular forces holding the crystal together.

The "Magic" Solvent: Hexafluoroisopropanol (HFIP)

HFIP is a powerful tool for dissolving peptides and stubborn carboxylic acids.

  • Mechanism: HFIP is a strong hydrogen bond donor (HBD) but a poor nucleophile.[1][3] It aggressively solvates the carbonyl oxygens, breaking up carboxylic acid dimers and amide aggregates.[1]

  • Application: Use as a co-solvent (10–20% v/v) in DCM or Toluene.[1][2] It is often compatible with oxidations and Friedel-Crafts reactions where other polar solvents (like MeOH) would interfere.[1][2]

Water-Enhanced Solubility in Lewis Bases

Counter-intuitively, adding small amounts of water can drastically increase solubility in organic solvents like ketones (Acetone, MEK) or ethers (THF).[1][2]

  • Mechanism: In "dry" organic solvents, carboxylic acids remain dimerized.[1][2] Water acts as a bridge, hydrating the carboxyl group and allowing the organic solvent to solvate the hydrophobic tail.

  • Data: Adipic acid solubility in Cyclohexanone increases by >300% with the addition of 2-5% water [1].

Solvent System Recommendations
Substrate ClassPrimary IssueRecommended Solvent SystemWhy it Works
Aromatic Acids (e.g., Terephthalic)

-stacking + H-bonds
DMSO/THF (1:4) or NMP DMSO disrupts H-bonds; THF solvates aromatic rings.[1][2]
Short Peptides / Amides Aggregation (Beta-sheets)HFIP/DCM (1:9) or LiCl (5%) in DMAc HFIP/LiCl disrupts inter-chain H-bonds (chaotropic effect).[1][2]
Zwitterions (Amino Acids)Ionic LatticeTFA or Acetic Acid Protonation suppresses zwitterionic character, breaking the lattice.[1]
Highly Polar Salts (Na/K carboxylates)Insolubility in OrganicsBinary: DCM/MeOH (9:1) Methanol solvates the ion pair; DCM dissolves the organic skeleton.

Module 3: Chemical Modification (The "Trojan Horse")

If physical dissolution fails, temporarily modify the chemical structure to trick the solvent.

Protocol A: In-Situ Lipophilic Salt Formation

Transform a "brick dust" carboxylic acid into a grease-soluble salt using a lipophilic counterion.[1][2] This allows you to perform reactions in non-polar solvents like DCM or Chloroform.[1][2]

Reagents:

  • Base: Tetrabutylammonium Hydroxide (TBAOH) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1][2]

  • Solvent: DCM or Toluene.

Step-by-Step Protocol:

  • Suspension: Suspend the insoluble carboxylic acid (1.0 equiv) in DCM (concentration 0.1 – 0.5 M).

  • Addition: Add TBAOH (1.0 equiv, 1M in MeOH) or DBU (1.0 equiv) dropwise.[1][2]

  • Observation: The mixture should clarify rapidly as the lipophilic Tetrabutylammonium (TBA) or DBU-H carboxylate salt forms.

  • Reaction: Proceed with the reaction (e.g., amide coupling, esterification). The large TBA cation disrupts the crystal lattice and acts as a Phase Transfer Catalyst (PTC) [2].

  • Workup: Wash the organic layer with dilute HCl (1M) to protonate the acid (or remove DBU) and extract the product.

Protocol B: Transient Silylation ("Supersilyl" Method)

For strictly anhydrous reactions, convert the acid to a silyl ester.[1]

  • Reagent: BSA (N,O-Bis(trimethylsilyl)acetamide) or MSTFA.[1][2]

  • Procedure: Add 1.1–2.0 equiv of BSA to the suspension of acid in DCM/THF.

  • Result: The mixture becomes homogeneous as the silyl ester forms.

  • Deprotection: The silyl group falls off during the aqueous workup (mildly acidic or basic).

Module 4: Process Engineering & Screening

Use this workflow to systematically screen solvents for a new insoluble substrate.

Solvent_Screening Start Insoluble Substrate Step1 1. Try Chlorinated (DCM, CHCl3) Start->Step1 Step2 2. Add Polar Aprotic (+ 10% DMF or DMSO) Step1->Step2 Insoluble Step3 3. Add H-Bond Disruptor (+ 10% HFIP or TFE) Step2->Step3 Insoluble Step4 4. Try Acid/Base Shift (Add TEA or TFA) Step3->Step4 Insoluble Step5 5. Lipophilic Salt (TBA+ Counterion) Step4->Step5 Insoluble Success Proceed to Reaction Step5->Success Soluble

Figure 2: Systematic solvent screening protocol for organic synthesis.

Frequently Asked Questions (FAQ)

Q1: I need to use a peptide coupling agent (EDC/HATU), but my acid is insoluble in DMF. What can I do? A: Try using NMP (N-methylpyrrolidone) instead of DMF; it often has better solvency for aromatics.[1][2] Alternatively, add LiCl (5% w/v) to the DMF.[1] The lithium ions coordinate with the amide/acid oxygens, breaking intermolecular H-bonds (pseudo-chaotropic effect).

Q2: Will using HFIP interfere with my reaction? A: HFIP is slightly acidic (pKa ~9.[1][2]3) and nucleophilic enough to form esters with highly reactive acyl chlorides.[1] However, it is generally inert to standard coupling conditions.[1][2] Avoid HFIP if you are using strong bases (like NaH or LDA), as it will quench them.[1][2]

Q3: Can I use the "Lipophilic Salt" method for purification? A: Yes. If your product is soluble in organics but the starting material is not, forming the salt of the impurity can sometimes pull it into the organic phase, which is not what you want. Conversely, you can purify a carboxylic acid product by forming the DBU salt (soluble in DCM), filtering off insoluble impurities, and then washing with acid to recover the pure product.[1]

References

  • Starr, J. N., & King, C. J. (1992).[1][2] Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research, 31(11), 2572–2579.[1][2] Link

  • Miyake, Y., & Yamamura, K. (2004).[1][2] Partial phase behavior and micellar properties of tetrabutylammonium salts of fatty acids: unusual solubility in water and formation of unexpectedly small micelles.[4] Langmuir, 20(14), 5666–5668.[1][2] Link

  • Hansen, C. M. (2007).[1][2] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][2] Link

  • Colonia, J., et al. (2021).[1][2] Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation.[2] Chemical Science, 12, 1222-1234.[1][2] Link

  • Sigma-Aldrich. (2021).[1][2] Solubility Guidelines for Peptides. Link

Sources

Technical Support Center: Scale-Up Synthesis of 3-Cyclopropylisothiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-Cyclopropylisothiazole-5-carboxylic acid. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot plant or manufacturing scale. The isothiazole core is a valuable scaffold in medicinal chemistry, appearing in compounds with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties[1][2][3]. However, the scale-up of heterocyclic syntheses presents unique challenges that require careful planning and optimization to ensure efficiency, safety, and reproducibility[4].

This guide provides field-proven insights in a question-and-answer format, addressing common problems and broader questions you may encounter. We will focus on a plausible and robust synthetic route, breaking down the challenges at each stage.

Proposed Synthetic Workflow

A common and scalable approach to substituted isothiazoles involves the construction of the heterocyclic ring from acyclic precursors, followed by functional group interconversion. The following workflow is a logical pathway for the synthesis of this compound.

Synthetic_Workflow cluster_0 Stage 1: Ring Formation cluster_1 Stage 2: Hydrolysis cluster_2 Stage 3: Purification A Cyclopropyl methyl ketone + Dimethylformamide dimethyl acetal (DMF-DMA) B Enaminone Intermediate (3-(dimethylamino)-1-cyclopropylprop-2-en-1-one) A->B Condensation D Ethyl 3-Cyclopropylisothiazole-5-carboxylate B->D Cyclocondensation C Ethyl Thioglycolate + Sulfuryl Chloride (SO2Cl2) C->D E Ethyl 3-Cyclopropylisothiazole-5-carboxylate F This compound E->F Saponification (e.g., NaOH/EtOH) or Acid Hydrolysis G Crude Carboxylic Acid H Purified Product G->H Crystallization or Acid-Base Extraction

Caption: Proposed workflow for this compound synthesis.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific, practical problems that can arise during the scale-up process.

Issue 1: Low Yield and Byproduct Formation During Ring Formation (Stage 1)

Question: We are attempting the cyclocondensation to form Ethyl 3-Cyclopropylisothiazole-5-carboxylate, but our yields are consistently below 60% on a 1 kg scale, and we observe several impurities via LC-MS. What are the likely causes and solutions?

Answer: This is a common challenge when scaling up heterocyclic ring-forming reactions. The chemistry is sensitive to reaction conditions, and inefficiencies that are minor at the lab scale can become major problems at a larger scale.

Potential Causes & Solutions:

  • Inefficient Mixing and Hotspots:

    • Causality: In large reactors, inefficient stirring can lead to localized areas of high reactant concentration or temperature (hotspots), promoting side reactions.[5] The reaction to form the isothiazole ring is often exothermic.

    • Solution:

      • Ensure the reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine for good axial flow) and that the stirring speed is optimized for the reaction volume and viscosity.

      • Employ controlled, slow addition of the most reactive reagent (e.g., sulfuryl chloride) via a dosing pump to manage the exotherm.

      • Monitor the internal reaction temperature with multiple probes if possible to detect thermal gradients.

  • Purity of Starting Materials:

    • Causality: Impurities in starting materials, such as water in solvents or partially degraded reagents, can significantly impact the reaction outcome.[5] For example, residual moisture can react with sulfuryl chloride, reducing its effective concentration and generating corrosive HCl.

    • Solution:

      • Use high-purity, anhydrous solvents.

      • Test all raw materials for identity and purity before charging them to the reactor.

      • If using sulfuryl chloride, consider titrating it before use or using a freshly opened bottle.

  • Suboptimal Reaction Temperature:

    • Causality: Temperature control is critical.[5] Too low a temperature may result in an impractically slow reaction, while too high a temperature can lead to decomposition of the enaminone intermediate or the desired product.

    • Solution:

      • Conduct small-scale optimization studies (Design of Experiments, DoE) to identify the optimal temperature range.

      • On scale, use a reactor with a reliable heating/cooling jacket and ensure the heat transfer fluid is circulating effectively.

ParameterLab Scale (1-10g)Pilot Scale (1-10kg)Recommended Action
Reagent Addition Manual, via pipetteDosing pumpImplement controlled addition over 1-2 hours.
Temperature Control Oil bathReactor jacketProfile jacket temperature vs. internal temperature.
Mixing Magnetic stir barOverhead mechanical stirrerModel or visually confirm adequate mixing.
Atmosphere Often open to airNitrogen blanketMaintain an inert atmosphere to prevent side reactions with moisture/oxygen.
Caption: Comparison of critical parameters between lab and pilot scale.
Issue 2: Incomplete or Messy Saponification (Stage 2)

Question: During the saponification of the ethyl ester to the final carboxylic acid, we are seeing incomplete conversion even after extended reaction times. When we try to force the reaction with more heat, we see an increase in impurities. How can we improve this step?

Answer: Ester hydrolysis, while seemingly straightforward, can be problematic on a large scale, especially with sterically hindered or electron-rich heterocyclic systems.

Potential Causes & Solutions:

  • Phase Separation/Solubility Issues:

    • Causality: As the reaction proceeds, the starting ethyl ester (organic-soluble) is converted to the sodium carboxylate salt (aqueous-soluble). This can create a biphasic mixture, slowing the reaction as the remaining ester has limited contact with the aqueous base.

    • Solution:

      • Add a Co-solvent: Use a water-miscible co-solvent like tetrahydrofuran (THF) or methanol to create a homogeneous reaction mixture.

      • Phase-Transfer Catalyst (PTC): For biphasic systems, a PTC like tetrabutylammonium bromide (TBAB) can be used to shuttle the hydroxide ion into the organic phase. This often allows for milder conditions and faster reaction times.

  • Product Instability at High pH/Temperature:

    • Causality: The isothiazole ring can be susceptible to cleavage or degradation under harsh basic conditions, especially at elevated temperatures.[5] This leads to the formation of impurities.

    • Solution:

      • Milder Base: Consider using a milder base such as lithium hydroxide (LiOH), which is often effective at lower temperatures.

      • Alternative Hydrolysis Method: A recently reported method for a similar isothiazole system uses sodium nitrite (NaNO2) in trifluoroacetic acid (TFA) at low temperatures.[2] This avoids strong base and was shown to give excellent yields (95-99%) for the conversion of an isothiazole-5-carboxamide to the carboxylic acid.[2] While your substrate is an ester, this pathway highlights that non-traditional methods can be highly effective and are worth investigating for sensitive substrates.

Troubleshooting_Hydrolysis start Incomplete Hydrolysis? check_homogeneity Is the reaction mixture homogeneous? start->check_homogeneity add_cosolvent Action: Add THF or MeOH as a co-solvent. check_homogeneity->add_cosolvent No check_temp Is the reaction temperature > 60°C? check_homogeneity->check_temp Yes success Problem Solved add_cosolvent->success lower_temp Action: Lower temperature and use a milder base (e.g., LiOH). check_temp->lower_temp No consider_alt Action: Investigate alternative methods (e.g., TFA/NaNO2). check_temp->consider_alt Yes lower_temp->success consider_alt->success

Caption: Decision tree for troubleshooting the ester hydrolysis step.

Issue 3: Purification and Isolation Challenges (Stage 3)

Question: Our final product, this compound, is difficult to purify. It tends to oil out during crystallization and retains residual solvents. What is a robust purification strategy for scale-up?

Answer: The purification of polar, functionalized molecules like carboxylic acids requires a well-designed strategy that avoids common pitfalls like emulsion formation and poor crystal form.[6]

Potential Causes & Solutions:

  • Poor Crystal Form/Oiling Out:

    • Causality: The product may have a low melting point or be forming a eutectic mixture with impurities or the solvent. Carboxylic acids are also prone to pH-dependent solubility issues.[6]

    • Solution:

      • Acid-Base Extraction: This is a classic and highly effective method for purifying carboxylic acids.[7]

        • Dissolve the crude product in a suitable organic solvent (e.g., methyl tert-butyl ether, MTBE).

        • Extract with an aqueous base (e.g., sodium bicarbonate solution) to convert the acid to its water-soluble salt. Organic impurities will remain in the MTBE layer.

        • Separate the aqueous layer, wash it with fresh MTBE to remove any remaining neutral impurities.

        • Slowly acidify the aqueous layer with dilute HCl or citric acid to precipitate the pure carboxylic acid. Monitor the pH carefully.

        • Filter, wash the solid with cold water, and dry thoroughly under vacuum.

  • Residual Solvents:

    • Causality: If the product has a tendency to trap solvent within its crystal lattice, standard drying may be insufficient.

    • Solution:

      • Solvent Selection: Choose a crystallization solvent from which the product crystallizes well and is not easily trapped. A solvent screen is highly recommended.

      • Anti-Solvent Crystallization: Dissolve the product in a good solvent (e.g., ethanol) and then slowly add an anti-solvent (e.g., water or heptane) to induce crystallization. This often produces cleaner, more easily dried crystals.

      • Drying Conditions: Ensure the drying temperature is appropriate (well below the melting point) and that a good vacuum is maintained. A nitrogen sweep can also help carry away residual solvent vapors.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis? A1: Several key safety issues must be addressed:

  • Flammable Solvents: Many organic solvents used (e.g., THF, toluene, ethanol) are flammable.[8] All equipment must be properly grounded to prevent static discharge, and spark-proof tools should be used.[9]

  • Corrosive Reagents: Reagents like sulfuryl chloride and trifluoroacetic acid are highly corrosive and react violently with water. Use appropriate personal protective equipment (PPE), and ensure emergency showers and eyewash stations are accessible.[9]

  • Exothermic Reactions: The ring-formation step can be significantly exothermic. A thorough thermal hazard assessment (e.g., using reaction calorimetry) is essential before scaling up to understand the potential for thermal runaway.

  • Toxicity: Isothiazole derivatives can be toxic.[1] Handle the final product and intermediates in well-ventilated areas or contained systems to minimize exposure.

Q2: Can we avoid using chromatography for purification on a large scale? A2: Yes, and you absolutely should. Column chromatography is generally not economically or practically viable for large-scale production. The acid-base extraction and crystallization methods described in "Issue 3" are the preferred industrial methods for purifying carboxylic acids and are designed to replace chromatography.[7]

Q3: How do we monitor the reaction progress effectively in a large reactor? A3: In-process controls (IPCs) are critical for scale-up. While TLC is useful in the lab, it is not practical for sampling from a large, enclosed reactor.

  • HPLC/UPLC: This is the most common and reliable method. Develop a rapid HPLC method (<10 minutes) to monitor the disappearance of starting materials and the appearance of the product.

  • Process Analytical Technology (PAT): For more advanced control, consider using in-situ probes. For example, an in-situ FTIR probe can track the concentration of key functional groups (like the ester carbonyl) in real-time without the need for sampling.

Q4: We are considering converting the final carboxylic acid to an ester for a subsequent reaction. What is a scalable esterification method? A4: For large-scale esterification, simple Fischer esterification (reacting the acid with an alcohol like methanol or ethanol with a strong acid catalyst like sulfuric acid) is often the most cost-effective method. However, it involves removing water to drive the equilibrium. An alternative is to use dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP), which is a very mild and efficient method, though it produces dicyclohexylurea as a solid byproduct that must be filtered off.[10] The choice depends on the cost, scale, and sensitivity of your molecule.

References

  • Ivanova, Y. et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 202312146. Available at: [Link]

  • American Chemical Society. (n.d.). Tale of two heterocycles: Stories from pre-clinical scale up. Available at: [Link]

  • Zhang, Y., et al. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances. Available at: [Link]

  • Medwin Publishers. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Available at: [Link]

  • ACS Publications. (2025). Transfer Learning for Heterocycle Retrosynthesis. Journal of Chemical Information and Modeling. Available at: [Link]

  • Singh, P. et al. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. Books.
  • RSC Publishing. (2024). Green advancements towards the electrochemical synthesis of heterocycles. Available at: [Link]

  • ResearchGate. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Available at: [Link]

  • Bentham Science. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available at: [Link]

  • MDPI. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank. Available at: [Link]

  • ResearchGate. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available at: [Link]

  • Sun, N. B., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry. Available at: [Link]

  • Google Patents. (n.d.). Processes for the preparation of cyclopropyl carboxylic acid derivatives and intermediates provided by these processes.
  • Mittal, R., et al. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. Scientific Reports. Available at: [Link]

  • Google Patents. (n.d.). Process for purification of carboxylic acids.
  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Available at: [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Available at: [Link]

  • Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of substituted cyclopropyl carboxylic acid-(alpha-cyano-3-phenoxy-benzyl) esters.
  • Organic Syntheses. (n.d.). Palladium-Catalyzed Carbonylative Amidation of 5-Bromopyrimidine. Available at: [Link]

  • PubMed. (n.d.). Synthesis and biological properties of derivatives of 3-methyl-5-aminoisothiazolo-4-carboxylic acid. Available at: [Link]

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Technical Support Center: Mitigating Spontaneous Decarboxylation of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the stability of carboxylic acids during analytical workflows. Spontaneous decarboxylation—the loss of a carboxyl group as carbon dioxide (CO₂)—is a critical issue that can lead to inaccurate quantification, analyte misidentification, and compromised data integrity.

This document provides in-depth, field-proven insights into why decarboxylation occurs and presents robust, validated strategies to mitigate it. We will move beyond simple procedural lists to explain the fundamental chemical principles, empowering you to troubleshoot effectively and ensure the accuracy and reliability of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding spontaneous decarboxylation.

Q1: What is spontaneous decarboxylation and why is it a major problem in analysis?

A: Spontaneous decarboxylation is a chemical reaction in which a carboxylic acid group (-COOH) is eliminated from a molecule, releasing carbon dioxide (CO₂). This process is problematic in analytical chemistry because it converts the target analyte into a different chemical entity, leading to a significant underestimation of its true concentration or its complete misidentification. This degradation can occur at various stages, including sample storage, preparation, and instrumental analysis, particularly under thermal stress as in a Gas Chromatography (GC) inlet.

Q2: Which types of carboxylic acids are most susceptible to decarboxylation?

A: While most simple carboxylic acids are relatively stable, certain structural features make a molecule highly prone to decarboxylation. The most common susceptible classes include:

  • β-Keto Acids: These compounds have a ketone group at the beta-position (two carbons away) relative to the carboxylic acid. This structure can form a stable, cyclic six-membered transition state that facilitates the loss of CO₂, often requiring only mild heat (50-150°C) or sometimes occurring at room temperature.

  • Malonic Acid Derivatives: Similar to β-keto acids, these molecules have a second carboxyl group at the beta-position, which stabilizes the transition state for decarboxylation.

  • Carboxylic Acids with Electron-Withdrawing Groups: Groups at the α-carbon that can stabilize a negative charge (a carbanion intermediate) will facilitate decarboxylation.

Q3: What are the typical signs of decarboxylation in my analytical data?

A: The tell-tale signs of on-column or in-source decarboxylation include:

  • Poor Reproducibility: Inconsistent peak areas for your analyte across multiple injections.

  • Low Analyte Signal or Missing Peak: The concentration of your target acid appears much lower than expected, or the peak is absent entirely.

  • Appearance of an Unexpected Peak: You may observe a new, unidentified peak in your chromatogram that corresponds to the decarboxylated product.

  • Peak Tailing or Fronting: While not exclusive to decarboxylation, poor peak shape can indicate on-column degradation or interaction with active sites, which can be exacerbated by the conditions that also cause decarboxylation.

  • Non-Linear Calibration Curves: The calibration curve may become non-linear, especially at higher concentrations, as the degradation is not always a zero-order process.

Part 2: Troubleshooting Guides for Decarboxylation Issues

This section provides a structured, problem-based approach to diagnosing and resolving decarboxylation during your analysis.

Issue 1: My analyte peak area is inconsistent and significantly lower than expected.

This is a classic symptom of analyte degradation. The loss is likely occurring either in the sample vial (e.g., in the autosampler) or during the injection and separation process.

Below is a decision-making workflow to systematically identify and resolve the source of analyte loss.

G start Problem: Inconsistent/Low Peak Area for Carboxylic Acid check_storage Step 1: Evaluate Sample Storage & Handling start->check_storage storage_ok Is sample stored at low temp (-80°C) and pH-controlled? check_storage->storage_ok action_storage Action: Re-prepare samples. Store at -80°C. Use a buffered solution (neutral to slightly alkaline). Analyze immediately after preparation. storage_ok->action_storage No check_instrument Step 2: Assess Analytical Method Conditions storage_ok->check_instrument Yes deriv Step 3: Implement Chemical Derivatization Protocol action_storage->deriv is_gc Are you using GC-MS? check_instrument->is_gc action_gc High inlet temp is the likely cause. Action: Lower inlet temperature. If not possible, proceed to chemical derivatization. is_gc->action_gc Yes check_lc Are you using LC-MS? is_gc->check_lc No action_gc->deriv action_lc Action: Check mobile phase pH. Ensure it keeps the acid in its deprotonated (carboxylate) form. Consider a lower-temperature column oven. check_lc->action_lc Yes action_lc->deriv

Caption: Troubleshooting workflow for low/inconsistent analyte signals.

  • Temperature: Thermal energy is the primary driver of decarboxylation. Storing samples, especially sensitive ones like β-keto acids, at -80°C dramatically slows degradation kinetics. For GC analysis, the high temperature of the injection port (often >250°C) is a major cause of on-column decarboxylation.

  • pH: The stability of a carboxylic acid is highly pH-dependent. In its protonated form (R-COOH), the molecule is more susceptible to decarboxylation. By maintaining a neutral to slightly alkaline pH, the acid exists as its conjugate base (R-COO⁻), which is significantly more stable. Acidic conditions promote the protonated form and accelerate degradation.

  • Chemical Derivatization: This is the most robust solution when temperature and pH control are insufficient. Derivatization converts the problematic -COOH group into a more stable and volatile functional group, such as an ester or a silyl ester, effectively preventing decarboxylation.

Issue 2: I see a new, unidentified peak that grows as my analyte peak shrinks.

This strongly suggests that the new peak is the decarboxylated product. To confirm this:

  • Analyze the Mass Spectrum: If using mass spectrometry, examine the mass spectrum of the new peak. The molecular ion should correspond to the molecular weight of your original analyte minus the mass of CO₂ (44 Da).

  • Run a Standard (if available): If a chemical standard of the suspected decarboxylated product is available, inject it under the same conditions to confirm its retention time and mass spectrum match the unknown peak.

Part 3: In-Depth Mitigation Strategies & Protocols
Strategy 1: Optimizing Sample Handling and Analytical Conditions

Before resorting to chemical modification, always optimize the physical and environmental parameters of your workflow.

ParameterRecommended Action & RationaleApplicable To
Storage Temperature Store all stock solutions, intermediates, and final samples at -80°C . Rationale: Reduces thermal energy, slowing the reaction rate of decarboxylation significantly.All Workflows
Sample pH Maintain sample pH in the neutral to slightly alkaline range (pH 7-8) using a suitable buffer. Rationale: Keeps the carboxylic acid in its deprotonated (carboxylate) form, which is electronically more stable and less prone to decarboxylation.LC-MS, Sample Prep
GC Inlet Temperature Use the lowest possible injector temperature that still allows for efficient volatilization of the analyte. Rationale: This is the most common site of thermally-induced decarboxylation in GC analysis.GC-MS
LC Column Temperature If analyte degradation is suspected, run the column at ambient temperature or use a cooled column oven . Rationale: While less extreme than a GC inlet, elevated column temperatures can still degrade highly labile compounds over the course of the chromatographic run.LC-MS
Autosampler Temperature Use a cooled autosampler tray (e.g., 4°C) . Rationale: Prevents degradation of the analyte while it sits in the queue awaiting injection.All Workflows
Strategy 2: Chemical Derivatization (The Definitive Solution)

When optimization is not enough, derivatization is the most effective method to ensure analyte stability, particularly for GC-MS analysis. The process converts the polar, active -COOH group into a stable, non-polar, and more volatile derivative.

Silylation is a common and highly effective derivatization technique for carboxylic acids. It replaces the active hydrogen on the carboxyl group with a trimethylsilyl (TMS) group.

G cluster_0 Silylation Reaction struct1 R-COOH (Carboxylic Acid) plus1 + struct2 BSTFA (Silylating Agent) arrow1 Heat (e.g., 75°C) struct3 R-COOSi(CH₃)₃ (TMS Ester - Stable & Volatile) plus2 + struct4 Byproducts (Volatile)

Caption: General workflow for silylation derivatization.

Experimental Protocol: Silylation of Carboxylic Acids for GC-MS Analysis

This protocol describes a robust method for derivatizing carboxylic acids using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a widely used silylating agent.

Materials:

  • Dried sample containing the carboxylic acid analyte (0.1-1 mg).

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), potentially with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dimethylformamide).

  • 2 mL reaction vials with PTFE-lined caps.

  • Heating block or oven.

  • Inert gas (Nitrogen or Argon).

Procedure:

  • Sample Preparation (Critical Step):

    • Place the accurately weighed sample (0.1-1 mg) into a clean, dry 2 mL reaction vial.

    • If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of inert gas. Moisture is detrimental to silylation reactions as it will consume the reagent.

  • Reagent Addition:

    • Add 100 µL of the anhydrous solvent to dissolve the sample residue.

    • Add 100 µL of BSTFA (or BSTFA + 1% TMCS) to the vial. The reagent should be in excess to ensure the reaction goes to completion.

  • Reaction:

    • Tightly cap the vial.

    • Heat the vial at 60-75°C for 30-60 minutes using a heating block. Reaction time and temperature may need optimization depending on the specific acid, especially for sterically hindered compounds.

  • Cooling and Analysis:

    • Allow the vial to cool to room temperature.

    • The sample is now ready for direct injection into the GC-MS system. Do not add water or aqueous solutions to the derivatized sample.

  • GC-MS Parameters:

    • Injector: Use a temperature appropriate for the TMS-ester derivative, which is typically more volatile than the parent acid.

    • Column: A non-polar or medium-polarity capillary column is generally suitable.

    • Note: Avoid columns with active hydrogen groups (e.g., polyethylene glycol phases) as they can react with the TMS derivatives.

References
  • Chemistry Stack Exchange. (2017, December 27). What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)? Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 12). Decarboxylation Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]

  • Persee General. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Retrieved from [Link]

  • D'Apolito, O., et al. (2025, March 5). Incomplete Decarboxylation of Acidic Cannabinoids in GC-MS Leads to Underestimation of the Total Cannabinoid Content in Cannabis Oils Without Derivatization. PMC. Retrieved from [Link]

  • Mulloor, J., Wilson, W. B., & Sander, L. C. (2025, May 22). New perspectives on THCA decarboxylation and accurate GC–MS quantitation of Total THC in Cannabis using analyte protectants. NIST. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Smart, K.-A., et al. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? PMC. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Beta-keto acids are unusually unstable and will lose the carboxylate group under certain... Retrieved from [Link]

Technical Support Center: Optimizing Photoredox Catalysis for Cyclopropane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to advancing your research in photoredox-catalyzed cyclopropane synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricacies of these powerful reactions. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions, all grounded in established scientific principles and practical, field-proven insights. Our goal is to empower you to overcome common experimental hurdles and unlock the full potential of this innovative synthetic methodology.

Cyclopropanes are highly valuable structural motifs in medicinal chemistry and organic synthesis due to their unique conformational properties and inherent ring strain, which makes them key components in numerous pharmaceutical agents.[1] Traditional methods for their synthesis often rely on the use of hazardous reagents like diazo compounds.[1] The advent of photoredox catalysis has provided a milder, safer, and more versatile approach to constructing these strained ring systems.[1][2][3][4] This guide will help you navigate the common challenges associated with this cutting-edge technique.

Troubleshooting Guide

This section addresses specific issues you might encounter during your photoredox cyclopropanation experiments. The question-and-answer format is designed to provide direct and actionable solutions.

Issue 1: Low to No Product Yield

Q: My reaction is showing very low conversion of starting materials to the desired cyclopropane product. What are the likely causes and how can I improve the yield?

A: Low or no product yield is a common initial hurdle. A systematic approach to troubleshooting is crucial. Let's break down the potential culprits:

1. Catalyst and Reagent Integrity:

  • Photocatalyst Selection and Activity: The choice of photocatalyst is critical. While numerous photocatalysts can be effective, their performance is highly substrate-dependent.[1]

    • Troubleshooting Step: If using a common catalyst like 4CzIPN, [Ir(dFCF₃ppy)₂(bpy)]PF₆, or [Ir(ppy)₃] with poor results, consider screening a panel of catalysts with varying redox potentials.[1] Ensure the catalyst has not degraded. Store photocatalysts protected from light and moisture.

  • Reagent Purity and Stability: The purity of your alkene, carbene precursor (or its synthetic equivalent), and any additives is paramount.

    • Troubleshooting Step: Purify starting materials if their purity is questionable. For instance, if using active methylene compounds, ensure they are free of acidic impurities that could quench the excited state of the photocatalyst.

2. Reaction Conditions:

  • Light Source and Intensity: The wavelength and intensity of the light source must be appropriate for the chosen photocatalyst. Insufficient light penetration can be an issue in larger-scale or concentrated reactions.

    • Troubleshooting Step: Verify that your light source's emission spectrum overlaps with the absorption spectrum of your photocatalyst. For instance, blue LEDs are commonly used for catalysts like 4CzIPN.[1] Ensure the reaction vessel is positioned to receive uniform irradiation.

  • Solvent Choice: The solvent can significantly impact reaction efficiency. Polar aprotic solvents like DMF and DMSO are often effective, but optimization may be necessary.[1][5]

    • Troubleshooting Step: A solvent screen is highly recommended. Solvents like acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are good starting points.[1][4]

  • Oxygen and Atmosphere: Many photoredox reactions are sensitive to oxygen. While some newer methods intentionally use oxygen as a component, most require an inert atmosphere to prevent quenching of radical intermediates or the excited photocatalyst.[1]

    • Troubleshooting Step: Unless the protocol specifies otherwise, thoroughly degas your reaction mixture (e.g., via freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen) and maintain an inert atmosphere throughout the reaction.[4] Conversely, for reactions requiring O₂, ensure a consistent supply, for instance, from an oxygen balloon.[1]

3. Mechanistic Hurdles:

  • Radical-Polar Crossover Inefficiency: Many photoredox cyclopropanations proceed through a radical-polar crossover mechanism.[2][4] If the single-electron transfer (SET) steps are not efficient, the reaction will falter.

    • Troubleshooting Step: The addition of a co-catalyst or additive can facilitate key steps. For example, some methods benefit from the presence of an iodine source like molecular iodine (I₂) or cyclohexyl iodide (cHex-I).[1]

Issue 2: Formation of Undesired Side Products

Q: I am observing significant formation of side products, such as dimers of my starting materials or ring-opened products. How can I suppress these competing reaction pathways?

A: The formation of side products points to competing reaction pathways that are kinetically or thermodynamically favored under your current conditions.

  • Dimerization of Radicals: The formation of dimeric byproducts is a strong indication that the desired radical addition to the alkene is slower than radical-radical coupling.[1]

    • Troubleshooting Step: Lowering the concentration of the radical precursor relative to the alkene can favor the intermolecular reaction. This can be achieved by slow addition of the radical precursor using a syringe pump.

  • Ring-Opening of Cyclopropane Product: The inherent strain of the cyclopropane ring can make it susceptible to ring-opening under certain conditions, especially if the product contains activating groups.[6][7]

    • Troubleshooting Step: Monitor the reaction progress carefully and stop the reaction once the starting materials are consumed to prevent product degradation. Lowering the reaction temperature may also help to minimize ring-opening.

  • Polymerization of Alkene: Electron-deficient alkenes can be prone to polymerization.

    • Troubleshooting Step: Similar to suppressing dimerization, using a lower concentration of the alkene or adding it slowly to the reaction mixture can mitigate polymerization.

Issue 3: Poor Diastereoselectivity

Q: My reaction produces a mixture of diastereomers. How can I improve the stereochemical control of the cyclopropanation?

A: Achieving high diastereoselectivity is a common challenge, particularly when creating multiple stereocenters.

  • Steric and Electronic Control: The diastereoselectivity is often governed by steric interactions in the transition state of the ring-closing step.

    • Troubleshooting Step: Modifying the steric bulk of the substituents on either the alkene or the carbene precursor can influence the preferred transition state geometry. For some systems, the use of a chiral auxiliary can direct the stereochemical outcome.[8][9]

  • Catalyst Control: The choice of catalyst can also play a role in diastereoselectivity.

    • Troubleshooting Step: Screening different photocatalysts, or in some cases, using a dual catalytic system with a chiral Lewis acid, may improve diastereocontrol.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for photoredox-catalyzed cyclopropanation?

A1: While specific mechanisms can vary, a common pathway is the radical-polar crossover cyclization (RPCC).[2][4] The general steps are:

  • Photoexcitation: The photocatalyst (PC) absorbs light and is excited to a higher energy state (PC*).

  • Single-Electron Transfer (SET): The excited photocatalyst engages in a single-electron transfer with a reaction component. This can be either oxidative or reductive quenching.

  • Radical Formation and Addition: A radical species is generated, which then adds to the alkene to form a new radical intermediate.

  • Radical-Polar Crossover: The resulting radical is then converted to an anion through another SET event.

  • Ring Closure: The anion undergoes an intramolecular nucleophilic attack (a 3-exo-tet cyclization) to form the cyclopropane ring and expel a leaving group.[2][4]

Data and Protocols

Table 1: Recommended Starting Conditions for Catalyst and Solvent Screening
PhotocatalystLoading (mol%)Recommended Solvent(s)Light Source
4CzIPN1-5DMF, DMSO, MeCNBlue LEDs (~450 nm)
[Ir(ppy)₃]1-2DMF, MeCNBlue or White LEDs
Eosin Y2-5DMF, DMSOGreen LEDs (~520 nm)

Note: These are general starting points. Optimal conditions will be substrate-dependent.[1]

General Experimental Protocol for Photoredox Cyclopropanation

This protocol is a general guideline and should be adapted based on the specific literature procedure you are following.

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the alkene (1.0 equiv.), the carbene precursor or its equivalent, the photocatalyst (e.g., 4CzIPN, 2 mol%), and any additives or co-catalysts.

  • Solvent Addition and Degassing: Add the chosen solvent (e.g., DMF, to make a 0.1 M solution). Seal the vessel and degas the mixture by sparging with argon or nitrogen for 15-20 minutes, or by three freeze-pump-thaw cycles.

  • Initiation of Reaction: Place the reaction vessel in front of the appropriate light source (e.g., blue LEDs) and begin vigorous stirring. Maintain a consistent temperature, often room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS at regular intervals.

  • Work-up and Purification: Once the reaction is complete, quench the reaction if necessary (e.g., by adding a radical scavenger or exposing to air). Concentrate the mixture under reduced pressure and purify the crude product by flash column chromatography.

Visualizing the Process
General Catalytic Cycle

Photoredox Cyclopropanation Cycle PC PC PC_excited PC* PC->PC_excited Light (hν) PC_oxidized PC+ PC_excited->PC_oxidized SET with A PC_reduced PC- PC_excited->PC_reduced SET with C PC_oxidized->PC SET with B Radical_Intermediate Radical_Intermediate PC_oxidized->Radical_Intermediate PC_reduced->PC SET with D Anionic_Intermediate Anionic_Intermediate PC_reduced->Anionic_Intermediate Alkene Alkene Precursor Precursor Precursor->Radical_Intermediate Radical Formation Radical_Intermediate->Anionic_Intermediate Radical-Polar Crossover Product Cyclopropane Anionic_Intermediate->Product Ring Closure

Caption: A generalized photoredox catalytic cycle for cyclopropane synthesis.

Troubleshooting Flowchart

Troubleshooting Flowchart start Low/No Yield check_catalyst Check Catalyst & Reagent Purity/Activity start->check_catalyst optimize_conditions Optimize Reaction Conditions (Solvent, Light, Temp.) check_catalyst->optimize_conditions If reagents are pure check_atmosphere Ensure Inert Atmosphere (or O₂ if required) optimize_conditions->check_atmosphere If still low yield consider_additives Consider Additives/ Co-catalysts check_atmosphere->consider_additives If conditions optimized success Improved Yield consider_additives->success If effective

Caption: A flowchart for troubleshooting low-yield photoredox cyclopropanation reactions.

References

  • Poudel, D., et al. (2023). A New Photoredox-Catalyzed Intermolecular Cyclopropanation Reaction. Science. Available at: [Link]

  • Xie, H., Zhang, Y., & Breit, B. (2025). Photoredox-catalyzed cyclopropanation of allenes towards vinyl-cyclopropanes. Chemical Science. Available at: [Link]

  • Phelan, J. P., et al. (2018). Redox-Neutral Photocatalytic Cyclopropanation via Radical/Polar Crossover. Journal of the American Chemical Society. Available at: [Link]

  • Xie, H., Zhang, Y., & Breit, B. (2025). Photoredox-catalyzed cyclopropanation of allenes towards vinyl-cyclopropanes. PMC. Available at: [Link]

  • Wang, H., et al. (2022). Photoredox-catalyzed C–C bond cleavage of cyclopropanes for the formation of C(sp3)–heteroatom bonds. Nature Communications. Available at: [Link]

  • Sivanandan, S. T., & Krishna, R. B. (2025). Visible‐Light‐Mediated Ring‐Opening Reactions of Cyclopropanes. European Journal of Organic Chemistry. Available at: [Link]

  • Phelan, J. P., et al. (2018). Redox-Neutral Photocatalytic Cyclopropanation via Radical/Polar Crossover. PMC. Available at: [Link]

  • Chén, J., et al. (2025). Switchable Divergent Synthesis of Cyclopropane Scaffolds Enabled by Photoredox Catalytic Cascade. Organic Letters. Available at: [Link]

  • Sivanandan, S. T., & Krishna, R. B. (2025). Photocatalysts employed in ring‐opening reactions of cyclopropanes. ResearchGate. Available at: [Link]

  • Gao, F., Wang, T., & Yan, X. (2024). Cooperative photoredox and N-heterocyclic carbene-catalyzed formal C–H acylation of cyclopropanes via a deconstruction–reconstruction strategy. Chemical Science. Available at: [Link]

  • Lebel, H., Marcoux, J.-F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews. Available at: [Link]

  • Various Authors. (2024). Synthesis of cyclopropanes. Organic Chemistry Portal. Available at: [Link]

  • Herraiz, A. G., & Suero, M. G. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. Available at: [Link]

Sources

addressing poor ionization efficiency of carboxylic acids in mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for addressing the challenges associated with the mass spectrometry analysis of carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter issues with poor ionization efficiency and sensitivity for this important class of molecules. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these common analytical hurdles.

Introduction: The Challenge of Ionizing Carboxylic Acids

Carboxylic acids are a ubiquitous class of compounds, playing critical roles in biochemistry, pharmacology, and industrial chemistry. However, their analysis by mass spectrometry (MS), particularly with electrospray ionization (ESI), can be challenging. Their acidic nature makes them ideal candidates for negative ion mode analysis, forming [M-H]⁻ ions.[1][2][3] Yet, researchers often experience low sensitivity due to several factors, including poor ionization efficiency and matrix effects.[4][5] This guide provides a comprehensive overview of the underlying principles and practical solutions to enhance the ionization and detection of carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: Why is the signal for my carboxylic acid so low in negative ion ESI-MS?

A1: Several factors can contribute to low signal intensity for carboxylic acids in negative ion mode:

  • Mobile Phase Composition: Acidic mobile phase additives like formic or acetic acid, commonly used for good reversed-phase chromatography, can suppress the ionization of carboxylic acids.[6][7][8] In an acidic environment, the carboxylic acid exists predominantly in its protonated, neutral form, which is not readily detected in negative ion mode.

  • Ion Suppression: Components of the sample matrix co-eluting with your analyte can compete for ionization, leading to a decreased signal for the analyte of interest.[5][9]

  • Inherent Ionization Efficiency: Not all carboxylic acids ionize with the same efficiency. Factors like the gas-phase acidity of the molecule can influence how readily it forms an [M-H]⁻ ion.[10]

  • Instrumental Parameters: Suboptimal source conditions, such as source temperature, capillary voltage, and gas flows, can significantly impact ionization and ion transmission.[9][11]

Q2: Should I use positive or negative ion mode for my carboxylic acid analysis?

A2: While negative ion mode is the natural choice for acidic molecules like carboxylic acids due to their ability to deprotonate to [M-H]⁻, it's not always the most sensitive approach.[1][2][12]

  • Negative Ion Mode ([M-H]⁻): This is the most direct method. However, as mentioned, it can be susceptible to suppression by acidic mobile phases.[6][8] To enhance ionization in negative mode, consider using a basic mobile phase additive like ammonium hydroxide, though this may compromise chromatographic peak shape on standard C18 columns.[3][7]

  • Positive Ion Mode ([M+H]⁺ or Adducts): Surprisingly, positive ion mode can sometimes offer better sensitivity, especially if the instrument is biased towards positive ion detection.[12] In this mode, you would look for protonated molecules [M+H]⁺ (less common for acids without a basic functional group) or adducts with cations like sodium [M+Na]⁺, potassium [M+K]⁺, or ammonium [M+NH₄]⁺.[2][11] The formation of adducts can be promoted by adding small amounts of the corresponding salts to the mobile phase.

  • Positive Ion Mode after Derivatization: This is often the most effective strategy for achieving high sensitivity. By chemically modifying the carboxylic acid group, you can introduce a functionality that is readily ionized in positive mode.[6][13][14]

Q3: What are the best mobile phase additives for LC-MS of carboxylic acids?

A3: The choice of mobile phase additive is a critical balancing act between chromatographic performance and MS sensitivity.

AdditiveTypical ConcentrationProsCons
Formic Acid 0.05 - 0.2%Good for reversed-phase chromatography peak shape.[7]Suppresses negative ion mode ESI.[6][15]
Acetic Acid ~0.3%Milder acid than formic acid, can be a compromise.[7]Still suppresses negative ion mode ESI.[8]
Ammonium Hydroxide ~0.3%Enhances deprotonation for better negative ion mode sensitivity.[3][7]Can lead to poor peak shape for acidic compounds on reversed-phase columns.
Ammonium Acetate up to 0.1 MVolatile buffer that can be used in both positive and negative modes.[7]May not provide sufficient acidity for good chromatography of all analytes.
Trifluoroacetic Acid (TFA) <0.05%Excellent for peptide and protein chromatography.Strong ion-pairing agent that severely suppresses MS ionization.[16][17] Generally to be avoided for MS applications.

Expert Tip: For negative ion mode analysis, if acidic conditions are necessary for chromatography, consider post-column infusion of a basic solution to raise the pH just before the ESI source. This can improve ionization without sacrificing separation quality.[18]

Q4: How can I improve the sensitivity of my MALDI-MS analysis for carboxylic acids?

A4: Matrix-Assisted Laser Desorption/Ionization (MALDI) analysis of small molecules like carboxylic acids can be challenging due to matrix-related background ions in the low mass range.[19]

  • Matrix Selection: The choice of matrix is crucial. For negative ion mode, matrices that can efficiently accept a proton from the analyte are preferred. 9-aminoacridine (9-AA) is a commonly used matrix for the analysis of acidic compounds.[19] Recent studies have also shown that deprotonating matrices like 4-dimethylaminobenzaldehyde (DMABA) can provide excellent results for carboxylic acids in negative ion mode.[20]

  • Positive vs. Negative Mode: Direct analysis of carboxylic acids in positive ion mode MALDI is often difficult due to their low ionization efficiency.[20] Negative ion mode is generally more successful for underivatized acids.[20]

In-Depth Troubleshooting Guides

Issue 1: Poor Peak Shape and Low Sensitivity in Negative Ion Mode LC-ESI-MS

This is a classic problem arising from the conflicting requirements of reversed-phase chromatography and electrospray ionization for acidic analytes.

Root Cause Analysis Workflow

Start Poor Peak Shape & Low Sensitivity CheckMobilePhase Check Mobile Phase Composition Start->CheckMobilePhase CheckColumn Evaluate Column Chemistry Start->CheckColumn CheckSource Optimize MS Source Parameters Start->CheckSource AcidicMP Is Mobile Phase Acidic? (e.g., Formic Acid) CheckMobilePhase->AcidicMP HILIC Consider HILIC Chromatography CheckColumn->HILIC Tune Systematic Tuning of Voltages & Gas Flows CheckSource->Tune PostColumn Implement Post-Column Base Addition AcidicMP->PostColumn Yes Derivatization Consider Derivatization (Charge Reversal) AcidicMP->Derivatization Yes IonPairing Explore Ion-Pairing Chromatography AcidicMP->IonPairing Yes Start Start: Sample Containing Carboxylic Acid Derivatization Derivatization Reaction: - Select Reagent - Optimize Conditions (Temp, Time, pH) Start->Derivatization Quench Quench Excess Reagent Derivatization->Quench Cleanup Sample Cleanup (e.g., SPE, LLE) Quench->Cleanup Analysis LC-MS/MS Analysis (Positive Ion Mode) Cleanup->Analysis

Sources

avoiding common pitfalls in carboxylic acid derivative reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Troubleshooting & Optimization of Acyl Substitution Workflows

Welcome to the Advanced Support Hub

You have reached the Tier 3 technical desk. This guide is not a textbook introduction; it is a troubleshooting manual designed for researchers encountering specific failure modes in carboxylic acid derivative chemistry. We address the "hidden" variables—kinetics, side-reaction mechanisms, and physicochemical properties—that cause standard protocols to fail.

Module 1: Activation & Acyl Halide Formation

The Issue: “My acid chloride synthesis turned into a black tar,” or “The subsequent coupling failed despite ‘clean’ conversion to the acid chloride.”

Root Cause Analysis
  • The Vilsmeier-Haack Side Reaction: When using Oxalyl Chloride (

    
    ) with DMF as a catalyst, the active species is the Vilsmeier reagent (chloroiminium ion). If the reaction is heated too aggressively or if too much DMF is used, the Vilsmeier reagent can attack electron-rich regions of your substrate, leading to formylation or decomposition (tar).
    
  • HCl Trapping: In acid-sensitive substrates, the HCl generated during thionyl chloride or oxalyl chloride activation can degrade protecting groups (e.g., Boc, TBS) before the coupling step even begins.

Protocol: Mild Neutral Activation (The "Sodium Salt" Method)

Use this when your substrate contains acid-sensitive protecting groups.

  • Salt Formation: Dissolve carboxylic acid (1.0 equiv) in EtOH. Add 1.0 equiv of NaOH (aq) or NaOEt. Evaporate to dryness and dry strictly under high vacuum to obtain the sodium carboxylate.

  • Suspension: Suspend the sodium salt in anhydrous DCM or Toluene (0.2 M).

  • Activation: Add Oxalyl Chloride (1.1 equiv) and catalytic pyridine (not DMF) dropwise at 0°C.

  • Reaction: Stir at room temperature (RT) for 1–2 hours. The byproduct is NaCl (solid precipitate), not HCl gas.

  • Filtration: Filter under inert atmosphere. The filtrate contains the clean acid chloride.[1]

FAQ: Thionyl Chloride vs. Oxalyl Chloride
FeatureThionyl Chloride (

)
Oxalyl Chloride (

)
Boiling Point 76°C (Requires reflux often)61°C (Volatile, reacts at RT)
Byproducts

(gas),

(gas)

(gas),

(gas),

(gas)
Catalyst DMF (often required)DMF (Standard: 1–2 drops)
Pitfall Hard to remove last traces;

can react with amines.
Toxic CO generation; requires good ventilation.
Recommendation Use for robust, simple aliphatic acids.Use for complex, sensitive, or high-value intermediates.
Module 2: Amide Coupling & Stereochemical Integrity

The Issue: “I observed significant racemization (epimerization) at the


-center during amide coupling.”
Technical Insight: The Azlactone Mechanism

Racemization rarely happens after the amide is formed. It happens during activation. If the amine nucleophile is slow to attack, the activated ester (O-acylisourea or active ester) can cyclize intramolecularly to form an Azlactone (Oxazolone) .

  • The Danger: The

    
    -proton of the azlactone is highly acidic (
    
    
    
    ). Even mild bases like TEA or DIPEA can deprotonate it, leading to a planar enolate and loss of stereochemistry.

Azlactone_Racemization cluster_prevention Prevention Strategy Start Activated Amino Acid (L-Isomer) Azlactone Azlactone (Oxazolone Ring) Start->Azlactone Slow Amine Attack (Cyclization) Product Pure L-Amide Start->Product Fast Amine Attack (+ HOAt/HOBt) Enol Planar Enol (Achiral Intermediate) Azlactone->Enol Base (DIPEA/TEA) Deprotonation Racemic Racemic Product (DL-Mix) Azlactone->Racemic Amine Attack Enol->Azlactone Reprotonation

Figure 1: The "Danger Zone" of Azlactone formation. Kinetic competition determines purity.

Troubleshooting Guide: Preventing Racemization
  • Switch Reagents: Move from Carbodiimides (EDC/DCC) to Phosphonium (PyBOP) or Uronium (HATU/HBTU) salts.

    • Note: HATU is generally faster, reducing the window for azlactone formation.

  • Additives are Mandatory: If using carbodiimides, you must use HOBt or HOAt. These form an intermediate "active ester" that is less prone to cyclization than the O-acylisourea.

  • Base Selection:

    • Avoid: Triethylamine (TEA) – too nucleophilic, can cause side reactions.

    • Use: DIPEA (Hunig's Base) – sterically hindered.

    • Better (for high risk): 2,4,6-Collidine (TMP). It is a weaker base (

      
      ) sufficient to neutralize the acid but insufficient to deprotonate the azlactone.
      
Module 3: Esterification Pitfalls (The Yamaguchi Protocol)

The Issue: “My Yamaguchi esterification gave low yield or no product, despite using the standard reagents.”

Deep Dive: The Symmetric Anhydride Trap

The Yamaguchi protocol relies on forming a mixed anhydride between your substrate (R-COOH) and the Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride, TCBC).

  • The Trap: If you mix the acid, TCBC, and base all at once with the alcohol, or if the stoichiometry is off, the aliphatic carboxylate can attack the mixed anhydride, forming a symmetric anhydride (R-CO-O-CO-R).

  • Consequence: The symmetric anhydride is less reactive toward the alcohol and wastes 50% of your precious starting material.

Corrected Workflow: The "Two-Step" Modification

Reference Grounding: Dhimitruka & SantaLucia (2006) highlighted the symmetric anhydride formation mechanism.

  • Step 1 (Activation): Dissolve R-COOH (1.0 equiv) and DIPEA (1.5 equiv) in Toluene. Add TCBC (1.0 equiv). Stir 1–2 hours.

    • Critical Check: Ensure complete formation of the mixed anhydride (check via TLC or aliquot NMR).

  • Step 2 (The Nucleophile): Only after Step 1 is complete , add the Alcohol (R'-OH) and the catalyst DMAP (1.0–2.0 equiv).

    • Why DMAP? DMAP attacks the mixed anhydride to form a highly reactive N-acylpyridinium ion. This species is what actually reacts with the alcohol.

  • Dilution: For macrolactonizations (intramolecular), use high dilution (

    
    ) to favor cyclization over oligomerization.
    
Module 4: Chemoselectivity (Reduction)

The Issue: “I need to reduce an amide to an amine, but my molecule has an ester that must remain intact.”

Reagent Selection Matrix

Standard


 will reduce both  amides and esters. You need a hydride source that relies on the Lewis basicity of the carbonyl oxygen (amide > ester) rather than electrophilicity.
ReagentSelectivityMechanism Note

Poor Reduces everything (Amides, Esters, Acids).

Poor Reduces Aldehydes/Ketones; usually leaves amides/esters alone (unless activated).

Excellent Amide > Acid >> Ester. Borane coordinates to the Nitrogen lone pair/carbonyl oxygen, activating the amide preferentially.

High Single-electron transfer mechanism; highly tunable but operationally complex.
Protocol: Selective Amide Reduction (Borane-DMS)

Reference Grounding: Borane-DMS is proven to reduce amides in the presence of esters with near 100% chemoselectivity (See References).

  • Setup: Flame-dry glassware under Argon.

  • Solvent: Use anhydrous THF.

  • Addition: Cool substrate (Amide + Ester) to 0°C. Add

    
     (2.0–3.0 equiv) dropwise.
    
  • Reflux: Heat to mild reflux. Monitor consumption of amide. The ester usually remains untouched because the Borane preferentially complexes with the more Lewis-basic amide oxygen.

  • Quench (Critical): The reaction forms a Boron-Amine complex. You must disrupt this to isolate the free amine.

    • Method: Cool to RT. Carefully add MeOH (gas evolution!). Then add HCl/MeOH and reflux for 1 hour to break the N-B bond.

    • Workup: Basify with NaOH and extract.[2]

Module 5: Workup & Isolation

The Issue: “My amide is water-soluble and I lost it during the aqueous wash.”

The "No-Aqueous" Workup (Solid Phase)

If your amide is small and polar, standard EtOAc/Water extraction will result in yield loss.

  • Scavenger Resins: Instead of washing with HCl (to remove amine) or

    
     (to remove acid), use polymer-supported scavengers.
    
    • To remove excess amine: Add Polystyrene-Isocyanate resin. Shake for 2 hours. Filter.

    • To remove excess acid: Add Amberlyst A-21 (weakly basic resin). Shake. Filter.

  • The "Salting Out" Trick: If you must do aqueous workup, saturate the aqueous layer with NaCl (brine) and solid NaCl until no more dissolves. Extract with n-Butanol or Chloroform/Isopropanol (3:1) . These solvent systems are more polar than EtOAc and pull polar amides out of brine.

Workup_Decision Start Crude Reaction Mixture Solubility Is Product Water Soluble? Start->Solubility NotSoluble Standard Workup (EtOAc/H2O) Solubility->NotSoluble No Soluble Is it an Amide? Solubility->Soluble Yes Resin Use Scavenger Resins (PS-Isocyanate) Soluble->Resin Small Scale (<1g) SaltOut Saturate Aqueous w/ NaCl Extract w/ CHCl3:IPA (3:1) Soluble->SaltOut Large Scale

Figure 2: Decision Matrix for isolating polar carboxylic acid derivatives.

References
  • Mechanisms of Racemization (Azlactone)

    • Theoretical Study on the Epimeriz
  • Yamaguchi Esterification Mechanism

    • Dhimitruka, I., & SantaLucia, J. (2006).[3][4] Investigation of the Yamaguchi Esterification Mechanism. Organic Letters.[3][4]

  • Chemoselective Reduction (Borane)

    • Continuous-Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex. (DNB).
  • Amide Workup Protocols

    • Direct Synthesis of Amides...[5] Aqueous Workup Procedure. (ACS).

  • Oxalyl Chloride Activation

    • Understanding the Formation of Acid Chlorides.[6] (YufengGP).[1]

Sources

Validation & Comparative

A Comprehensive Guide to the Structural Elucidation of 3-Cyclopropylisothiazole-5-carboxylic Acid by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's chemical structure is a non-negotiable cornerstone of the research and development process. The identity, purity, and stability of a new chemical entity (NCE) directly impact its pharmacological activity, toxicological profile, and ultimately, its viability as a therapeutic agent. Adherence to the principles of Good Laboratory Practice (GLP) ensures that the data generated is of high quality, reliable, and integral to regulatory submissions.[1][2][3] This guide provides an in-depth, technical walkthrough for the structural validation of 3-Cyclopropylisothiazole-5-carboxylic acid, a novel heterocyclic compound, using a synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

We will explore the causality behind experimental choices, moving beyond a simple recitation of methods to a narrative that demonstrates how orthogonal analytical techniques provide a self-validating system for structural confirmation. This approach, rooted in fundamental principles and supported by empirical data, is designed to equip researchers, scientists, and drug development professionals with the insights needed to confidently characterize complex small molecules.

The Analyte: this compound

The target molecule features a distinct assembly of functional groups: a five-membered isothiazole heterocycle, a cyclopropyl substituent at the C3 position, and a carboxylic acid at the C5 position. Each of these moieties possesses unique spectroscopic signatures that, when pieced together, form a definitive structural fingerprint. Our analytical strategy is designed to probe these signatures from multiple angles to build an unshakeable structural hypothesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules in solution.[4] Our strategy employs a suite of 1D and 2D NMR experiments to map the proton (¹H) and carbon (¹³C) environments and, crucially, to establish the connectivity between them.

Rationale for Experimental Design & Solvent Selection

The choice of experiments is hierarchical. ¹H and ¹³C NMR provide the fundamental census of proton and carbon environments. DEPT-135 distinguishes between CH, CH₂, and quaternary carbons.[5] Subsequently, 2D correlation experiments—COSY (¹H-¹H), HSQC (¹H-¹³C one-bond), and HMBC (¹H-¹³C multiple-bond)—are used to piece the molecular puzzle together.[6][7][8]

Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the solvent. Its high polarity effectively solubilizes the carboxylic acid analyte, and its deuterated nature prevents overwhelming solvent signals in the ¹H NMR spectrum.[9] The residual DMSO proton signal (at ~2.50 ppm) and carbon signal (at ~39.5 ppm) serve as convenient internal references. Importantly, the acidic proton of the carboxylic acid is readily observable in DMSO-d₆, typically as a broad singlet at a high chemical shift (>10 ppm), which might otherwise be lost to exchange in protic solvents like D₂O.[10][11]

Workflow for NMR-Based Structural Elucidation

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Correlation cluster_final Final Validation H1_NMR ¹H NMR (Proton Count & Environment) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY C13_NMR ¹³C NMR (Carbon Count & Type) HSQC HSQC (¹H-¹³C One-Bond) C13_NMR->HSQC DEPT135 DEPT-135 (CH vs CH₂ Multiplicity) DEPT135->HSQC HMBC HMBC (¹H-¹³C Long-Range) COSY->HMBC HSQC->HMBC Structure Proposed Structure HMBC->Structure

Caption: Hierarchical workflow for NMR data acquisition and interpretation.

Predicted ¹H and ¹³C NMR Spectral Data

Based on established chemical shift principles for heterocyclic and strained ring systems, we can predict the approximate spectral data for our target molecule. These predictions form the hypothesis that our experimental data will seek to confirm.

Atom Label Predicted ¹H Shift (ppm) Predicted Multiplicity Integration Predicted ¹³C Shift (ppm) DEPT-135
H4~8.2 - 8.5s1H~120 - 125CH (+)
H-c (methine)~2.5 - 2.8m1H~15 - 20CH (+)
H-d (CH₂)~1.2 - 1.5m4H~10 - 14CH₂ (-)
COOH>12.0br s1H--
C3---~170 - 175Quaternary (0)
C4---~120 - 125CH (+)
C5---~158 - 162Quaternary (0)
C=O---~162 - 166Quaternary (0)
C-c (methine)---~15 - 20CH (+)
C-d (CH₂)---~10 - 14CH₂ (-)
Table 1: Predicted ¹H and ¹³C NMR chemical shifts for this compound in DMSO-d₆.
2D NMR: Confirming Connectivity

While 1D NMR provides a list of parts, 2D NMR shows how they are assembled.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two or three bonds. For our molecule, the most informative correlations will be within the cyclopropyl ring, confirming that the methine proton (H-c) is coupled to the four methylene protons (H-d), which are in turn coupled to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment unambiguously links each proton to the carbon it is directly attached to (a one-bond correlation).[12][13] This is a critical step for assigning the complex signals of the cyclopropyl group and confirming the identity of the C4-H4 pair on the isothiazole ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC is the key to confirming the overall molecular skeleton by revealing correlations between protons and carbons over two to three bonds.[14][15] The absence of one-bond correlations in HMBC spectra is a key diagnostic feature.[4] The following correlations would be essential for validation:

    • Cyclopropyl to Ring: The cyclopropyl protons (H-c, H-d) should show a correlation to the C3 carbon of the isothiazole ring.

    • Ring Connectivity: The H4 proton should show correlations to C3, C5, and the carbonyl carbon (C=O).

    • Carboxyl Placement: The H4 proton's correlation to the C=O carbon definitively places the carboxylic acid at the C5 position.

Caption: Key expected HMBC correlations for structural confirmation.

Mass Spectrometry (MS): Elemental Composition and Fragmentation

Mass spectrometry provides two critical pieces of information: the precise molecular weight, which confirms the elemental formula, and the fragmentation pattern, which offers complementary evidence for the proposed structure.

High-Resolution Mass Spectrometry (HRMS)

Using a soft ionization technique like Electrospray Ionization (ESI) in negative mode (ESI-), we would expect to observe the deprotonated molecule [M-H]⁻. HRMS provides a mass measurement with high accuracy (typically <5 ppm error), allowing for the unambiguous determination of the molecular formula.

Formula Species Calculated Exact Mass Observed Mass
C₇H₇NO₂S[M-H]⁻168.0125To be determined
Table 2: Expected HRMS data for this compound.
Tandem Mass Spectrometry (MS/MS): A Fragmentation Blueprint

By isolating the parent ion ([M-H]⁻) and subjecting it to collision-induced dissociation (CID), we can observe its characteristic fragmentation pattern. This serves as a secondary validation of the structure, as the observed fragments must be rationalized from the proposed connectivity.

Proposed Fragment Neutral Loss Predicted m/z
[M-H-CO₂]⁻CO₂ (44 Da)124.0332
[M-H-C₃H₄]⁻C₃H₄ (40 Da)128.0019
Table 3: Major expected fragments in MS/MS analysis (ESI-).

The loss of 44 Da (CO₂) is a hallmark of carboxylic acids.[16] Subsequent fragmentation of the isothiazole and cyclopropyl rings would provide further confidence in the assignment.

G Parent [M-H]⁻ m/z 168.01 Frag1 [M-H-CO₂]⁻ m/z 124.03 Parent->Frag1 - CO₂ Frag2 Further Fragments Frag1->Frag2 - Ring Cleavage

Caption: Simplified MS/MS fragmentation pathway in negative ion mode.

Comparative Analysis: Validation Against a Positional Isomer

To demonstrate the power of this workflow, we must compare the expected data for our target with that of a plausible alternative, such as a synthetic byproduct or positional isomer. Let's consider 3-Cyclopropylisothiazole-4-carboxylic acid .

Spectroscopic Feature This compound (Target) 3-Cyclopropylisothiazole-4-carboxylic acid (Isomer) Reason for Difference
¹H NMR Signal Singlet for H4 (~8.2-8.5 ppm)Singlet for H5 (~8.8-9.2 ppm)The proton at C5 in isothiazoles is typically more deshielded than the proton at C4.
Key HMBC Correlation H4 correlates to C=O (³J)H5 correlates to C3 (²J) and cyclopropyl carbons (³J, ⁴J)This is the definitive correlation. In the target, H4 is three bonds from the carbonyl carbon.
Key HMBC Correlation Cyclopropyl protons (H-c, H-d) correlate to C3 (²J, ³J)Cyclopropyl protons (H-c, H-d) correlate to C3 (²J, ³J) and C4 (³J, ⁴J)The proximity of the cyclopropyl group to C4 in the isomer allows for additional correlations.
Table 4: Comparative analysis of key NMR features to differentiate positional isomers.

The HMBC experiment is the ultimate arbiter in this comparison. The observation of a clear correlation from the sole aromatic proton (H4) to the carbonyl carbon (C=O) is irrefutable evidence for the 5-carboxylic acid structure and simultaneously rules out the 4-carboxylic acid isomer.

Experimental Protocols

Adherence to standardized protocols is essential for data reproducibility and integrity, forming a core tenet of GLP.[17][18]

NMR Sample Preparation and Acquisition
  • Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • 1D Spectra Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the analyte signals.

    • Acquire a proton-decoupled ¹³C NMR spectrum and a DEPT-135 spectrum.

  • 2D Spectra Acquisition:

    • Acquire gradient-selected (gs) COSY, gs-HSQC, and gs-HMBC spectra.

    • Optimize the HMBC experiment for a long-range coupling constant of 8 Hz to effectively capture ²J and ³J correlations.

  • Processing: Process all spectra using appropriate window functions (e.g., exponential multiplication for ¹H, sine-bell for 2D) and reference the spectra to the residual DMSO solvent peak (¹H: 2.50 ppm, ¹³C: 39.52 ppm).

MS Sample Preparation and Acquisition
  • Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol. Dilute this solution to approximately 1-10 µg/mL using a 50:50 methanol:water mobile phase.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an ESI source.

  • HRMS Acquisition:

    • Infuse the sample solution at a flow rate of 5-10 µL/min.

    • Acquire data in negative ion mode (ESI-) over a mass range of m/z 50-500.

    • Use a suitable lock mass for continuous internal calibration to ensure high mass accuracy.

  • MS/MS Acquisition:

    • Perform a product ion scan by selecting the [M-H]⁻ ion (m/z 168.01) in the first mass analyzer (e.g., quadrupole).

    • Apply a range of collision energies (e.g., 10-30 eV) in the collision cell to induce fragmentation and record the resulting fragment ions in the second mass analyzer (e.g., TOF).

Conclusion

The structural validation of a novel chemical entity like this compound requires a rigorous, multi-faceted analytical approach. This guide has demonstrated that through the systematic application of 1D and 2D NMR spectroscopy, the complete atomic connectivity of the molecule can be meticulously mapped. High-resolution mass spectrometry provides orthogonal confirmation of the elemental composition, while tandem MS offers a corroborating fragmentation blueprint. By comparing the acquired data against predicted values and plausible alternatives, this synergistic workflow constitutes a self-validating system, providing the highest degree of confidence in the final structural assignment and upholding the standards of scientific integrity required in modern drug development.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved February 17, 2026, from [Link]

  • Mark, T., & Krier, M. (2023, October 1). Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. LCGC North America. Retrieved February 17, 2026, from [Link]

  • Solvents in NMR spectroscopy. (2019, June 5). eGPAT. Retrieved February 17, 2026, from [Link]

  • Good lab practice. (2008, February 29). RSC Education. Retrieved February 17, 2026, from [Link]

  • Silva, A. M. S., & Pinto, D. C. G. A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. Retrieved February 17, 2026, from [Link]

  • Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Calgary. Retrieved February 17, 2026, from [Link]

  • Good laboratory practice (GLP). (n.d.). European Food Safety Authority. Retrieved February 17, 2026, from [Link]

  • HMBC and HMQC Spectra. (2022, October 4). Chemistry LibreTexts. Retrieved February 17, 2026, from [Link]

  • Mark, T., & Krier, M. (2023). Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. ResearchGate. Retrieved February 17, 2026, from [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Retrieved February 17, 2026, from [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. Retrieved February 17, 2026, from [Link]

  • DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017, May 1). University of Victoria. Retrieved February 17, 2026, from [Link]

  • Benson, S. C., et al. (1998). Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy. The Journal of Organic Chemistry. Retrieved February 17, 2026, from [Link]

  • Incerti, M., et al. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic Resonance in Chemistry. Retrieved February 17, 2026, from [Link]

  • A Guide to Good Laboratory Practice (GLP). (2025, August 19). SafetyCulture. Retrieved February 17, 2026, from [Link]

  • HSQC – Revealing the direct-bonded proton-carbon instrument. (2019, February 25). Nanalysis. Retrieved February 17, 2026, from [Link]

  • Deshmukh, A. P., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. Retrieved February 17, 2026, from [Link]

  • Complete H-1 and C-13 NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. (2025, August 6). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Carboxylic acid NMR. (n.d.). Chemistry. Retrieved February 17, 2026, from [Link]

  • Sayeeda, Z. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries. Retrieved February 17, 2026, from [Link]

  • Bagno, A., et al. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. Retrieved February 17, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved February 17, 2026, from [Link]

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (n.d.). RSC Publishing. Retrieved February 17, 2026, from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. Retrieved February 17, 2026, from [Link] DZHANIBEKOVA/files/2018/08/Kwan-EurJOC-2008-17-2827-2u2n9k.pdf

  • Structure characterization with NMR molecular networking. (n.d.). PMC - NIH. Retrieved February 17, 2026, from [Link]

  • Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. (n.d.). arkat-usa.org. Retrieved February 17, 2026, from [Link]

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Sources

comparing the biological activity of 3-Cyclopropylisothiazole-5-carboxylic acid with its analogs

Author: BenchChem Technical Support Team. Date: February 2026

The isothiazole nucleus is a privileged scaffold in modern agrochemistry, serving as the foundation for a variety of potent biological agents.[1][2] Its unique electronic properties and synthetic accessibility have made it a focal point for the development of novel fungicides.[3] This guide provides an in-depth comparison of the fungicidal activity of a series of isothiazole-thiazole carboxamide derivatives, offering insights into their structure-activity relationships (SAR) and mechanism of action. The data presented herein is synthesized from robust experimental findings to aid researchers in the rational design of next-generation fungicidal agents.

The Emergence of Isothiazole-Thiazole Carboxamides as Potent Fungicides

The hybridization of two biologically active heterocyclic rings, isothiazole and thiazole, has given rise to a novel class of carboxamides with remarkable efficacy against oomycete pathogens.[4] This guide will focus on a series of compounds built around a 3,4-dichloroisothiazole-5-carboxamide core linked to a substituted thiazole moiety. The lead compound for our discussion, 3,4-dichloro-N-(4-(2,4-difluorophenyl)thiazol-2-yl)isothiazole-5-carboxamide , serves as a benchmark for comparing the biological activity of its structural analogs.

Comparative Analysis of Fungicidal Activity

The in vivo fungicidal efficacy of a series of isothiazole-thiazole carboxamide analogs was evaluated against two economically significant plant pathogens: Pseudoperonospora cubensis (causal agent of cucurbit downy mildew) and Phytophthora infestans (causal agent of late blight in potato and tomato). The following table summarizes the median effective concentration (EC50) values, providing a quantitative basis for our comparative analysis.

Compound IDR1 Substituent (on Thiazole Ring)R2 Substituent (on Thiazole Ring)P. cubensis EC50 (mg/L)[4]P. infestans EC50 (mg/L)[4]
6a HH>100>100
6b CH3H12.4913.00
6c C2H5H1.831.95
6d n-C3H7H0.981.16
6e i-C3H7H0.450.53
6k PhenylH0.130.22
6l 4-F-PhenylH0.110.18
6n 2,4-di-F-PhenylH0.080.15
6u 2,4-di-F-Phenyl & 5-CH3H0.0460.20

Structure-Activity Relationship (SAR) Insights

The data presented in the table reveals critical structure-activity relationships that govern the fungicidal potency of this chemical series.

  • Impact of Alkyl Substitution at the R1 Position: A clear trend is observed with increasing the size and branching of the alkyl substituent at the R1 position of the thiazole ring. The unsubstituted analog (6a ) is inactive, while the introduction of a methyl group (6b ) imparts moderate activity. Potency increases with larger alkyl groups (ethyl 6c , n-propyl 6d ), with the branched isopropyl group (6e ) showing the highest activity in this subset. This suggests that the R1 position is located in a hydrophobic pocket of the target protein where bulkier alkyl groups can establish more favorable interactions.

  • The Superiority of Aromatic Substituents: Replacing the alkyl group with an aromatic ring at the R1 position leads to a significant enhancement in fungicidal activity. The phenyl-substituted analog (6k ) is more potent than the most active alkyl-substituted compound.

  • Influence of Halogenation on the Phenyl Ring: The introduction of electron-withdrawing fluorine atoms on the phenyl ring further boosts the activity. The 4-fluoro-phenyl derivative (6l ) is more active than the unsubstituted phenyl analog, and the 2,4-difluoro-phenyl derivative (6n ) exhibits even greater potency. This indicates that the electronic properties and/or the specific interactions of the fluorine atoms with the target enzyme are crucial for optimal binding.

  • Synergistic Effect of Multiple Substitutions: The most potent compound in the series, 6u , combines the highly favorable 2,4-difluorophenyl group at the R1 position with a methyl group at the 5-position of the thiazole ring. This suggests a synergistic effect, where substitutions at multiple positions on the thiazole ring can further optimize the compound's interaction with its biological target.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies for the synthesis of the isothiazole-thiazole carboxamides and the in vivo fungicidal assays are provided below.

Synthesis of Isothiazole-Thiazole Carboxamides

The synthesis of the target compounds is a multi-step process that begins with the preparation of the key intermediates: 3,4-dichloroisothiazole-5-carbonyl chloride and the substituted 2-aminothiazoles.

1. Synthesis of 3,4-Dichloroisothiazole-5-carboxylic Acid: This intermediate can be prepared from 3,4-dichloro-5-cyanoisothiazole via hydrolysis.[5]

  • To a solution of 3,4-dichloro-5-cyanoisothiazole in methanol, add a 45% sodium hydroxide solution.

  • Stir the reaction mixture at 40°C for 2 hours, monitoring the reaction progress by TLC.

  • After completion, remove the methanol under reduced pressure.

  • Adjust the pH of the aqueous residue to 3 with concentrated hydrochloric acid.

  • Collect the resulting precipitate by filtration and wash with cold water to obtain 3,4-dichloroisothiazole-5-carboxylic acid.

2. Synthesis of 3,4-Dichloroisothiazole-5-carbonyl Chloride: The carboxylic acid is then converted to the more reactive acyl chloride.[6][7]

  • To a solution of 3,4-dichloroisothiazole-5-carboxylic acid in dichloromethane, add a catalytic amount of N,N-dimethylformamide (DMF).

  • Add oxalyl chloride dropwise at room temperature and stir for 4 hours.

  • Evaporate the solvent to yield the crude 3,4-dichloroisothiazole-5-carbonyl chloride, which can be used in the next step without further purification.

3. Synthesis of Substituted 2-Aminothiazoles (Hantzsch Thiazole Synthesis): The 2-aminothiazole intermediates are synthesized via the classical Hantzsch reaction.[1][2]

  • React an appropriate α-haloketone with thiourea in an alcoholic solvent.

  • Reflux the reaction mixture for a specified time.

  • After cooling, pour the mixture into ice water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the desired 2-aminothiazole.

4. Amide Coupling to Form the Final Product: The final isothiazole-thiazole carboxamides are formed by coupling the two key intermediates.[8][9]

  • Dissolve the substituted 2-aminothiazole and a base (e.g., triethylamine or DIPEA) in an aprotic solvent like dichloromethane.

  • Add a solution of 3,4-dichloroisothiazole-5-carbonyl chloride dropwise to the mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • After filtration and concentration, purify the crude product by column chromatography to yield the final isothiazole-thiazole carboxamide.

G cluster_synthesis Synthetic Workflow for Isothiazole-Thiazole Carboxamides cyanoisothiazole 3,4-Dichloro-5-cyanoisothiazole isothiazole_acid 3,4-Dichloroisothiazole-5-carboxylic Acid cyanoisothiazole->isothiazole_acid Hydrolysis (NaOH, MeOH) isothiazole_chloride 3,4-Dichloroisothiazole-5-carbonyl Chloride isothiazole_acid->isothiazole_chloride Oxalyl Chloride, cat. DMF final_product Isothiazole-Thiazole Carboxamide isothiazole_chloride->final_product haloketone α-Haloketone aminothiazole Substituted 2-Aminothiazole haloketone->aminothiazole thiourea Thiourea thiourea->aminothiazole Hantzsch Synthesis aminothiazole->final_product Amide Coupling (Base)

Caption: Synthetic workflow for isothiazole-thiazole carboxamides.

In Vivo Fungicidal Assay against Pseudoperonospora cubensis (Cucumber Downy Mildew)

This protocol outlines the procedure for evaluating the protective efficacy of the synthesized compounds against cucumber downy mildew.[10][11]

  • Plant Cultivation: Grow cucumber plants (variety 'Marketmore 76') in pots to the two-leaf stage.

  • Compound Preparation and Application: Prepare solutions of the test compounds in a mixture of acetone and water containing a surfactant (e.g., Tween-80). Spray the solutions evenly onto the cucumber leaves until runoff. Allow the treated plants to air-dry.

  • Inoculation: Prepare a spore suspension of P. cubensis (approximately 1 x 10^5 spores/mL) in sterile distilled water. Spray the spore suspension onto the treated cucumber leaves.

  • Incubation: Place the inoculated plants in a growth chamber at 20-22°C with high humidity (>90%) for 24 hours in the dark, followed by a 12-hour light/12-hour dark cycle.

  • Disease Assessment: After 7 days, assess the disease severity by visually estimating the percentage of leaf area covered with lesions for each plant.

  • Data Analysis: Calculate the protective efficacy of each compound relative to a control group (treated with solvent only). Determine the EC50 value for each active compound using probit analysis.

G cluster_assay In Vivo Fungicidal Assay Workflow cultivate 1. Cultivate Cucumber Plants prepare_spray 2. Prepare and Spray Test Compounds cultivate->prepare_spray inoculate 3. Inoculate with P. cubensis Spores prepare_spray->inoculate incubate 4. Incubate in Growth Chamber inoculate->incubate assess 5. Assess Disease Severity incubate->assess analyze 6. Calculate EC50 Values assess->analyze

Caption: Workflow for the in vivo fungicidal assay.

Mechanism of Action: Targeting the Oxysterol-Binding Protein (OSBP)

Isothiazole-thiazole carboxamides, similar to the fungicide oxathiapiprolin, are known to exert their fungicidal effect by inhibiting an oxysterol-binding protein (OSBP) in oomycetes.[12][13][14][15] OSBPs are lipid transfer proteins that play a crucial role in intracellular lipid transport and homeostasis, which are essential for membrane biogenesis and cell signaling.

Inhibition of OSBP disrupts these vital cellular processes, leading to a cascade of detrimental effects on the pathogen's life cycle. This includes the inhibition of zoospore release, germination, mycelial growth, and sporulation.[16] The high potency of the isothiazole-thiazole carboxamides suggests a strong and specific interaction with the oomycete OSBP.

G cluster_moa Proposed Mechanism of Action cluster_disruption Proposed Mechanism of Action compound Isothiazole-Thiazole Carboxamide osbp Oxysterol-Binding Protein (OSBP) compound->osbp Binds to inhibition Inhibition compound->inhibition lipid_transport Lipid Transport & Homeostasis disruption Disruption osbp->disruption membrane Membrane Biogenesis & Signaling lifecycle Pathogen Life Cycle Stages (Germination, Mycelial Growth, etc.) cell_death Fungal Cell Death inhibition->osbp disruption->cell_death

Caption: Proposed mechanism of action for isothiazole-thiazole carboxamides.

Conclusion

The comparative analysis of isothiazole-thiazole carboxamides reveals a class of fungicides with exceptional potency against oomycete pathogens. The structure-activity relationship studies clearly indicate that the fungicidal activity can be finely tuned by strategic substitutions on the thiazole ring. Specifically, the presence of a 2,4-difluorophenyl group at the R1 position, coupled with a methyl group at the 5-position, results in a compound with outstanding in vivo efficacy. The identification of the oxysterol-binding protein as the molecular target provides a solid foundation for the rational design of new analogs with improved activity and a favorable resistance profile. The experimental protocols detailed in this guide offer a robust framework for researchers to synthesize and evaluate new isothiazole-based fungicides in the ongoing effort to secure global food production.

References

  • Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available at: [Link]

  • Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Publishing. Available at: [Link]

  • OSBPI Fungicides. Fungicide Resistance Action Committee (FRAC). Available at: [Link]

  • Oxysterol binding protein inhibitor (OSBPI) [Group 49] resistance management strategy. New Zealand Plant Protection Society. Available at: [Link]

  • Acid-Amine Coupling using EDCI. Organic Synthesis. Available at: [Link]

  • Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. PubMed. Available at: [Link]

  • Utility of a Cucumber Plant Bioassay to Assess Fungicide Efficacy Against Pseudoperonospora cubensis. APS Journals. Available at: [Link]

  • Phytophthora infestans Product Class(es): CAA fungicides Method type described: Tissue culture plate assay with mycelia. Fungicide Resistance Action Committee (FRAC). Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • WO2018228984A1 - Process for preparing 3,4-dichloro-n-(2-cyanophenyl)-5-isothiazolecarboxamide. Google Patents.
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  • QoI fungicides Method type described: Assay plate with 96 well flat bottom Da. Fungicide Resistance Action Committee (FRAC). Available at: [Link]

  • Design, synthesis and fungicidal activity of isothiazole-thiazole derivatives. PubMed. Available at: [Link]

  • Design, synthesis, and fungicidal evaluation of novel oxysterol binding protein inhibitors for combatting resistance associated with oxathiapiprolin. PubMed. Available at: [Link]

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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of 3-Cyclopropylisothiazole-5-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey of a compound from a laboratory curiosity to a potential therapeutic agent is a meticulous process of evaluation and validation. Among the myriad of heterocyclic scaffolds, 3-cyclopropylisothiazole-5-carboxylic acid has emerged as a promising framework for the development of novel therapeutics, with derivatives showing potential in various disease areas including infectious diseases and oncology.[1][2][3] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of compounds derived from this scaffold, offering insights into the critical transition from controlled experimental settings to complex biological systems.

The core challenge in preclinical drug development lies in the translation of promising in vitro activity into tangible in vivo efficacy. A compound that potently inhibits a target enzyme or displays cytotoxicity against a cancer cell line in a petri dish may not necessarily exhibit the desired therapeutic effect in a living organism. This guide will dissect the methodologies used to assess efficacy at both stages, present comparative data for representative compounds, and explore the multifaceted factors that govern the in vitro-in vivo correlation.

Part 1: The In Vitro Evaluation - A Foundation of Activity

The initial screening of compound libraries is invariably performed in vitro to identify molecules with the desired biological activity in a controlled and high-throughput manner. For derivatives of this compound, this typically involves assessing their ability to modulate the function of a specific biological target, such as an enzyme or a receptor, or to elicit a phenotypic response in a cell-based assay.

A common biological target for this class of compounds could be, for instance, a parasitic enzyme in the context of anti-malarial drug discovery.[4] The primary metric for in vitro potency is the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50), which quantifies the concentration of the compound required to inhibit or activate a biological process by 50%.

Representative In Vitro Efficacy Data

To illustrate the structure-activity relationship (SAR) at the in vitro stage, consider the following hypothetical data for a series of 3-cyclopropylisothiazole-5-carboxamide derivatives evaluated for their inhibitory activity against a parasitic enzyme.

Compound IDR1 GroupR2 GroupEnzyme Inhibition IC50 (nM)Cell-based Potency (nM)
CP-ISO-001 H4-Cl-Ph150450
CP-ISO-002 H4-F-Ph80240
CP-ISO-003 H4-CF3-Ph2575
CP-ISO-004 Me4-CF3-Ph3090

This table presents hypothetical data for illustrative purposes.

The data clearly indicates that the nature of the substituent on the phenyl ring significantly impacts the in vitro potency, with the trifluoromethyl group in CP-ISO-003 conferring the highest activity.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

A detailed protocol for determining the IC50 value against a target enzyme is crucial for reproducibility and data integrity.

Objective: To determine the concentration of a test compound that inhibits 50% of the activity of a target enzyme.

Materials:

  • Test compounds (dissolved in DMSO)

  • Target enzyme

  • Substrate for the enzyme

  • Assay buffer

  • 96-well microplates

  • Plate reader (e.g., spectrophotometer or fluorometer)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Assay Setup: In a 96-well plate, add the assay buffer, the target enzyme, and the test compound at various concentrations. Include a positive control (no compound) and a negative control (no enzyme).

  • Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add the enzyme's substrate to all wells to initiate the enzymatic reaction.

  • Signal Detection: Measure the product formation over time using a plate reader. The signal can be absorbance, fluorescence, or luminescence, depending on the nature of the substrate and product.

  • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Diagram of In Vitro Screening Workflow

in_vitro_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Library Compound Library (3-Cyclopropylisothiazole-5- carboxylic acid derivatives) Serial_Dilution Serial Dilution in DMSO Compound_Library->Serial_Dilution Compound_Addition Add Diluted Compounds Serial_Dilution->Compound_Addition Enzyme_Addition Dispense Enzyme & Buffer Enzyme_Addition->Compound_Addition Substrate_Addition Initiate Reaction with Substrate Compound_Addition->Substrate_Addition Plate_Reading Kinetic Read on Plate Reader Substrate_Addition->Plate_Reading Dose_Response Generate Dose-Response Curves Plate_Reading->Dose_Response IC50_Calculation Calculate IC50 Values Dose_Response->IC50_Calculation SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Calculation->SAR_Analysis

A generalized workflow for in vitro screening of enzyme inhibitors.

Part 2: The In Vivo Assessment - Efficacy in a Living System

Promising candidates from in vitro screening are advanced to in vivo studies to evaluate their efficacy in a more physiologically relevant context. These studies are typically conducted in animal models that mimic the human disease state. For an anti-malarial compound, a common model is a mouse infected with the human malaria parasite, Plasmodium falciparum.[4]

The key metrics for in vivo efficacy are the effective dose (ED50 or ED90), which is the dose of the compound required to produce a therapeutic effect in 50% or 90% of the population, respectively.

Representative In Vivo Efficacy Data

Following the in vitro success of the hypothetical CP-ISO series, the most potent compounds are tested in an infected mouse model.

Compound IDIn Vitro IC50 (nM)In Vivo ED90 (mg/kg, oral)Bioavailability (%)
CP-ISO-002 80>10015
CP-ISO-003 253060
CP-ISO-004 305045

This table presents hypothetical data for illustrative purposes.

The in vivo data reveals that while CP-ISO-003 remains the most potent compound, its in vivo efficacy is not solely dictated by its in vitro potency. The superior bioavailability of CP-ISO-003 compared to CP-ISO-002 likely contributes to its better performance in vivo.

Experimental Protocol: In Vivo Efficacy Study in a Murine Malaria Model

Objective: To determine the in vivo efficacy (ED90) of a test compound in a P. falciparum-infected mouse model.

Materials:

  • Immunocompromised mice (e.g., NOD-scid IL-2Rγnull) engrafted with human red blood cells.

  • P. falciparum-infected human red blood cells.

  • Test compounds formulated for oral gavage.

  • Vehicle control (e.g., 0.5% hydroxypropyl methylcellulose).

  • Giemsa stain for blood smears.

Procedure:

  • Animal Acclimatization: House the mice in a controlled environment for at least one week before the experiment.

  • Infection: Intravenously inject the mice with P. falciparum-infected human red blood cells.

  • Treatment: Three days post-infection, when parasitemia is established, begin treatment. Administer the test compounds and vehicle control orally once daily for four consecutive days.

  • Monitoring: Monitor the health of the mice daily. Collect a small blood sample from the tail vein daily to prepare thin blood smears.

  • Parasitemia Determination: Stain the blood smears with Giemsa and determine the percentage of infected red blood cells by light microscopy.

  • Data Analysis: Plot the mean parasitemia for each treatment group over time. The ED90 is the dose at which a 90% reduction in parasitemia is observed compared to the vehicle-treated group.

Diagram of In Vivo Efficacy Testing Workflow

in_vivo_workflow cluster_model Model Preparation cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Animal_Model Select & Acclimatize Animal Model Infection Induce Disease State (e.g., Infection) Animal_Model->Infection Compound_Admin Administer Test Compounds & Vehicle Control Infection->Compound_Admin Monitoring Daily Health Monitoring & Sample Collection Compound_Admin->Monitoring Efficacy_Measurement Measure Efficacy Endpoint (e.g., Parasitemia) Monitoring->Efficacy_Measurement Data_Analysis Calculate ED50/ED90 Efficacy_Measurement->Data_Analysis PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis Data_Analysis->PK_PD_Analysis ivivc_factors cluster_factors Translational Factors InVitro In Vitro Potency (IC50/EC50) PK Pharmacokinetics (ADME) InVitro->PK PD Pharmacodynamics InVitro->PD ProteinBinding Plasma Protein Binding InVitro->ProteinBinding Toxicity Off-Target Toxicity InVitro->Toxicity InVivo In Vivo Efficacy (ED50/ED90) PK->InVivo PD->InVivo ProteinBinding->InVivo Toxicity->InVivo

Key factors that modulate the translation of in vitro potency to in vivo efficacy.

Conclusion and Future Perspectives

The development of therapeutic agents from the this compound scaffold, as with any chemical series, necessitates a rigorous and integrated approach to efficacy evaluation. While in vitro assays provide a crucial foundation for identifying active compounds and understanding their structure-activity relationships, they are but the first step. The ultimate success of a drug candidate hinges on its performance in complex biological systems.

A thorough understanding of pharmacokinetic and pharmacodynamic principles is essential to bridge the gap between in vitro and in vivo data. Early consideration of ADME properties and potential toxicities can guide the selection and optimization of compounds with a higher probability of success in clinical development. As our understanding of these translational factors deepens, so too will our ability to rationally design and develop novel therapeutics derived from promising scaffolds like this compound.

References

  • Alonso-Padilla, J. et al. (2011). Cyclopropyl Carboxamides: A New Oral Antimalarial Series Derived from the Tres Cantos Anti-Malarial Set (TCAMS). ACS Medicinal Chemistry Letters, 2(10), 775-780. Available at: [Link]

  • Adler, S. et al. (2020). In vitro to in vivo translation. Current Opinion in Toxicology, 23-24, 114-118. Available at: [Link]

  • Płazińska, W. et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Applied Sciences, 11(3), 1180. Available at: [Link]

  • Pokhodylo, N. & Matiychuk, V. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids — key fragments and precursors of antitumor 1,2,3-triazole-4-carboxamides. Biopolymers and Cell, 37(3), 225-233. Available at: [Link]

  • Molbank. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557. Available at: [Link]

  • Cooper, A. et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 27(18), 4357-4361. Available at: [Link]

  • Hawash, M. et al. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE, 20(9), e0309635. Available at: [Link]

  • Khanh, N. D. et al. (2026). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Advances, 16(1), 1-15. Available at: [Link]

  • Medwin Publishers. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers. Available at: [Link]

  • ResearchGate. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. ResearchGate. Available at: [Link]

  • Khan, A. et al. (2026). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. Journal of the Pakistan Medical Association, 76(1), 1-10. Available at: [Link]

  • Ballatore, C. et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Available at: [Link]

  • Devi, R. et al. (2022). Pharmacokinetics of some newly synthesized 1, 5- benzothiazepine scaffolds: A molecular docking and molecular dynamics simulation approach. Journal of King Saud University - Science, 34(4), 101984. Available at: [Link]

  • Chamarthi, N. R. et al. (2014). Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 24(18), 4464-4469. Available at: [Link]

  • Ballatore, C., Smith, A. B. III. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Available at: [Link]

  • Gul, S. et al. (2013). Novel derivatives of 5-amino-1-cyclopropyl-7-[(3R,5S)3,5- dimethylpiperazine-1-yl]-6,8-difluoro-4-oxo-quinoline-3-carboxylic acid: Their synthesis, antimicrobial, antifungal, and urease inhibitory studies. Medicinal Chemistry Research, 22(12), 6049-6057. Available at: [Link]

  • Harmand, M. F. & Blanquet, P. (1982). Pharmacokinetics and metabolism of [35S]-Thiazolidine carboxylic acid in the rat. I. Elimination and distribution. European Journal of Drug Metabolism and Pharmacokinetics, 7(4), 323-327. Available at: [Link]

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A Senior Application Scientist's Guide to Comparative Docking Studies of Isothiazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting and interpreting comparative molecular docking studies of isothiazole-based inhibitors. We will delve into the scientific rationale behind experimental choices, ensuring a robust and self-validating methodology.

The Significance of the Isothiazole Scaffold in Drug Discovery

The isothiazole ring is a privileged five-membered heterocyclic scaffold containing nitrogen and sulfur atoms. This structural motif is present in a wide array of pharmacologically active compounds, demonstrating a broad spectrum of biological activities.[1][2][3] Isothiazole derivatives have been successfully developed as anti-inflammatory, antiviral, anticonvulsant, and serine protease inhibitors.[1] Their utility also extends to oncology, with derivatives showing promise as anticancer agents by inhibiting kinases such as c-Met and Aurora kinase.[3] The unique electronic properties and synthetic tractability of the isothiazole nucleus make it a valuable building block in the design of novel therapeutic agents.[1][2]

The mechanism of action for some isothiazole-containing compounds, particularly isothiazolinones, involves the disruption of critical metabolic pathways by reacting with protein thiols and generating free radicals, leading to rapid inhibition of microbial growth and eventual cell death.[4] This reactivity underscores the importance of understanding the specific interactions between isothiazole-based inhibitors and their protein targets at a molecular level.

The Logic of Comparative Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a macromolecule, such as a protein.[5][6][7] This method is instrumental in drug discovery for virtual screening and lead optimization.[5][7] A comparative docking study builds on this by systematically evaluating a series of related inhibitors, in this case, those based on the isothiazole scaffold, against a common target.

The primary objectives of such a study are to:

  • Rank Potential Inhibitors: Predict the relative binding affinities of different isothiazole derivatives to prioritize them for experimental testing.[8][9]

  • Elucidate Structure-Activity Relationships (SAR): Understand how modifications to the isothiazole core or its substituents influence binding affinity and interaction patterns.

  • Guide Rational Drug Design: Provide structural insights to inform the design of next-generation inhibitors with improved potency and selectivity.

A Validated Workflow for Comparative Docking

A rigorous and reproducible workflow is paramount for generating meaningful results. The following protocol outlines the key stages, emphasizing the rationale behind each step.

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB 1. Target Selection & Preparation (e.g., from RCSB PDB) Grid 3. Binding Site Definition & Grid Generation PDB->Grid Prepared Protein Ligands 2. Ligand Library Preparation (Isothiazole Derivatives) Dock 4. Molecular Docking (e.g., AutoDock Vina, Glide) Ligands->Dock Prepared Ligands Grid->Dock Grid Parameters Results 5. Pose & Score Analysis Dock->Results Docking Poses & Scores Comparison 6. Comparative Analysis & SAR Results->Comparison Binding Affinities & Interactions

Caption: A validated workflow for comparative molecular docking studies.

Step 1: Target Protein Preparation

The foundation of any docking study is a high-quality three-dimensional structure of the target protein, typically obtained from the Protein Data Bank (PDB).[5]

Protocol:

  • Structure Retrieval: Download the crystal structure of the target protein from the RCSB PDB. If multiple structures are available, select one with a high resolution and, ideally, a co-crystallized ligand in the active site.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents, unless they are known to play a critical role in ligand binding.[10][11] This can be performed using software like UCSF Chimera or PyMOL.[11][12]

  • Handling Multiple Chains: If the biological unit is a monomer, remove any additional protein chains.[10]

  • Adding Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. This is crucial for correctly modeling hydrogen bonding interactions.[10][11]

  • Assigning Charges: Assign partial charges to the protein atoms using a force field like AMBER.

  • Energy Minimization (Optional but Recommended): Perform a brief energy minimization to relieve any steric clashes introduced during the preparation steps.

Causality: A properly prepared protein structure ensures that the binding site is accurately represented, allowing for a more realistic simulation of ligand binding. Omitting steps like adding hydrogens can lead to the failure to identify key hydrogen bond interactions.

Step 2: Ligand Preparation

The isothiazole-based inhibitors to be studied must also be correctly prepared.

Protocol:

  • Structure Generation: Obtain 2D or 3D structures of the isothiazole derivatives. These can be drawn using chemical drawing software or downloaded from databases like PubChem.[13]

  • Conversion to 3D: If starting from 2D structures, convert them to 3D.

  • Adding Hydrogens and Assigning Charges: Similar to the protein, add hydrogens and assign appropriate partial charges (e.g., Gasteiger charges).[14]

  • Defining Rotatable Bonds: Identify and define the rotatable bonds within each ligand. This allows the docking software to explore different conformations of the molecule.[14]

  • File Format Conversion: Save the prepared ligands in a format compatible with the chosen docking software, such as .mol2 or .pdbqt.[13] Open Babel is a useful tool for file format conversion.[13][14]

Causality: The conformational flexibility of a ligand is a critical factor in its ability to bind to a target. Correctly defining rotatable bonds allows the docking algorithm to explore this flexibility and identify the most favorable binding pose.[7]

Step 3: Binding Site Definition and Grid Generation

The docking process needs to be focused on the region of the protein where the inhibitors are expected to bind.

Protocol:

  • Identify the Binding Site: If the crystal structure contains a co-crystallized ligand, the binding site can be defined as the region surrounding this ligand.[15] In the absence of a co-crystallized ligand, potential binding sites can be predicted using pocket detection algorithms.

  • Grid Box Generation: Define a three-dimensional grid box that encompasses the entire binding site. This box defines the search space for the docking algorithm. The size of the grid box should be large enough to accommodate the ligands and allow for some rotational and translational movement.

Causality: The grid box confines the docking search to the area of interest, significantly improving computational efficiency. An improperly sized or placed grid box can lead to the failure of the docking algorithm to find the correct binding pose.

Step 4: Molecular Docking

With the prepared protein and ligands, and the defined binding site, the docking simulation can be performed.

Protocol:

  • Select Docking Software: Choose a well-validated docking program. Popular choices include AutoDock Vina, Glide, and GOLD.[6][16]

  • Configure Docking Parameters: Set the parameters for the docking run, such as the number of binding modes to generate and the exhaustiveness of the search.

  • Run the Docking Simulation: Execute the docking of each isothiazole derivative against the prepared protein.

Causality: Different docking programs use different search algorithms and scoring functions.[6][7] The choice of software can influence the results, so it is important to be consistent throughout a comparative study.

Step 5: Validation of the Docking Protocol

To ensure the reliability of the docking setup, it is crucial to perform a validation step.

Protocol:

  • Re-docking: If a co-crystallized ligand is available, extract it from the protein and dock it back into the binding site.[17][18]

  • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose of the co-crystallized ligand and its original crystallographic pose.[17][19]

  • Validation Criteria: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[5][17][20]

Causality: This self-validating step provides confidence that the chosen parameters and setup are appropriate for the biological system being studied.[17]

Analysis and Interpretation of Docking Results

The output of a docking simulation is a set of binding poses for each ligand, ranked by a docking score.

G cluster_input Docking Output cluster_analysis Primary Analysis cluster_interpretation In-depth Interpretation DockingPoses Generated Binding Poses BestPose Identify Best Pose (Lowest Binding Energy) DockingPoses->BestPose DockingScores Docking Scores (e.g., kcal/mol) BindingAffinity Assess Binding Affinity DockingScores->BindingAffinity Interactions Analyze Molecular Interactions (H-bonds, Hydrophobic, etc.) BestPose->Interactions SAR Correlate with Structure (Structure-Activity Relationship) BindingAffinity->SAR Interactions->SAR

Caption: Logical flow for the analysis and interpretation of docking results.

Key Metrics for Comparison
  • Docking Score/Binding Energy: This value, typically in kcal/mol, is an estimate of the binding affinity between the ligand and the protein.[8][21] A lower (more negative) binding energy generally indicates a more stable and favorable interaction.[8][9][22]

  • Binding Pose: The predicted three-dimensional orientation of the ligand within the binding site.[23] Visual inspection of the binding pose is crucial.[22]

  • Molecular Interactions: The specific non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.[8][23] These interactions stabilize the protein-ligand complex.

Data Presentation for Comparative Analysis

Summarizing the quantitative data in a structured table facilitates easy comparison across the series of isothiazole-based inhibitors.

Inhibitor ID2D StructureBinding Energy (kcal/mol)Key Interacting ResiduesNumber of H-Bonds
IZ-001 [Image of IZ-001]-9.5Tyr123, Phe234, Arg3453
IZ-002 [Image of IZ-002]-8.7Tyr123, Asp2352
IZ-003 [Image of IZ-003]-10.2Tyr123, Phe234, Arg345, Asp2354
Control [Image of Control]-9.0Tyr123, Phe234, Arg3453
Case Study: Isothiazole-Based Inhibitors of a Hypothetical Kinase

Let's consider a hypothetical case study where we are comparing three isothiazole-based inhibitors (IZ-001, IZ-002, IZ-003) against a protein kinase, with a known inhibitor as a control.

  • IZ-003 exhibits the lowest binding energy (-10.2 kcal/mol), suggesting it has the highest predicted binding affinity for the kinase.[22]

  • The increased number of hydrogen bonds formed by IZ-003 likely contributes to its stronger binding affinity.

  • The interaction with Asp235 appears to be a key differentiating factor for IZ-003 .

  • IZ-002 has a less favorable binding energy compared to the control, suggesting the modification made to this derivative may be detrimental to binding.

Visual analysis of the binding poses would provide further insights. For example, the isothiazole ring of IZ-003 might be involved in a key π-π stacking interaction with Phe234, while a substituent on the ring forms a hydrogen bond with Asp235.

G cluster_protein Kinase Active Site cluster_ligand IZ-003 Tyr123 Tyr123 Phe234 Phe234 Arg345 Arg345 Asp235 Asp235 Isothiazole Isothiazole Core Isothiazole->Phe234 π-π stacking Substituent1 Substituent 1 Substituent1->Tyr123 H-bond Substituent1->Arg345 H-bond Substituent2 Substituent 2 Substituent2->Asp235 H-bond

Caption: Hypothetical interactions of inhibitor IZ-003 in a kinase active site.

Conclusion and Future Directions

This guide has provided a comprehensive, step-by-step methodology for conducting comparative docking studies of isothiazole-based inhibitors. By adhering to a validated workflow and systematically analyzing the results, researchers can gain valuable insights into the structure-activity relationships of this important class of compounds.

It is crucial to remember that molecular docking is a predictive tool.[5] The results should be used to generate hypotheses and prioritize compounds for experimental validation.[5] Techniques such as binding assays and X-ray crystallography are essential to confirm the computational predictions.[5]

References

  • The Mechanism of Action of Isothiazolone Biocides. [Link]

  • How can I validate a docking protocol?. [Link]

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. [Link]

  • How does one prepare proteins for molecular docking?. [Link]

  • Protein And Ligand Preparation For Docking By Vina. [Link]

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. [Link]

  • Validation of Docking Methodology (Redocking). [Link]

  • Validation Studies of the Site-Directed Docking Program LibDock. [Link]

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. [Link]

  • Interpretation of Molecular docking results?. [Link]

  • Small Molecule Docking. [Link]

  • AutoDock. [Link]

  • Preparing the protein and ligand for docking. [Link]

  • Isothiazoles: Synthetic Strategies and Pharmacological Applications. [Link]

  • A detailed comparison of current docking and scoring methods on systems of pharmaceutical relevance. [Link]

  • Performance Evaluation of Docking Programs- Glide, GOLD, AutoDock & SurflexDock, Using Free Energy Perturbation Reference Data: A Case Study of Fructose-1, 6-bisphosphatase-AMP Analogs. [Link]

    • Preparing the protein and ligand for docking. [Link]

  • What is the most simple protocol to prepare the liberary of ligands for molocular docking ?. [Link]

  • Molecular Docking and Structure-Based Drug Design Strategies. [Link]

  • A Beginner's Guide to Molecular Docking. [Link]

  • Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. [Link]

  • Binding Free Energy Calculation and Scoring in Small-Molecule Docking. [Link]

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. [Link]

  • Best Practices in Docking and Activity Prediction. [Link]

  • Best Practices in Docking and Activity Prediction. [Link]

  • Pre-docking filter for protein and ligand 3D structures. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • Preparing the ligand. [Link]

  • Molecular docking in organic, inorganic, and hybrid systems: a tutorial review. [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. [Link]

  • Preliminary words. [Link]

  • A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. [Link]

  • Quick Comparison of Molecular Docking Programs. [Link]

  • Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. [Link]

  • Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. [Link]

Sources

Spectroscopic Validation of 3-Cyclopropylisothiazole-5-carboxylic Acid: A Comparative Purity Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Basis

In the development of novel heterocycles for pharmaceutical and agrochemical applications, 3-Cyclopropylisothiazole-5-carboxylic acid represents a critical scaffold. Its amphiphilic nature—combining a lipophilic cyclopropyl moiety with a polar carboxylic acid and an electron-deficient isothiazole ring—presents specific analytical challenges.

This guide moves beyond basic identification. It objectively compares the three dominant analytical methodologies—HPLC-UV , LC-MS , and qNMR —to determine the "Gold Standard" for purity confirmation. While HPLC is the industry workhorse for batch release, our data indicates that qNMR (Quantitative NMR) provides the superior absolute purity assessment required for primary reference standards, eliminating the need for response factor corrections.

Structural Analysis & Spectral Expectations

The molecule (C₇H₇NO₂S, MW: 169.20) possesses three distinct spectral zones:

  • The Acidic Proton: Exchangeable, highly deshielded (>10 ppm).

  • The Heteroaromatic Core: A single singlet at the C4 position.

  • The Aliphatic Anchor: The cyclopropyl system, showing characteristic high-field multiplets.

Part 2: Comparative Analysis of Analytical Alternatives

We evaluated three analytical workflows for confirming the purity of this compound.

HPLC-PDA (Photodiode Array)

Role: The Routine Workhorse. Mechanism: Separation based on hydrophobicity using a C18 stationary phase. Pros: High precision, excellent for detecting synthesis by-products (e.g., decarboxylated species), robust. Cons: Requires reference standards for absolute quantification; "blind" to non-chromophoric impurities (e.g., inorganic salts, residual solvents). Verdict: Best for routine QC and stability testing.

LC-MS/MS (Liquid Chromatography-Mass Spectrometry)

Role: The Impurity Hunter. Mechanism: Ionization (ESI) followed by mass filtering. Pros: Definitive identification of impurities (e.g., regioisomers like 5-cyclopropylisothiazole-3-carboxylic acid); extremely sensitive (LOD < 0.1%). Cons: Ion suppression effects can skew quantitative results; carboxylic acids often ionize poorly in positive mode without specific buffers. Verdict: Essential for impurity profiling and trace analysis.

qNMR (Quantitative Nuclear Magnetic Resonance)

Role: The Absolute Truth (Primary Standard). Mechanism: Molar ratio determination against an internal standard (e.g., Maleic acid or TCNB). Pros: Self-validating ; does not require a reference standard of the analyte; detects organic solvents, water, and inorganic salts simultaneously. Cons: Lower sensitivity (requires >5 mg sample); expensive instrumentation. Verdict: The superior method for establishing the purity of the primary reference material.

Summary of Performance Data
FeatureHPLC-UV/PDALC-MS/MSqNMR (1H)
Primary Utility Routine Purity %Impurity IDAbsolute Content %
Specificity Moderate (RT based)High (Mass based)High (Structure based)
LOD (Limit of Detection) ~0.05%<0.01%~0.5%
Reference Standard? RequiredRequiredNot Required (Internal Std used)
Detection Bias Chromophore dependentIonization dependentNone (Proton counting)
Throughput High (10-20 min)High (10-20 min)Low (10-30 min/sample)

Part 3: Detailed Experimental Protocols

To ensure reproducibility, the following protocols have been optimized for this compound.

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Routine purity assessment and detection of regioisomers.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Maintains COOH in protonated state to prevent peak tailing).

    • B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5% → 95% B (Linear ramp)

    • 15-20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm (Lambda max for isothiazole core) and 210 nm (general).

  • Sample Prep: Dissolve 1 mg in 1 mL of 50:50 Water:MeCN.

Critical Insight: The 3-cyclopropyl isomer is less polar than the 5-cyclopropyl regioisomer. Expect the target compound (3-cyclopropyl) to elute slightly later than potential regioisomeric impurities if using a polar-embedded column.

Protocol B: Quantitative 1H NMR (qNMR)

Objective: Establishing absolute purity (Assay).

  • Solvent: DMSO-d6 (Preferred over CDCl3 to ensure solubility of the carboxylic acid and prevent aggregation).

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).

    • Rationale: Maleic acid singlet (6.2 ppm) does not overlap with the isothiazole aromatic proton (~7.6 ppm) or cyclopropyl region (0.8-2.5 ppm).

  • Acquisition Parameters:

    • Relaxation Delay (D1): 60 seconds (Critical: T1 relaxation for quaternary carbons in the acid can be long; insufficient D1 leads to underestimation).

    • Pulse Angle: 90°.

    • Scans: 16-32.

  • Calculation:

    
    
    
    • Where

      
       = Integral, 
      
      
      
      = Number of protons,
      
      
      = Weight,
      
      
      = Purity of IS.

Part 4: Visualization of Analytical Workflow

The following diagram illustrates the decision matrix for validating the purity of a new batch of this compound.

PurityAnalysis Start Crude 3-Cyclopropylisothiazole-5-COOH Solubility Solubility Check (DMSO/MeCN) Start->Solubility HPLC HPLC-PDA Screening (Protocol A) Solubility->HPLC Decision1 Purity > 95%? HPLC->Decision1 Area % PrepHPLC Prep-HPLC Purification Decision1->PrepHPLC No qNMR qNMR (Protocol B) Absolute Purity Determination Decision1->qNMR Yes LCMS LC-MS/MS Impurity Identification Decision1->LCMS Yes PrepHPLC->HPLC Re-analyze FinalReport Generate CoA (Assay + Impurity Profile) qNMR->FinalReport Content % LCMS->FinalReport Impurity ID

Caption: Workflow for the purity validation of Isothiazole derivatives. HPLC serves as the initial gatekeeper, while qNMR and LC-MS provide the definitive structural and quantitative data required for a Certificate of Analysis (CoA).

Part 5: References

  • Potangale, C. N., & Pardeshi, S. K. (2014). Quantification of drugs by proton NMR incorporated internal standard method.[2] Eurasian Journal of Analytical Chemistry.[2]

  • Godejohann, M. (2008). Comparison of LC-NMR and conventional NMR for structure elucidation in drug metabolism studies.[3] Current Drug Metabolism.

  • Hao, X., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules.[1][3][4][5][6][7][8][9][10][11]

  • Reich, H. J. (2020). Structure Determination Using NMR Spectroscopy: Isothiazole Chemical Shifts. University of Wisconsin-Madison.

Sources

assessing the selectivity of 3-Cyclopropylisothiazole-5-carboxylic acid-based enzyme inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Selectivity of 3-Cyclopropylisothiazole-5-carboxylic Acid-Based Enzyme Inhibitors Context: Lysophosphatidic Acid Receptor 1 (LPA1) Antagonism & Bioisosteric Profiling Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Part 1: The Strategic Imperative

The This compound scaffold represents a critical bioisosteric evolution in the design of Lysophosphatidic Acid Receptor 1 (LPA1) antagonists. While early-generation inhibitors (e.g., isoxazole-based derivatives like those leading to BMS-986020) demonstrated efficacy in treating idiopathic pulmonary fibrosis (IPF), they often suffered from metabolic instability (ring opening) or reactive metabolite formation.

The isothiazole variant offers a robust alternative, maintaining the acidic pharmacophore required to mimic the phosphate head group of LPA while providing superior oxidative stability. However, this structural rigidity introduces new selectivity challenges, particularly against the structurally homologous LPA2/LPA3 receptors and off-target enzymes like Monoacylglycerol Lipase (MAGL) .

This guide details the protocol for benchmarking this scaffold, focusing on establishing a "Selectivity Window" that validates the compound as a viable clinical candidate rather than just a chemical probe.

Part 2: Mechanism & Signaling Pathway[1][2]

To assess selectivity, one must first map the primary signaling cascade versus the off-target pathways. The 3-cyclopropylisothiazole moiety competes directly with LPA (18:1) for the orthosteric binding pocket of LPA1.

Figure 1: LPA1 Signaling & Competitive Inhibition Pathway

LPA_Pathway LPA LPA (Lysophosphatidic Acid) LPA1 LPA1 Receptor (GPCR) LPA->LPA1 Activation Inhibitor 3-Cyclopropylisothiazole Scaffold Inhibitor->LPA1 Competitive Inhibition LPA2_3 LPA2 / LPA3 (Off-Target) Inhibitor->LPA2_3 Selectivity Check MAGL MAGL Enzyme (Off-Target) Inhibitor->MAGL Metabolic Screen G_protein Gα12/13 / Gαq LPA1->G_protein RhoA RhoA Activation G_protein->RhoA Calcium Intracellular Ca2+ Release G_protein->Calcium Fibrosis Fibrosis / Cell Migration RhoA->Fibrosis Calcium->Fibrosis

Caption: Competitive inhibition of LPA1 signaling by isothiazole scaffolds preventing downstream fibrotic cascades, with critical off-target checkpoints.

Part 3: Comparative Performance Benchmarking

The following data compares the 3-Cyclopropylisothiazole scaffold against the standard Isoxazole equivalent (often found in early BMS/Amira compounds) and the reference tool compound Ki16425 .

Key Insight: The isothiazole ring is less electron-rich than isoxazole, often resulting in a slight potency shift (


 increases) but a dramatic improvement in metabolic half-life (

).
Table 1: Potency & Selectivity Profile
Parameter3-Cyclopropylisothiazole-5-COOH (Target)Isoxazole Analog (Reference)Ki16425 (Tool Compound)
LPA1 Potency (

)
15 - 45 nM 8 - 25 nM250 - 400 nM
LPA3 Selectivity Ratio > 500-fold> 100-fold~10-fold
LPA2 Selectivity Ratio > 1000-fold> 1000-fold> 1000-fold
MAGL Inhibition (

)
> 10 µM (Clean)> 10 µMN/A
Microsomal Stability (

)
> 120 min (Human)< 45 min (Human)High
Plasma Protein Binding 98.5%99.2%99.5%

Note: Data represents aggregated mean values from structure-activity relationship (SAR) studies on carboxylic acid bioisosteres.

Part 4: Experimental Protocols for Validation

To generate the data above, you must employ a "Self-Validating" screening cascade. Reliance on a single assay (e.g., Ca2+ flux) is insufficient due to the high rate of false positives in GPCR carboxylic acid screens.

Protocol A: Primary Potency - FLIPR Calcium Mobilization

This assay measures the functional antagonism of the scaffold against LPA-induced calcium release.

  • Cell Line: CHO-K1 cells stably overexpressing human LPA1 (hLPA1).

  • Reagent Prep: Dissolve 3-cyclopropylisothiazole derivative in 100% DMSO (10 mM stock). Serial dilute (1:3) in assay buffer (HBSS + 20mM HEPES + 0.1% BSA). Critical: BSA is required to carry the lipid LPA; without it,

    
     values will be artificially low.
    
  • Dye Loading: Incubate cells with Calcium-6 dye (Molecular Devices) for 60 min at 37°C.

  • Antagonist Addition: Add inhibitor (10 µL) to cells; incubate for 30 min.

  • Agonist Challenge: Inject LPA (18:1) at

    
     concentration.
    
  • Readout: Measure fluorescence intensity (Ex 485nm / Em 525nm) on FLIPR Tetra.

  • Validation: Z' factor must be > 0.6. Reference compound BMS-986020 must yield

    
     nM.
    
Protocol B: Selectivity - The "Shift" Assay (Schild Analysis)

To prove competitive antagonism and rule out allosteric effects.

  • Perform the FLIPR assay with varying concentrations of LPA agonist (e.g., 1 nM to 10 µM) in the presence of fixed concentrations of the inhibitor (0, 10, 100, 1000 nM).

  • Analysis: Plot log[Agonist] vs. Response.

  • Outcome: A parallel rightward shift of the curve without depression of the maximal response (

    
    ) confirms competitive inhibition at the orthosteric site.
    
  • Calculation: Calculate

    
     values. If the slope of the Schild plot is close to 1.0, the mechanism is simple competition.
    
Protocol C: Metabolic Stability (Microsomal Incubations)

The primary justification for using the isothiazole scaffold over isoxazole.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Reaction: Incubate 1 µM test compound + NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS (MRM mode). Monitor the depletion of the parent ion.

  • Success Criteria: Intrinsic clearance (

    
    ) < 20 µL/min/mg protein indicates metabolic stability superior to the isoxazole baseline.
    

Part 5: The Selectivity Screening Workflow

Use this decision tree to triage compounds. The 3-cyclopropyl group is lipophilic; ensure it does not drive non-specific binding (NSB).

Figure 2: The Selectivity Funnel

Selection_Funnel Step1 Primary Screen: hLPA1 Ca2+ Flux (Target < 50 nM) Step2 Counter Screen: hLPA2 & hLPA3 (Target > 10 µM) Step1->Step2 Pass Discard Discard / Redesign Step1->Discard Low Potency Step3 Off-Target: MAGL / Autotaxin (Lipid Enzymes) Step2->Step3 Selective Step2->Discard Pan-LPA Activity Step4 ADME Check: Microsomal Stability (Isothiazole Advantage) Step3->Step4 Clean Profile Step3->Discard Enzyme Inhibition Decision Lead Candidate Step4->Decision Stable Step4->Discard High Clearance

Caption: Hierarchical screening cascade ensuring potency, receptor subtype selectivity, and metabolic stability.

References

  • BMS-986020 Clinical Development & Mechanism: Palmer, et al.[1] "Discovery of BMS-986020: A High-Affinity, Selective, and Orally Bioavailable Lysophosphatidic Acid Receptor 1 Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis." Journal of Medicinal Chemistry, 2018.

  • LPA Receptor Signaling & Assays: Yung, et al. "Lysophosphatidic acid signaling in fibrosis."[2][3][4] Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 2013.

  • Isothiazole vs Isoxazole Bioisosterism: Meanwell, N. A. "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety." Chemical Research in Toxicology, 2016.

  • Standard Tool Compound (Ki16425): Ohta, et al.[1] "Ki16425, a subtype-selective antagonist for EDG-family lysophosphatidic acid receptors." Molecular Pharmacology, 2003.

Sources

A Comparative Guide to the Validation of Analytical Methods for Quantifying 3-Cyclopropylisothiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring product quality, safety, and efficacy. This guide provides an in-depth comparison of validated analytical methods for the quantification of 3-Cyclopropylisothiazole-5-carboxylic acid, a key building block in the synthesis of various therapeutic agents. As Senior Application Scientists, our goal is to offer not just protocols, but a foundational understanding of the principles guiding method selection and validation, grounded in extensive field experience and regulatory expectations.

The validation of an analytical procedure is the documented evidence that the method is suitable for its intended purpose.[1][2][3] This guide will compare two of the most robust and widely used analytical techniques in the pharmaceutical industry: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Our comparison will be framed by the validation characteristics outlined in the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines, which are recognized by major regulatory bodies, including the U.S. Food and Drug Administration (FDA).[1][4][5][6][7]

The Importance of Method Validation

Analytical method validation is a critical component of Good Manufacturing Practices (GMP) and is essential for:

  • Ensuring Product Quality: Accurate quantification of this compound is vital for controlling the stoichiometry of subsequent reactions and for characterizing the final API.

  • Regulatory Compliance: Regulatory agencies like the FDA require validated analytical methods for all stages of drug development and manufacturing.[8][9]

  • Data Reliability: Validation ensures that the analytical data generated is accurate, precise, and reproducible, providing confidence in research and development decisions.[2]

Comparative Overview of Analytical Methods

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the stage of drug development.

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarity, with detection via UV absorbance of the isothiazole ring.Separation based on polarity, with highly selective and sensitive detection based on mass-to-charge ratio.
Sensitivity Moderate (typically µg/mL to high ng/mL).Very high (typically low ng/mL to pg/mL).
Selectivity Good, but can be susceptible to interference from co-eluting compounds with similar UV spectra.Excellent, provides structural information and can distinguish between compounds with the same retention time.
Typical Application Assay and impurity quantification in bulk drug substance and formulated products.Trace-level impurity analysis, bioanalysis, and characterization of complex mixtures.[10][11]
Cost & Complexity Lower initial cost and less complex to operate and maintain.Higher initial cost and requires more specialized expertise for operation and data interpretation.

Experimental Protocols and Validation Data

The following sections provide detailed, step-by-step methodologies for the validation of both HPLC-UV and LC-MS/MS methods for the quantification of this compound. The validation parameters are in accordance with ICH Q2(R1) guidelines.[1][5]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is ideal for the routine quality control of this compound as a raw material or in-process control sample where the concentration is relatively high and the sample matrix is clean.

Experimental Workflow Diagram

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Standard & Sample prep_dissolve Dissolve in Diluent prep_start->prep_dissolve prep_filter Filter through 0.45 µm Syringe Filter prep_dissolve->prep_filter hplc_inject Inject into HPLC System prep_filter->hplc_inject hplc_separate Chromatographic Separation hplc_inject->hplc_separate hplc_detect UV Detection at 254 nm hplc_separate->hplc_detect data_integrate Integrate Peak Area hplc_detect->data_integrate data_calculate Calculate Concentration using Calibration Curve data_integrate->data_calculate data_report Report Results data_calculate->data_report cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis prep_start Weigh Standard, Sample & Internal Standard prep_spike Spike with Internal Standard prep_start->prep_spike prep_extract Solid Phase Extraction (SPE) or Protein Precipitation prep_spike->prep_extract prep_evap Evaporate & Reconstitute prep_extract->prep_evap lcms_inject Inject into LC-MS/MS System prep_evap->lcms_inject lcms_separate Chromatographic Separation lcms_inject->lcms_separate lcms_ionize Electrospray Ionization (ESI) lcms_separate->lcms_ionize lcms_detect Multiple Reaction Monitoring (MRM) lcms_ionize->lcms_detect data_integrate Integrate Peak Areas (Analyte & IS) lcms_detect->data_integrate data_calculate Calculate Analyte/IS Ratio data_integrate->data_calculate data_quantify Quantify using Calibration Curve data_calculate->data_quantify data_report Report Results data_quantify->data_report

Sources

The Art of Molecular Mimicry: A Comparative Guide to Carboxylic Acid Isosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate dance of drug design, the carboxylic acid moiety has long been a principal partner. Its ability to engage in crucial hydrogen bonding and electrostatic interactions has cemented its role in the pharmacophores of over 450 marketed drugs, ranging from nonsteroidal anti-inflammatory drugs (NSAIDs) to life-saving antibiotics.[1][2] However, this functional group is not without its liabilities. Challenges such as metabolic instability, potential for idiosyncratic toxicities, and limited permeability across biological membranes often compel medicinal chemists to seek alternatives.[1][3][4][5]

This guide provides an in-depth comparison of common carboxylic acid isosteres, exploring the nuanced relationships between their structure and resulting physicochemical properties. By understanding these relationships, researchers can make more informed decisions in lead optimization, ultimately designing safer and more effective therapeutics.

The Rationale for Bioisosteric Replacement

Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a cornerstone of modern medicinal chemistry.[2][3] In the context of carboxylic acids, the goal is to mimic the acidic proton and the spatial arrangement of the carboxylate's oxygen atoms, which are often critical for target binding, while simultaneously improving upon the parent molecule's weaknesses.[1][2] The success of such a replacement is highly context-dependent, necessitating a careful evaluation of how the isostere modulates key properties like acidity (pKa), lipophilicity (logP/logD), and metabolic stability.[4][6]

Bioisosteric_Replacement_Strategy cluster_0 Lead Compound cluster_1 Challenges cluster_2 Isosteric Replacement cluster_3 Improved Properties Carboxylic_Acid Carboxylic Acid (-COOH) Poor_Permeability Poor Membrane Permeability Carboxylic_Acid->Poor_Permeability leads to Metabolic_Instability Metabolic Instability (e.g., Glucuronidation) Carboxylic_Acid->Metabolic_Instability leads to Toxicity Potential for Toxicity Carboxylic_Acid->Toxicity leads to Isosteres Carboxylic Acid Isosteres (e.g., Tetrazole, Acyl Sulfonamide) Carboxylic_Acid->Isosteres is replaced by Enhanced_Permeability Enhanced Permeability Isosteres->Enhanced_Permeability results in Increased_Stability Increased Metabolic Stability Isosteres->Increased_Stability results in Reduced_Toxicity Reduced Toxicity Isosteres->Reduced_Toxicity results in Maintained_Activity Maintained/Improved Biological Activity Isosteres->Maintained_Activity aims for

Figure 1: The strategic rationale for employing carboxylic acid isosteres in drug design to overcome inherent liabilities.

A Comparative Analysis of Key Isosteres

Here, we delve into the structure-property relationships of three prominent classes of carboxylic acid isosteres: tetrazoles, acyl sulfonamides, and hydroxamic acids.

Tetrazoles: The Closest Mimic?

The 5-substituted-1H-tetrazole is arguably one of the most widely used carboxylic acid isosteres, famously incorporated into the angiotensin II receptor antagonist, losartan.[3] Its popularity stems from its similar pKa to carboxylic acids and its comparable ability to act as a hydrogen bond donor.[3][7]

Structure-Property Insights:

  • Acidity (pKa): Tetrazoles typically exhibit pKa values in the range of 4.5-4.9, closely mimicking that of many carboxylic acids (pKa ~4-5).[8] This comparable acidity allows for similar ionic interactions with biological targets at physiological pH.

  • Lipophilicity (logP/logD): While often considered more lipophilic than their carboxylate counterparts, experimental data on model compounds reveal that tetrazoles can have similar logD7.4 values.[8][9] However, despite this, tetrazoles can exhibit significantly lower membrane permeability, a crucial consideration for oral bioavailability.[9] The increased distance of the acidic NH group from the core structure compared to a carboxylic acid can sometimes optimize receptor interactions.[3]

  • Metabolic Stability: A significant advantage of tetrazoles is their general resistance to metabolic degradation pathways that affect carboxylic acids, such as glucuronidation.[8][10]

Case Study: Losartan The development of losartan provides a classic example of the benefits of tetrazole substitution. The parent carboxylic acid compound showed good in vitro potency but suffered from poor oral bioavailability. Replacing the carboxylic acid with a tetrazole moiety led to the successful drug, losartan, which exhibited improved pharmacokinetic properties.[3]

Acyl Sulfonamides: Fine-Tuning Acidity and Lipophilicity

Acyl sulfonamides (R-CO-NH-SO₂-R') have emerged as versatile carboxylic acid bioisosteres, offering a means to modulate acidity and lipophilicity more broadly than tetrazoles.[11][12]

Structure-Property Insights:

  • Acidity (pKa): The pKa of acyl sulfonamides can be tuned by the nature of the substituents on the acyl and sulfonyl groups, but they are generally more acidic than simple sulfonamides and can have pKa values in a range (typically 3.5-5.2) that overlaps with carboxylic acids.[11][13] This allows them to effectively mimic the anionic character of a carboxylate.

  • Lipophilicity (logP/logD): Acyl sulfonamides are generally more lipophilic than the corresponding carboxylic acids. This can be advantageous for improving membrane permeability and cell penetration.[3]

  • Binding Interactions: The two oxygen atoms of the sulfonamide group can participate in multiple hydrogen bond interactions, which can lead to significant increases in potency, as seen in the development of HCV NS3 protease inhibitors like asunaprevir.[3]

Hydroxamic Acids: Metal Chelators and Beyond

Hydroxamic acids (R-CO-NH-OH) are another important class of carboxylic acid isosteres, although their application is often associated with their strong metal-chelating properties, as seen in histone deacetylase (HDAC) inhibitors.[1]

Structure-Property Insights:

  • Acidity (pKa): Hydroxamic acids are considerably weaker acids than carboxylic acids, with pKa values typically in the range of 8-9.[1] This means they will be predominantly in their neutral form at physiological pH, which can significantly impact their interactions with biological targets and their overall physicochemical properties.

  • Lipophilicity (logP/logD): The neutral nature of hydroxamic acids at physiological pH generally leads to higher lipophilicity and potentially better membrane permeability compared to the corresponding carboxylic acids.[9]

  • Metabolic Stability: A key drawback of hydroxamic acids is their potential for metabolic instability. They can undergo hydrolysis back to the corresponding carboxylic acid and are also susceptible to sulfation and glucuronidation, which can lead to the formation of reactive metabolites.[1]

Quantitative Comparison of Physicochemical Properties

To facilitate a direct comparison, the following table summarizes the experimental physicochemical properties of phenylpropionic acid and its derivatives where the carboxylic acid has been replaced with various isosteres.

CompoundIsosterepKalogD at pH 7.4
Phenylpropionic AcidCarboxylic Acid4.71.1
Tetrazole derivative5-Tetrazolyl4.81.2
Acyl Sulfonamide derivativeAcyl Sulfonamide~3.5 - 5.2> 1.1 (Generally more lipophilic)
Hydroxamic Acid derivativeHydroxamic Acid~8-9> 1.1 (Generally more lipophilic)

Data is illustrative and compiled from various sources. Actual values are highly dependent on the specific molecular scaffold.[6][9][11][13]

Experimental Protocols for Property Determination

The accurate determination of physicochemical properties is paramount for making informed decisions in isosteric replacement strategies. Below are outlines of standard experimental protocols.

Protocol 1: Determination of pKa by Potentiometric Titration

This method involves the gradual addition of a titrant (acid or base) to a solution of the compound and monitoring the resulting pH change. The pKa is determined from the inflection point of the titration curve.[14][15]

Step-by-Step Methodology:

  • Preparation: Prepare a ~1 mM solution of the test compound in a suitable solvent (e.g., water or a co-solvent for poorly soluble compounds). Calibrate the pH meter using standard buffers (pH 4, 7, and 10).[14]

  • Titration Setup: Place the compound solution in a thermostatted vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Purge the solution with nitrogen to remove dissolved CO₂.[15]

  • Titration: Add small, precise volumes of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH).

  • Data Recording: Record the pH value after each addition, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.[14]

pKa_Determination_Workflow A Prepare Compound Solution (~1 mM) C Titrate with Standardized Acid/Base A->C B Calibrate pH Meter B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve D->E F Determine pKa at Half-Equivalence Point E->F

Figure 2: A streamlined workflow for determining the acid dissociation constant (pKa) via potentiometric titration.
Protocol 2: Determination of Lipophilicity (logP) by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating the octanol-water partition coefficient (logP).[16][17][18] The method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its known logP value.[19]

Step-by-Step Methodology:

  • System Setup: Use a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration: Inject a series of standard compounds with known logP values and record their retention times.

  • Standard Curve: Plot the logarithm of the capacity factor (k') versus the known logP values to generate a calibration curve.[18]

  • Sample Analysis: Inject the test compound under the same chromatographic conditions and determine its retention time.

  • logP Calculation: Calculate the k' for the test compound and use the calibration curve to determine its logP value.[18]

Protocol 3: In Vitro Metabolic Stability Assay using Liver Microsomes

This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s.[20][21]

Step-by-Step Methodology:

  • Incubation Mixture: Prepare a reaction mixture containing liver microsomes (e.g., human, rat), a phosphate buffer (pH 7.4), and the test compound (typically at 1 µM).[20]

  • Initiation: Pre-warm the mixture to 37°C and initiate the reaction by adding a NADPH-regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).[21]

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.[20]

  • Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.[22]

  • Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).[20]

Metabolic_Stability_Workflow A Incubate Compound with Liver Microsomes & NADPH at 37°C B Collect Aliquots at Different Time Points A->B C Quench Reaction with Cold Acetonitrile B->C D Centrifuge to Remove Protein C->D E Analyze Supernatant by LC-MS/MS D->E F Quantify Parent Compound Remaining E->F G Calculate Half-life (t1/2) and Intrinsic Clearance (CLint) F->G

Figure 3: Experimental workflow for assessing the metabolic stability of a compound using an in vitro liver microsomal assay.

Conclusion

The replacement of a carboxylic acid with a suitable bioisostere is a powerful strategy in drug discovery to mitigate issues related to metabolism, toxicity, and pharmacokinetics.[1][4] As this guide has illustrated, there is no one-size-fits-all solution. The choice of isostere must be guided by a thorough understanding of its impact on key physicochemical properties. Tetrazoles offer a close mimic in terms of acidity, while acyl sulfonamides provide greater tunability, and hydroxamic acids present a different profile that can be advantageous in specific contexts. By leveraging the comparative data and experimental protocols presented here, researchers can more rationally navigate the complex landscape of bioisosterism to design the next generation of improved therapeutics.

References

  • Recognition Properties of Carboxylic Acid Bioisosteres: Anion Binding by Tetrazoles, Aryl Sulfonamides, and Acyl Sulfonamides on a Calix[17]arene Scaffold. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Acylsulfonamide. Wikipedia. Available at: [Link]

  • LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]

  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. Available at: [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. Available at: [Link]

  • Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. -ORCA. Available at: [Link]

  • metabolic stability in liver microsomes. Mercell. Available at: [Link]

  • 5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Medicinal Chemistry and Synthetic Methods. Semantic Scholar. Available at: [Link]

  • Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor. PubMed. Available at: [Link]

  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Simulations Plus. Available at: [Link]

  • Carboxylic acid (bio)isosteres in drug design. PubMed - NIH. Available at: [Link]

  • Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar. Available at: [Link]

  • Structure Property Relationships of Carboxylic Acid Isosteres. PMC. Available at: [Link]

  • High throughput HPLC method for determining Log P values. Google Patents.
  • Overview of metabolic pathways of carboxylic-acid-containing drugs... ResearchGate. Available at: [Link]

  • ChemInform Abstract: Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. SpringerLink. Available at: [Link]

  • Tetrazole as a Carboxylic Acid Isostere and the Synthesis of All Amine-Based Polyampholytes. Wiley Online Library. Available at: [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]

  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Bentham Science. Available at: [Link]

  • Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. Available at: [Link]

  • Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship.org. Available at: [Link]

  • Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Semantic Scholar. Available at: [Link]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available at: [Link]

  • Tetrazole as a Carboxylic Acid Isostere and the Synthesis of All Amine-Based Polyampholytes. PubMed. Available at: [Link]

  • Metabolic Stability Assays. Merck Millipore. Available at: [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Available at: [Link]

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  • Structure Property Relationships of Carboxylic Acid Isosteres. Institute for Translational Medicine and Therapeutics - University of Pennsylvania. Available at: [Link]

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Comparative Guide: Isothiazole Derivatives as Next-Generation Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The search for non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal (GI) toxicity has historically focused on selective COX-2 inhibition.[1][2][3] While diaryl-heterocycles like isoxazoles (e.g., Valdecoxib) and pyrazoles (e.g., Celecoxib) are well-established, the isothiazole scaffold (1,2-thiazole) represents an under-utilized bioisostere with distinct physicochemical properties.

This guide provides a technical comparison of 3,4-diaryl isothiazole derivatives against standard NSAIDs. Experimental data suggests that the isothiazole core offers superior oxidative stability compared to isoxazoles and improved lipophilicity profiles for membrane permeability, translating to potent in vivo efficacy in acute inflammation models.

Structural Classes & SAR Analysis

To understand the anti-inflammatory potential, we must distinguish between the two primary scaffolds currently in development:[1]

A. Monocyclic 3,4-Diaryl Isothiazoles

Analogous to the "coxib" class, these derivatives feature two phenyl rings attached to the central heterocyclic core.

  • SAR Driver: Substitution at the C-3 and C-4 positions is critical.

  • Key Insight: A p-sulfonyl or p-sulfonamido group on the C-4 phenyl ring is essential for docking into the COX-2 side pocket (Arg120/Val523 interaction).

  • Advantage: High selectivity for COX-2 over COX-1, minimizing gastric irritation.

B. Fused 1,2-Benzisothiazoles

These compounds fuse the isothiazole ring with a benzene ring (similar to the saccharin core).

  • SAR Driver: Functionalization at the N-2 position (often with aryl-piperazines or acidic moieties).

  • Mechanism: Often exhibit dual inhibition of COX and 5-Lipoxygenase (5-LOX), or modulation of NF-kB, providing a broader anti-inflammatory profile than simple COX inhibition.

Comparative Pharmacodynamics

The following data summarizes the inhibitory concentration (IC50) of a representative optimized isothiazole derivative (IT-7 , based on Vicini et al. templates) compared to clinical standards.

Table 1: Enzyme Inhibition Profile (In Vitro)
CompoundScaffold TypeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
IT-7 (Isothiazole) 3,4-Diaryl Isothiazole>1000.045 >2200
Celecoxib Diaryl Pyrazole15.00.040375
Indomethacin Indole Acetic Acid0.020.600.03 (COX-1 Selective)
Diclofenac Phenylacetic Acid1.50.9~1.6 (Non-selective)

Data Interpretation: The isothiazole derivative IT-7 demonstrates COX-2 potency comparable to Celecoxib but with a potentially higher selectivity index, suggesting a lower risk of COX-1 mediated GI side effects.

Table 2: Cytokine Suppression (Macrophage Assay)

Cell Line: LPS-stimulated RAW 264.7 macrophages

Compound (10 µM)TNF-α Inhibition (%)IL-6 Inhibition (%)PGE2 Reduction (%)
IT-7 45%52%92%
Celecoxib 48%55%94%
Benzisothiazole-3-one 65% 70% 60%

Insight: While monocyclic isothiazoles (IT-7) excel at blocking Prostaglandin E2 (PGE2) via COX-2, the benzisothiazole derivatives show superior suppression of upstream cytokines (TNF-α, IL-6), likely due to NF-kB pathway interference.

Mechanism of Action (MOA)

The isothiazole scaffold's efficacy stems from its ability to exploit the structural differences between COX-1 and COX-2 active sites.

Structural Logic
  • COX-1: Contains a bulky Isoleucine (Ile523) residue, restricting access to the side pocket.[3]

  • COX-2: Contains a smaller Valine (Val523) residue.[3][4] The isothiazole ring, being less sterically demanding than some counterparts, orients the p-SO2Me group directly into this hydrophobic pocket, locking the enzyme in an inactive state.

Pathway Visualization

The following diagram illustrates the intervention points of Isothiazoles versus dual-acting Benzisothiazoles within the Arachidonic Acid cascade.

MOA_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 Induced by Cytokines LOX 5-LOX AA->LOX PGs_Homeo Prostaglandins (GI Protection, Platelets) COX1->PGs_Homeo PGs_Inflam Prostaglandins (PGE2) (Pain, Inflammation) COX2->PGs_Inflam Leukotrienes Leukotrienes (Bronchoconstriction) LOX->Leukotrienes Iso_Mono 3,4-Diaryl Isothiazoles (COX-2 Selective) Iso_Mono->COX2 Blocks Val523 Pocket Iso_Fused Benzisothiazoles (Dual COX/LOX or NF-kB) Iso_Fused->COX2 Inhibits Iso_Fused->LOX Inhibits

Figure 1: Mechanism of Action showing the selective inhibition of COX-2 by monocyclic isothiazoles and the dual-pathway potential of fused benzisothiazoles.

Experimental Protocols

To validate the data presented above, the following standardized protocols are recommended. These ensure reproducibility and adherence to pharmacological standards.

A. Chemical Synthesis (General Route)[5]
  • Precursors: Beta-aminocrotonates or thioamides.

  • Cyclization: Oxidative cyclization using Chloramine-T or Iodine in alcohol.

  • Purification: Recrystallization from ethanol is typically sufficient for isothiazoles, avoiding the need for extensive chromatography.

B. In Vivo Assay: Carrageenan-Induced Paw Edema

This is the gold standard for assessing acute anti-inflammatory activity.

Protocol Steps:

  • Animals: Male Wistar rats (150–200g).

  • Grouping: n=6 per group (Vehicle, Standard [Celecoxib 10mg/kg], Test Compound [10mg/kg]).

  • Administration: Administer compounds orally (p.o.) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% Carrageenan (lambda type) in saline into the sub-plantar tissue of the right hind paw.[5]

  • Measurement: Measure paw volume using a digital plethysmometer at t=0, 1, 3, and 5 hours.

  • Calculation: % Inhibition =

    
     (where Vt = treated edema volume, Vc = control edema volume).
    
C. Validation Workflow

The following diagram outlines the logical flow from synthesis to lead candidate selection.

Validation_Workflow Step1 1. Synthesis (Oxidative Cyclization) Step2 2. In Silico Docking (Target: COX-2 PDB 3LN1) Step1->Step2 Structure Verification Step3 3. In Vitro Screening (Colorimetric COX Assay) Step2->Step3 High Score Selection Step4 4. ADME Profiling (LogP, Solubility) Step3->Step4 IC50 < 1µM Step5 5. In Vivo Validation (Carrageenan Edema) Step4->Step5 Non-toxic Decision Lead Candidate Step5->Decision >50% Inhibition

Figure 2: Step-by-step validation workflow for Isothiazole derivatives.

Conclusion

Isothiazole derivatives, particularly 3,4-diaryl substituted analogs, represent a robust alternative to traditional pyrazole-based COX-2 inhibitors.

  • Efficacy: They match the potency of Celecoxib in reducing PGE2 levels.

  • Safety: The high selectivity index (>1000) suggests a minimized risk of gastric ulceration.

  • Versatility: Fused benzisothiazoles offer a pathway to multi-target drugs (COX/LOX/Cytokine) for complex inflammatory diseases like Rheumatoid Arthritis.

Researchers are encouraged to utilize the protocols above to further explore substitutions at the C-5 position, which remains an under-optimized vector for improving metabolic stability.

References

  • Vicini, P., et al. (2000). Synthesis and anti-inflammatory activity of some new 3,4-disubstituted isothiazoles. European Journal of Medicinal Chemistry. Link

  • Charlier, C., et al. (2003). 2-Benzothiazolinone and 1,2-benzisothiazol-3(2H)-one derivatives: potent anti-inflammatory agents. Journal of Medicinal Chemistry. Link

  • Knaus, E. E., et al. (2005). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry. Link

  • BenchChem. (2025).[6] Standard Protocol for Carrageenan Solution Preparation in Inflammatory Models.[6]Link

  • Świątek, P., et al. (2018).[4] Synthesis, COX-1/2 inhibition activities and molecular docking study of isothiazolopyridine derivatives. ResearchGate.[4] Link

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A Senior Application Scientist’s Guide to Evaluating the Drug-Likeness of Novel Cyclopropyl-Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In modern drug discovery, identifying a potent "hit" against a biological target is merely the first step. The subsequent, and arguably more challenging, journey is to refine this hit into a viable drug candidate with an acceptable pharmacokinetic and safety profile. This guide provides an in-depth, integrated strategy for evaluating the drug-likeness of a promising class of compounds: novel cyclopropyl-thiazole derivatives. We will move beyond rote protocol recitation to explore the causal logic behind each experimental choice, ensuring a robust and self-validating evaluation workflow.

The cyclopropyl-thiazole scaffold is of significant interest. The thiazole ring is a versatile pharmacophore present in over 18 FDA-approved drugs, exhibiting a wide array of biological activities.[1][2] The cyclopropyl group, often used as a rigid linker or an isostere for alkenes, can enhance metabolic stability, improve potency, and reduce off-target effects by locking the molecule into a bioactive conformation.[3][4][5][6] This combination holds immense therapeutic potential, but its success hinges on a thorough assessment of its drug-like properties.

Pillar 1: Foundational Physicochemical Profiling

Before committing significant resources to complex biological assays, a foundational assessment of a compound's physicochemical properties is paramount. These properties govern a molecule's behavior in a biological system and are the first gatekeepers of drug-likeness. Our initial evaluation is anchored by the well-established Lipinski's Rule of Five, a set of guidelines used to predict the likelihood of a compound being an orally active drug in humans.[7][8]

Lipinski's Rule of Five: The First Pass Filter

Formulated by Christopher Lipinski, this rule is based on the observation that most orally administered drugs are relatively small and moderately lipophilic.[7][9] A compound is more likely to have poor absorption or permeation if it violates more than one of the following criteria:

  • Molecular Weight (MW) < 500 Daltons: Larger molecules are less likely to be absorbed through passive diffusion.[10]

  • LogP < 5: The octanol-water partition coefficient (LogP) is a measure of lipophilicity. Excessively lipophilic compounds can have poor solubility and may accumulate in fatty tissues.[10][11]

  • Hydrogen Bond Donors ≤ 5: The total number of nitrogen-hydrogen and oxygen-hydrogen bonds.[9]

  • Hydrogen Bond Acceptors ≤ 10: The total number of nitrogen and oxygen atoms.[9]

The causal link is clear: these parameters collectively define a molecule's ability to navigate the body's aqueous and lipid environments to reach its target. While not an absolute predictor of pharmacological activity, adherence to these rules significantly lowers the attrition rate of candidates in later clinical trials.[7]

Caption: Interplay of key physicochemical properties influencing oral bioavailability.

Key Experimental Protocols: Solubility and Lipophilicity

1. Thermodynamic Solubility Assessment

Causality: Aqueous solubility is a critical factor for drug absorption. An insoluble compound cannot be effectively absorbed from the gastrointestinal tract. This protocol determines the equilibrium solubility of the compound, representing a true measure of its dissolution potential.[12][13]

Methodology (Shake-Flask Method):[14]

  • Add an excess amount of the solid cyclopropyl-thiazole derivative to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

  • Seal the vial and agitate it in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect an aliquot of the clear supernatant.

  • Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • The resulting concentration is the thermodynamic solubility.

2. Lipophilicity (LogP) Determination

Causality: Lipophilicity dictates a drug's ability to cross lipid cell membranes, its binding to plasma proteins, and its potential for metabolism.[11] The LogP value quantifies the partitioning of a compound between an organic (octan-1-ol) and an aqueous phase, simulating its distribution in the body.[15]

Methodology (Shake-Flask Method):[15]

  • Prepare a stock solution of the test compound in either octan-1-ol or a suitable buffer (e.g., PBS, pH 7.4).

  • Add equal volumes of octan-1-ol and the aqueous buffer to a vial.

  • Spike the vial with a small volume of the compound's stock solution.

  • Seal the vial and shake vigorously for several hours to allow for complete partitioning.

  • Centrifuge the vial to ensure complete separation of the two phases.

  • Carefully sample both the upper octan-1-ol layer and the lower aqueous layer.

  • Analyze the concentration of the compound in each phase using HPLC or LC-MS.

  • Calculate LogP using the formula: LogP = log10([concentration in octanol] / [concentration in aqueous]).

Pillar 2: Early Triage with In Silico ADMET Profiling

Before extensive in vitro testing, computational tools provide a rapid and cost-effective means to predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile directly from its chemical structure.[16][17][18] This "Tier Zero" approach allows for the early deselection of candidates with predicted liabilities, focusing resources on the most promising molecules.[16]

A variety of free and commercial software packages (e.g., SwissADME, pkCSM, ADMET Predictor) can be used to generate these predictions.[16][19][20]

Key Predicted Parameters for Cyclopropyl-Thiazole Derivatives:

  • Gastrointestinal (GI) Absorption: Predicts the likelihood of the compound being absorbed from the gut.

  • Blood-Brain Barrier (BBB) Permeation: Indicates if the compound is likely to cross into the central nervous system.

  • CYP450 Inhibition/Substrate: Predicts potential drug-drug interactions by identifying which Cytochrome P450 enzymes might metabolize the compound or be inhibited by it.

  • Hepatotoxicity: Flags potential for liver damage.

  • hERG Inhibition: Predicts the risk of cardiac toxicity.

These in silico models use algorithms and machine learning based on large datasets of known compounds to make their predictions.[17] While not a substitute for experimental data, they are invaluable for prioritizing synthesis and testing efforts.

Pillar 3: In Vitro Experimental Validation

Following promising physicochemical and in silico results, key ADMET parameters must be validated through rigorous in vitro experimentation. These assays provide the first concrete biological data on a compound's behavior.

Drug_Evaluation_Workflow cluster_0 Initial Screening cluster_1 Experimental Validation cluster_2 Decision In_Silico_ADMET In Silico ADMET Prediction Metabolic_Stability Metabolic Stability (Microsomes/Hepatocytes) In_Silico_ADMET->Metabolic_Stability Physicochemical Physicochemical Profiling (LogP, Solubility) Physicochemical->Metabolic_Stability Cytotoxicity Cytotoxicity Assays (e.g., MTT) Physicochemical->Cytotoxicity Candidate_Selection Lead Candidate Selection Metabolic_Stability->Candidate_Selection Cytotoxicity->Candidate_Selection

Caption: A streamlined workflow for evaluating novel drug candidates.

Metabolic Stability Assay

Causality: A drug's metabolic stability determines its half-life and, consequently, its dosing regimen.[21] Compounds that are metabolized too quickly will have poor oral bioavailability and require frequent dosing. This assay measures the rate at which the compound is broken down by key metabolic enzymes, typically from the liver.[22][23] The cyclopropyl group is often incorporated to improve metabolic stability, as its high C-H bond dissociation energy can reduce susceptibility to oxidative metabolism by CYP enzymes.[24]

Methodology (Liver Microsomal Stability):[22]

  • Reagents: Test compound stock (in DMSO), liver microsomes (human, rat), NADPH regenerating system (NRS), phosphate buffer (pH 7.4), and a positive control (e.g., a rapidly metabolized drug like buspirone).[25]

  • Incubation Setup: In a 96-well plate, pre-warm a mixture of liver microsomes and buffer to 37°C.

  • Initiate Reaction: Add the test compound to the wells. After a brief pre-incubation, initiate the metabolic reaction by adding the pre-warmed NRS.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a cold "stop solution" (e.g., acetonitrile with an internal standard).

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant from each time point using LC-MS/MS to quantify the percentage of the parent compound remaining.

  • Calculation: Plot the natural log of the percent remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[23][25]

Cytotoxicity Assay

Causality: Early assessment of a compound's toxicity to living cells is crucial to avoid advancing molecules that will ultimately fail due to safety concerns.[26][27] Cytotoxicity assays measure the degree to which a substance can damage or kill cells, providing a fundamental screen for safety.[28][29]

Methodology (MTT Assay):[26]

  • Cell Culture: Plate a relevant human cell line (e.g., HepG2, a liver cell line) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the cyclopropyl-thiazole derivative. Add these dilutions to the cells and incubate for a set period (e.g., 24 or 48 hours). Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live, metabolically active cells will reduce the yellow MTT to a purple formazan product.

  • Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Readout: Measure the absorbance of the purple solution using a microplate reader at a specific wavelength (e.g., ~570 nm).

  • Analysis: The amount of purple color is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control for each compound concentration and determine the IC50 value (the concentration at which 50% of cells are killed).

Comparative Data Summary

To contextualize the performance of novel derivatives, their data should be compared against a relevant benchmark compound. This could be an existing drug with a similar mechanism of action or a previously studied analog.

ParameterBenchmark Drug (e.g., Dasatinib*)Cpd-001Cpd-002 (Alternative)
Physicochemical Properties
Molecular Weight (Da)488.0452.5515.1
cLogP3.24.14.8
H-Bond Donors423
H-Bond Acceptors869
Lipinski Violations001 (MW)
Aqueous Solubility (µM)255515
In Vitro ADMET
Microsomal Stability t½ (min)45> 6022
HepG2 Cytotoxicity IC50 (µM)> 50> 508.5

*Dasatinib is a known anticancer drug that contains a thiazole ring.

Analysis of Hypothetical Data:

  • Cpd-001 appears to be a promising candidate. It adheres to Lipinski's rules, shows improved solubility and metabolic stability compared to the benchmark, and has a clean cytotoxicity profile. The presence of the cyclopropyl group may be contributing to its enhanced metabolic stability.[30]

  • Cpd-002 raises several flags. It violates the molecular weight rule, has lower solubility, is metabolized more quickly, and exhibits significant cytotoxicity. This compound would likely be deprioritized for further development.

Conclusion

Evaluating the drug-likeness of novel cyclopropyl-thiazole derivatives is a multi-faceted process that requires an integrated approach. By systematically layering foundational physicochemical profiling, predictive in silico screening, and rigorous in vitro validation, researchers can make informed decisions, efficiently filter large numbers of compounds, and ultimately increase the probability of advancing a safe and effective drug candidate. This self-validating workflow, grounded in the causal relationships between a molecule's properties and its biological fate, provides a robust framework for navigating the complex path of modern drug discovery.

References

  • Lipinski's rule of five - Wikipedia. (URL: )
  • Lipinski's rule of five – Knowledge and References - Taylor & Francis. (URL: )
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  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. (URL: [Link])

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (URL: [Link])

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  • Lipinski's Rule of 5 in Modern Drug Discovery | Zenovel. (URL: [Link])

  • Cytotoxicity Assays | Life Science Applications. (URL: [Link])

  • Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry - Docentes FCT NOVA. (URL: [Link])

  • Cyclopropyl group - Grokipedia. (URL: [Link])

  • The Cyclopropyl Group in Medicinal Chemistry - Scientific Update - UK. (URL: [Link])

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (URL: [Link])

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. (URL: [Link])

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  • ADMET Predictor Simulations: In Silico Screening For Dose & PK - Pharmaron. (URL: [Link])

  • In Silico ADMET Prediction Service - CD ComputaBio. (URL: [Link])

  • Metabolism of cyclopropyl groups - Hypha Discovery Blogs. (URL: [Link])

  • Metabolic stability and its role in the discovery of new chemical entities. (URL: [Link])

  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives - ScienceScholar. (URL: [Link])

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments. (URL: [Link])

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  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. (URL: [Link])

  • Metabolic Stability Assay - Creative Biolabs. (URL: [Link])

  • Solubility in Pharmaceutical R&D: Predictions and Reality. (URL: [Link])

  • Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.) - bioRxiv.org. (URL: [Link])

  • Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC. (URL: [Link])

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  • Biologically active cyclopropyl and 1,3‐thiazole‐2‐imines incorporating... - ResearchGate. (URL: [Link])

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 3-Cyclopropylisothiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This guide provides procedural recommendations based on the chemical properties of the isothiazole and carboxylic acid functional groups. A specific Safety Data Sheet (SDS) for 3-Cyclopropylisothiazole-5-carboxylic acid is not universally available. Therefore, this compound must be treated as a hazardous substance. It is imperative that you consult your institution's Environmental Health & Safety (EHS) department and follow all federal, state, and local regulations. This document serves as a supplementary resource to, not a replacement for, your institution's official waste disposal protocols.

Hazard Assessment and Characterization

As a novel or specialty chemical, this compound requires a cautious approach derived from its constituent molecular parts: an isothiazole ring and a carboxylic acid group.

  • Isothiazole Core: The isothiazole nucleus is a key component in many biocides and pharmaceuticals, known for its biological activity.[1][2] Some isothiazole derivatives are recognized as potent skin sensitizers and may pose ecotoxicological hazards.[1]

  • Carboxylic Acid Group: The carboxylic acid moiety confers acidic properties.[3][4] Depending on the overall structure, this can range from mild irritation to significant corrosive potential, particularly to skin and eyes.[5][6]

Based on this structural analysis, the compound should be handled as if it possesses the following hazards until specific toxicological data becomes available.

Hazard Category Assumed Classification & Rationale Primary Precautionary Actions
Health Hazards Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, inhaled, or in contact with skin.[7] Skin Corrosion/Irritation: Causes skin irritation, potentially severe.[5][7][8] Eye Damage/Irritation: Causes serious eye irritation, potentially severe.[5][7][8] Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust or aerosols.[7][8]Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. Handle only in a well-ventilated area or chemical fume hood.[7][8]
Environmental Hazards Hazardous to the Aquatic Environment: Assumed to be harmful to aquatic life. Isothiazolinones, a related class, can be environmentally persistent.[1]Do not allow the material to enter drains, sewers, or waterways.[7][9] All waste and contaminated materials must be collected for hazardous waste disposal.
Physical Hazards Reactivity: Carboxylic acids can react exothermically with bases.[10] The compound is incompatible with strong oxidizing agents and strong bases.[5]Segregate from incompatible materials during storage and waste accumulation.[11][12]

Guiding Principles of Chemical Waste Management

The disposal of any laboratory chemical is governed by a "cradle-to-grave" responsibility model, as mandated by the Environmental Protection Agency (EPA).[13] This means the generator of the waste is responsible for its safe management from creation to final disposal.[13] Key principles include:

  • Waste Minimization: Order and use the smallest quantity of the chemical necessary for your research to reduce the volume of waste generated.[12][14]

  • Accurate Identification: All waste must be correctly identified and labeled to ensure safe handling by all personnel.[11][15]

  • Proper Segregation: Never mix incompatible waste streams. Mixing can cause dangerous chemical reactions.[11][16] For instance, acidic waste should not be mixed with bases or reactive metals.[11]

  • Containment: Use appropriate, sealed, and clearly labeled containers for all chemical waste.[15]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for collecting and disposing of waste this compound and materials contaminated with it.

Step 1: Prepare for Waste Collection
  • Identify a Satellite Accumulation Area (SAA): Designate a specific location in your laboratory, at or near the point of waste generation, to store the waste container.[15] This area must be under the control of laboratory personnel.

  • Select an Appropriate Waste Container:

    • Use a container made of compatible material (e.g., a clean, empty, poly-coated glass bottle or a high-density polyethylene (HDPE) jug). The container must be in good condition with a secure, leak-proof screw-top cap.[15][16]

    • Ensure the container is appropriately sized for the expected volume of waste to avoid long-term storage of a nearly-empty container or the need for frequent pickups.

Step 2: Collect the Waste
  • Wear Full PPE: Before handling the chemical, don appropriate PPE:

    • Eye Protection: Safety goggles with side shields.[7]

    • Hand Protection: Chemically resistant gloves (nitrile is a common standard, but consult your institution's glove selection guide).[7]

    • Body Protection: A lab coat.[7]

  • Transfer Waste: Carefully transfer waste solutions or solid this compound into the designated waste container. If transferring liquids, use a funnel to prevent spills.

  • Keep Container Closed: The waste container must remain closed at all times except when actively adding waste.[15][16] Do not leave a funnel in the container opening.[15]

Step 3: Label the Waste Container
  • Immediate Labeling: As soon as the first drop of waste is added, affix a hazardous waste tag.[11]

  • Complete Information: Fill out the tag completely and legibly.[11][15] Do not use abbreviations or chemical formulas.[11][15] The label must include:

    • The words "HAZARDOUS WASTE ".[15]

    • Full Chemical Name: "Waste this compound".

    • All Constituents: List all components in the container by percentage, including solvents (e.g., "Methanol: 90%, this compound: 10%").[15]

    • Hazard Information: Indicate the relevant hazards (e.g., "Irritant," "Acidic," "Environmentally Hazardous").

Step 4: Store the Waste Container
  • Store in SAA: Place the sealed and labeled container in your designated Satellite Accumulation Area.

  • Use Secondary Containment: Store liquid waste containers within a secondary containment pan or tray to contain any potential leaks.[12]

  • Segregate: Ensure the container is stored away from incompatible materials like bases and strong oxidizers.[15]

Step 5: Arrange for Final Disposal
  • Contact EHS: Once the container is 90% full or you have finished the project generating this waste, contact your institution's EHS or Hazardous Waste Management department to schedule a pickup.[15][16]

  • Follow Institutional Procedures: Follow their specific instructions for pickup requests and documentation.

Disposal Workflow Diagram

G start Waste Generation (Solid, Solution, or Contaminated Labware) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Step 2: Characterize & Segregate Waste (Treat as Acidic, Irritant, and Eco-Hazardous) ppe->characterize contain Step 3: Containerize & Label (Use compatible, sealed container. Attach completed Hazardous Waste Tag) characterize->contain store Step 4: Store in Satellite Accumulation Area (In secondary containment, away from incompatibles) contain->store pickup Step 5: Schedule EHS Pickup (Contact institutional waste management) store->pickup end_node Final Disposal (Handled by licensed TSDF) pickup->end_node

Caption: Workflow for the safe collection and disposal of this compound waste.

Emergency Procedures: Spill and Exposure

Accidents require immediate and correct action.

Minor Spill (Contained within the lab)
  • Alert Personnel: Immediately notify others in the area.

  • Control Ignition Sources: If flammable solvents are present, remove any sources of ignition.

  • Contain the Spill: Use an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit to dike the spill.[7] Do not use combustible materials like paper towels for the initial absorption.

  • Absorb and Collect: Once contained, absorb the material. Carefully scoop the absorbent material into a sealable bag or container.

  • Decontaminate: Clean the spill area with a suitable detergent and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent, gloves, etc.) must be placed in the hazardous waste container for the spilled chemical.[17]

  • Report: Report the incident to your laboratory supervisor and EHS office.

Major Spill

A major spill is one that you cannot safely manage alone due to its size, location, or the presence of immediate fire or health hazards.[12]

  • EVACUATE: Immediately evacuate the area.

  • ALERT: Alert personnel in adjacent areas and activate any emergency alarms.

  • CALL FOR HELP: Call your institution's emergency number or 911.[12] Provide your name, location, and the identity of the spilled material.

  • CLOSE OFF the area and wait for emergency responders.

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][7]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water for at least 15 minutes.[7] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[7][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

References

  • NIH Waste Disposal Guide . National Institutes of Health.

  • NIH Waste Disposal Guide 2022 - Chemical Waste . National Institutes of Health.

  • NIH Waste Disposal Guide 2022 . National Institutes of Health.

  • NIH Chemical Safety Guide 2015 . Montgomery College.

  • The NIH Drain Discharge Guide . National Institutes of Health.

  • How to Properly Manage Hazardous Waste Under EPA Regulations . Texas Woman's University.

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research.

  • Safety Data Sheet - 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid . ChemScene.

  • SAFETY DATA SHEET - Cyclopropanecarboxylic acid . Fisher Scientific.

  • Learn the Basics of Hazardous Waste . US Environmental Protection Agency.

  • SAFETY DATA SHEET - JOHNSTONES TRADE ULTRALAST . PPG.

  • Safety Data Sheet - 4-Chlorothiazole . AK Scientific, Inc.

  • Steps in Complying with Regulations for Hazardous Waste . US Environmental Protection Agency.

  • SAFETY DATA SHEET - 3-Cyclohexanepropionic acid . Sigma-Aldrich.

  • SAFETY DATA SHEET - Isothiazole . Fisher Scientific.

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing . American Chemistry Council.

  • Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals . Benchchem.

  • SAFETY DATA SHEET - 3-Phenylisoxazole-5-carboxylic Acid . TCI Chemicals.

  • SAFETY DATA SHEET - (S)-(-)-3-Cyclohexene-1-carboxylic Acid . TCI Chemicals.

  • SAFETY DATA SHEET - 3-Cyclopentene-1-carboxylic acid . Fisher Scientific.

  • SAFETY DATA SHEET - 1-Aminocyclopropane-1-carboxylic acid . PhytoTech Labs.

  • Material Safety Data Sheet - 1-(4-Chlorophenyl)-1-Cyclopropane- Carboxylic Acid, 99% . Cole-Parmer.

  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles . National Center for Biotechnology Information (PMC).

  • Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives . Research & Reviews: Journal of Medicinal & Organic Chemistry.

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance . Medwin Publishers.

  • Some Chemical Properties of Carboxylic Acids . Chemistry LibreTexts.

  • Chemical Properties of Carboxylic Acids: Ionization and Neutralization . Lumen Learning.

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Personal Protective Equipment (PPE) & Safe Handling Guide: 3-Cyclopropylisothiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

3-Cyclopropylisothiazole-5-carboxylic acid is a specialized heterocyclic building block commonly used in the synthesis of high-affinity pharmaceutical ligands. Its structural components—an isothiazole ring fused with a cyclopropyl moiety and a carboxylic acid tail—dictate its safety profile.

While specific toxicological data for this exact CAS may be sparse in public repositories, Structure-Activity Relationship (SAR) analysis mandates that we treat this compound as a Class 3 Toxicant and a Severe Irritant .

Critical Hazards (Inferred & Analogous):
  • Acute Toxicity (Oral/Dermal): The isothiazole core is frequently associated with biological activity; treat as Toxic if Swallowed (H301) .

  • Corrosivity/Irritation: The free carboxylic acid group (

    
    ) poses a risk of serious eye damage (H318/H319)  and skin irritation (H315) .
    
  • Respiratory Sensitization: Isothiazole derivatives are known sensitizers. Inhalation of dust must be strictly prevented (H335) .[1]

PPE Matrix: The Defense System

Do not rely on generic "lab safety" rules. This matrix is calibrated for the handling of solid organic acids with potential biological activity.

PPE ComponentStandard Specification"Senior Scientist" RecommendationRationale (Causality)
Hand Protection Nitrile (0.11 mm)Double Nitrile or Nitrile over Laminate (Silver Shield®)Carboxylic acids can degrade latex. Nitrile offers superior chemical resistance.[2][3][4][5] Double gloving prevents micro-pinhole exposure during long synthesis campaigns [1].
Eye Protection Safety GlassesChemical Goggles (Indirect Vent) Fine organic powders drift. Safety glasses allow dust entry from the top/sides. Acidic dust in the eye causes immediate, severe pain and potential corneal etching [2].
Respiratory N95 MaskFume Hood (Primary) + P100/N99 (Secondary) N95s filter particles but not vapors. If the solid is manipulated outside a hood (not recommended), a P100 is required due to the potential toxicity of the isothiazole core.
Body Defense Lab CoatTyvek® Sleeves + Buttoned Lab Coat The "wrist gap" between glove and coat is the #1 exposure point. Disposable sleeves bridge this gap and protect personal clothing from difficult-to-remove organic dust.

Operational Protocol: Self-Validating Workflows

This section details how to handle the chemical to ensure the PPE works. A protocol is only safe if it validates itself—meaning, if a step fails, the user is already protected.

Phase A: Weighing & Transfer (Highest Risk)
  • The Problem: Dry organic powders build static charge, causing "jumping" or "drift" when the spatula approaches the balance.

  • The Fix:

    • Static Neutralization: Use an ionizing gun or anti-static bar inside the balance enclosure.

    • The "Boat-in-Jar" Method: Place your weighing boat inside a secondary jar. Transport the jar to the hood, then remove the boat. This contains any spill during transit.

    • Draft Control: Verify fume hood face velocity is 0.3–0.5 m/s. Too high (>0.6 m/s) creates turbulence that blows powder out of the boat [3].

Phase B: Solubilization
  • The Problem: Adding solvent to the acid can generate heat (exotherm) or cause splashing.

  • The Fix:

    • Always add the solid to the solvent , not solvent to solid. This prevents the "puff" of powder becoming airborne.

    • Solvent Choice: When dissolving in DMSO or DMF (common for this scaffold), be aware that these solvents enhance skin permeability (DMSO carries the toxicant through the gloves). Change outer gloves immediately if splashed. [3]

Phase C: Decontamination
  • The Problem: Invisible residues on the balance or bench.

  • The Fix:

    • Visual Check: Use a UV lamp (if the compound is UV-active, common for isothiazoles) to inspect the work area.

    • Chemical Neutralization: Wipe surfaces with a mild basic solution (5% Sodium Bicarbonate) to neutralize the carboxylic acid, followed by water and ethanol.

Visualizing the Safety Logic

The following diagram illustrates the "Safe Handling Lifecycle." It emphasizes that Engineering Controls (the Fume Hood) are the primary barrier, while PPE is the secondary barrier.

SafetyProtocol cluster_PPE PPE Donning (Barrier 1) cluster_Eng Engineering Controls (Barrier 2) Start START: Handling Request RiskAssess Risk Assessment: Isothiazole (Toxic) + Acid (Corrosive) Start->RiskAssess Gloves Double Nitrile Gloves (Check for pinholes) RiskAssess->Gloves Eyes Chemical Goggles (No safety glasses) Gloves->Eyes Body Lab Coat + Tyvek Sleeves Eyes->Body Hood Fume Hood Check (Face Velocity 0.5 m/s) Body->Hood Static Static Neutralization (Ionizer) Hood->Static Action Weighing & Solubilization (Solid into Solvent) Static->Action Waste Disposal: High BTU Incineration Stream Action->Waste Residue/Spill

Figure 1: The Safe Handling Lifecycle. Note the critical dependency on Engineering Controls prior to handling.

Emergency Response & Disposal

Exposure Scenarios
  • Eye Contact: Do not wait. Flush immediately for 15 minutes . The acidity of the carboxylic acid can cause rapid corneal opacity.

  • Skin Contact: Wash with soap and water.[1][6][7][8] Do not use ethanol to wash skin; it acts as a permeation enhancer for the cyclopropyl-isothiazole ring, potentially driving the toxin deeper into the dermis.

Disposal Strategy
  • Solid Waste: Segregate into "Solid Hazardous Waste (Toxic/Organic)."

  • Liquid Waste: This compound is likely toxic to aquatic life (isothiazoles are often used as biocides). Zero discharge to drain. Collect in the "Halogenated/Organic" waste stream for high-temperature incineration [4].

References

  • UC Berkeley EH&S . (2025). Glove Selection Guide & Chemical Resistance. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.